1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine
Description
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Properties
IUPAC Name |
1-[1-(2-methoxyethyl)piperidin-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-11-9-10-3-5-12(6-4-10)7-8-13-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSYLBINUCUDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650832 | |
| Record name | 1-[1-(2-Methoxyethyl)piperidin-4-yl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-98-1 | |
| Record name | 1-(2-Methoxyethyl)-N-methyl-4-piperidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938458-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(2-Methoxyethyl)piperidin-4-yl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the chemical properties of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine?
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the physicochemical characteristics of the compound, offers a plausible synthetic route based on established chemical principles, and outlines a detailed protocol for its characterization. The information presented herein is grounded in authoritative chemical databases and analogous synthetic methodologies, providing a robust framework for understanding and utilizing this compound in a research setting.
Introduction
1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine is a substituted piperidine derivative of interest in medicinal chemistry due to its structural motifs, which are common in pharmacologically active compounds. The piperidine core is a prevalent scaffold in numerous pharmaceuticals, and the specific substitutions on this molecule—a methoxyethyl group at the 1-position and a methylaminomethyl group at the 4-position—confer distinct physicochemical properties that can influence its biological activity, metabolic stability, and pharmacokinetic profile. This guide aims to provide a detailed technical resource for researchers working with or considering this compound for their research and development endeavors.
Physicochemical Properties
The fundamental chemical and physical properties of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine are summarized in the table below. These properties are crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀N₂O | PubChem[1] |
| Molecular Weight | 172.27 g/mol | PubChem[1] |
| IUPAC Name | 1-(2-methoxyethyl)-N-methylpiperidin-4-amine | PubChem[1] |
| CAS Number | 1096886-98-4 | PubChem[1] |
| Predicted Boiling Point | 237.2 ± 10.0 °C | ChemicalBook[2] |
| Predicted Density | 0.942 ± 0.06 g/cm³ | ChemicalBook[2] |
| Predicted pKa | 10.13 ± 0.29 | ChemicalBook[2] |
Synthesis Pathway
Causality Behind Experimental Choices:
-
Protecting Group Strategy: The use of a benzyl group on the piperidine nitrogen serves as a robust protecting group that is stable to the conditions of the initial N-methylation and subsequent N-alkylation steps. It can be reliably removed under hydrogenolysis conditions in the final step.
-
Reductive Amination: The initial N-methylation of the primary amine is proposed to proceed via reductive amination with formaldehyde. This is a high-yielding and clean reaction for the methylation of amines.
-
N-Alkylation: The introduction of the 2-methoxyethyl group is achieved through a standard nucleophilic substitution reaction, where the piperidine nitrogen acts as the nucleophile.
-
Catalytic Hydrogenolysis: The final debenzylation step via catalytic hydrogenation is a clean and efficient method for removing the benzyl protecting group without affecting the other functional groups in the molecule.
Proposed Synthetic Workflow Diagram:
Caption: Proposed synthetic pathway for 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine.
Experimental Protocol: Synthesis (Illustrative)
The following is a detailed, step-by-step methodology for the proposed synthesis. This protocol is illustrative and based on general procedures for similar transformations.[3]
Step 1: N-Methylation of 4-Amino-1-benzylpiperidine
-
Reaction Setup: To a solution of 4-amino-1-benzylpiperidine (1 equivalent) in dichloromethane (DCM) at 0 °C, add formaldehyde (1.1 equivalents, 37% aqueous solution).
-
Addition of Reducing Agent: Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, N-methyl-1-benzylpiperidin-4-amine, can be purified by column chromatography on silica gel.
Step 2: N-Alkylation with 1-bromo-2-methoxyethane
-
Reaction Setup: Dissolve N-methyl-1-benzylpiperidin-4-amine (1 equivalent) in acetonitrile. Add potassium carbonate (K₂CO₃, 2.5 equivalents) and 1-bromo-2-methoxyethane (1.2 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 82 °C) and maintain for 16-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Step 3: Debenzylation to Yield the Final Product
-
Reaction Setup: Dissolve the product from Step 2 (1 equivalent) in methanol. Add palladium on carbon (10% Pd/C, 10 mol%).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Reaction Progression: Stir the reaction vigorously for 12-24 hours until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Final Product Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine. Further purification can be achieved by distillation or chromatography if necessary.
Characterization
The identity and purity of the synthesized 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. Expected signals would include those for the methoxy group, the ethyl bridge, the piperidine ring protons, and the N-methyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as C-N and C-O bonds.
-
Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Safety and Handling
While specific toxicity data for 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine is not available, it should be handled with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide provides a foundational understanding of the chemical properties of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine. The proposed synthetic route, based on established chemical transformations, offers a practical approach for its preparation in a laboratory setting. The outlined characterization and safety protocols provide a framework for its use in further research. As a molecule with potential applications in medicinal chemistry, this guide serves as a valuable resource for scientists and researchers in the field.
References
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N-methyl-1-(1-methyl-2-piperidinyl)methanamine diethanedioate - PubChem. [Link]
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Methyl(2-(piperidin-1-yl)ethyl)amine | C8H18N2 - PubChem. [Link]
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Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- - Substance Details - SRS | US EPA. [Link]
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Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine - PubChem. [Link]
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N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine - PubChem. [Link]
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1-(2-Hydroxyethyl)-4-methylpiperazine | C7H16N2O | CID 231184 - PubChem. [Link]
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1-(2-methoxyethyl)-N-methylpiperidin-4-amine - PubChem. [Link]
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1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem. [Link]
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(1-Methyl Piperidin-4-Yl)Methyl Amine | Properties, Uses, Safety Data & Supplier in China. [Link]
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An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. [Link]
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4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem. [Link]
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. [Link]
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Chemical Properties of 1-Piperazineethanamine, N,N,4-trimethyl- (CAS 104-19-8) - Cheméo. [Link]
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METHYLAMINE | Occupational Safety and Health Administration - OSHA. [Link]
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1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine IUPAC name and structure
A Technical Guide to the Synthesis and Characterization of N-methyl-1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine
Abstract
This technical guide provides a comprehensive, in-depth overview of the chemical scaffold N-methyl-1-[1-(2-methoxyethyl)piperidin-4-yl]methanamine. The piperidine ring is a foundational structural motif in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs.[1] This document details the systematic IUPAC nomenclature, chemical structure, and physicochemical properties of the title compound. A robust and logical two-stage synthetic pathway is presented, beginning from commercially available starting materials, complete with a detailed, step-by-step experimental protocol. The causality behind key experimental choices, such as the use of protecting groups and specific reagents, is explained to provide field-proven insights for researchers. Finally, the guide discusses the broader significance of this and related piperidine derivatives in drug discovery, highlighting their role as versatile building blocks for creating compound libraries aimed at various therapeutic targets.
IUPAC Nomenclature and Chemical Structure
The unambiguous identification of a chemical entity begins with its systematic name and structure.
IUPAC Name: N-methyl-1-[1-(2-methoxyethyl)piperidin-4-yl]methanamine
This name is systematically derived as follows:
-
Parent Structure: The core is a piperidine ring.
-
Primary Substituent: A "methanamine" group (-CH₂-NH₂) is attached to the 4-position of the piperidine ring, making it a (piperidin-4-yl)methanamine.
-
N-Substituent: The nitrogen of the methanamine group is substituted with a methyl group (-CH₃), hence "N-methyl...methanamine".
-
Piperidine N1-Substituent: The nitrogen atom of the piperidine ring (position 1) is substituted with a "2-methoxyethyl" group (-CH₂CH₂OCH₃), leading to the "[1-(2-methoxyethyl)...]" prefix.
Chemical Structure
The two-dimensional structure of the molecule is depicted below.
Caption: 2D Structure of N-methyl-1-[1-(2-methoxyethyl)piperidin-4-yl]methanamine
Physicochemical Properties
A summary of the key physicochemical properties for the title compound and its primary amine analogue is provided below. These properties are crucial for assessing its drug-like potential and for planning experimental work.
| Property | Value (for title compound) | Value (for analogue[2]) |
| Molecular Formula | C₁₀H₂₂N₂O | C₉H₂₀N₂O |
| Molecular Weight | 186.30 g/mol | 172.27 g/mol |
| CAS Number | Not assigned | 956722-57-9 |
| Predicted Boiling Point | - | 237.2 ± 10.0 °C |
| Predicted Density | - | 0.942 ± 0.06 g/cm³ |
| Predicted pKa | - | 10.13 ± 0.29 |
Synthetic Pathway and Experimental Protocol
Strategic Rationale
The synthesis of N-methyl-1-[1-(2-methoxyethyl)piperidin-4-yl]methanamine is most logically achieved through a convergent, two-stage strategy. This approach enhances efficiency and modularity, allowing for the potential synthesis of various analogues.
-
Stage 1: Synthesis of the Key Intermediate. The synthesis begins with the commercially available N-Boc-4-piperidone. A reductive amination reaction with methylamine installs the methylaminomethyl side chain. The use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a critical strategic choice. It prevents the piperidine nitrogen from competing in the initial reductive amination and any subsequent side reactions, thereby ensuring regioselectivity. The Boc group is then removed under acidic conditions to yield the versatile intermediate, N-methyl-1-(piperidin-4-yl)methanamine.
-
Stage 2: Final N-Alkylation. The final step involves the selective N-alkylation of the secondary amine within the piperidine ring of the intermediate. This is accomplished using a suitable 2-methoxyethyl halide. This late-stage functionalization is a common and robust method for building libraries of N-substituted piperidine derivatives.
Overall Synthesis Workflow
The complete three-step synthetic route is illustrated below.
Caption: Two-stage synthetic workflow for the target molecule.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for research use by qualified professionals only. Appropriate personal protective equipment (PPE) should be used at all times.
Reagents and Materials:
| Reagent | Formula | M.W. ( g/mol ) |
| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 |
| Methylamine (40% in H₂O) | CH₅N | 31.06 |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 |
| N-methyl-1-(piperidin-4-yl)methanamine | C₇H₁₆N₂ | 128.22 |
| 2-Bromoethyl methyl ether | C₃H₇BrO | 138.99 |
| Potassium carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 |
| Acetonitrile (ACN), anhydrous | C₂H₃N | 41.05 |
Stage 1: Synthesis of N-methyl-1-(piperidin-4-yl)methanamine (3)
-
Step 1.1: Reductive Amination of N-Boc-4-piperidone (1)
-
To a round-bottom flask, add N-Boc-4-piperidone (1.0 eq.) and dissolve in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Add methylamine solution (1.2 eq.) to the flask and stir at room temperature for 1 hour to facilitate imine formation.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes. The choice of STAB is causal; it is a mild and selective reducing agent that effectively reduces the intermediate iminium ion without reducing the starting ketone, thus minimizing side reactions.[3]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude intermediate 2 . This product is often used in the next step without further purification.
-
-
Step 1.2: Boc Deprotection of Intermediate (2)
-
Dissolve the crude intermediate 2 (1.0 eq.) in DCM (approx. 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq.). The Boc group is specifically designed to be labile under acidic conditions, making TFA an effective and common choice for its clean removal.
-
Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Dissolve the residue in water and basify to a pH >10 with 2M NaOH solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the key intermediate, N-methyl-1-(piperidin-4-yl)methanamine (3) .
-
Stage 2: N-Alkylation to Yield Final Product (4)
-
Step 2.1: N-Alkylation of Intermediate (3) [4]
-
In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve intermediate 3 (1.0 eq.) in anhydrous acetonitrile (ACN).
-
Add anhydrous, finely powdered potassium carbonate (K₂CO₃) (2.0 eq.). The base is essential to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.
-
Add 2-bromoethyl methyl ether (1.1 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 6-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil via silica gel column chromatography to afford the final product, N-methyl-1-[1-(2-methoxyethyl)piperidin-4-yl]methanamine (4) .
-
Applications in Drug Discovery
The piperidine scaffold is a cornerstone of modern drug discovery, present in a wide range of pharmaceuticals targeting CNS disorders, cancer, and infectious diseases.[1][5][6] Its utility stems from several key features:
-
Structural Rigidity and 3D Vectoriality: The stable chair conformation of the piperidine ring allows for the precise spatial arrangement of substituents, which is critical for optimizing binding interactions with complex biological targets like receptors and enzymes.
-
Physicochemical Modulation: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH. This positive charge can be crucial for forming salt-bridge interactions with targets and significantly enhances aqueous solubility, a key pharmacokinetic property.[7]
-
Metabolic Stability: The piperidine ring is a saturated heterocycle, which often imparts greater metabolic stability compared to aromatic systems.[1]
The title compound, N-methyl-1-[1-(2-methoxyethyl)piperidin-4-yl]methanamine, serves as an excellent example of a versatile building block. Each component of its structure offers a handle for modification in structure-activity relationship (SAR) studies:
-
The exocyclic secondary amine can be further alkylated or acylated to explore interactions with a target pocket.
-
The 2-methoxyethyl group on the piperidine nitrogen modulates lipophilicity and can engage in hydrogen bonding. Changing its length or functionality is a common strategy to fine-tune activity and pharmacokinetic (ADME) properties.[7]
Conclusion
N-methyl-1-[1-(2-methoxyethyl)piperidin-4-yl]methanamine is a valuable chemical entity rooted in the privileged piperidine scaffold. This guide has provided its definitive IUPAC name, structure, and a robust, logically designed synthetic protocol suitable for laboratory-scale production. The described synthetic strategy, which relies on fundamental and reliable reactions like reductive amination and N-alkylation, offers a practical pathway for researchers. The inherent modularity of this synthesis allows for extensive chemical exploration, making this compound and its derivatives highly relevant for professionals in drug discovery and medicinal chemistry who are developing next-generation therapeutics.
References
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Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Pharmaffiliates. Retrieved from [Link]
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Krasowska, D., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Zheng, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis. Retrieved from [Link]
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Lashgari, N., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Aapptec. Retrieved from [Link]
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Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Retrieved from [Link]
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Singh, A., et al. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Retrieved from [Link]
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Valdez, C. A., et al. (2015). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
Synthesis pathway for 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine
An In-Depth Technical Guide to the Synthesis of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine
Abstract
This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine, a disubstituted piperidine derivative of interest in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure in pharmacology, and methodologies for its specific functionalization are of high value to researchers. This document details a robust, three-step synthetic sequence commencing from commercially available starting materials. The narrative emphasizes the chemical rationale behind procedural choices, offering field-proven insights for successful execution. The synthesis involves a strategic protecting group approach, followed by reductive amination, deprotection, and a final N-alkylation. Each protocol is designed to be self-validating, supported by authoritative references, and presented with clarity for an audience of researchers, scientists, and drug development professionals.
Introduction and Strategic Rationale
The piperidine ring is a ubiquitous structural motif found in a vast number of FDA-approved drugs and clinical candidates, particularly those targeting the central nervous system. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for interacting with biological targets. The title compound, 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine, features two key points of diversity: the N-methylmethanamine side chain at the C4 position and the N-methoxyethyl group on the piperidine nitrogen.
The synthetic strategy outlined herein is designed for efficiency, scalability, and control. A retrosynthetic analysis reveals two primary disconnections: the C-N bond of the side-chain amine and the N-C bond of the piperidine ring substituent. Our forward synthesis will therefore construct the side chain first onto a protected piperidine core, followed by the introduction of the N-substituent. This approach prevents potential side reactions and allows for the modular synthesis of analogues.
The chosen pathway leverages three high-yield, well-understood transformations:
-
Reductive Amination: To construct the C4-side chain.
-
Boc Deprotection: To liberate the piperidine nitrogen for subsequent functionalization.
-
N-Alkylation: To install the final 2-methoxyethyl group.
Overall Synthesis Pathway
The synthesis is logically structured in three stages, beginning with the commercially available N-Boc-4-piperidone. This protecting group strategy is crucial for ensuring selective functionalization at the desired positions.
Experimental Protocols & Mechanistic Insights
Step 1: Synthesis of tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate
This initial step utilizes a reductive amination reaction, a cornerstone of amine synthesis.[1] The reaction condenses N-Boc-4-piperidone with methylamine to form an intermediate iminium ion, which is then reduced in situ by sodium triacetoxyborohydride [NaBH(OAc)₃].
Expertise & Causality:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reagent for this transformation. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is milder and moisture-tolerant, and it selectively reduces the iminium ion in the presence of the starting ketone. This selectivity minimizes the formation of the corresponding alcohol byproduct. Its mild acidity can also catalyze imine formation.
-
Protecting Group: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is essential. It deactivates the nitrogen, preventing it from participating in undesired side reactions, thus directing the amination to the C4-ketone.
Experimental Protocol:
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M), add methylamine (1.2 eq, typically as a solution in THF or ethanol).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction is typically exothermic and may require cooling to maintain room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired intermediate.
| Reagent/Parameter | Molar Eq. | Purity | Notes |
| N-Boc-4-piperidone | 1.0 | >98% | Commercially available |
| Methylamine (2.0 M in THF) | 1.2 | N/A | Handle in a well-ventilated fume hood |
| Sodium Triacetoxyborohydride | 1.5 | >95% | Moisture sensitive; add portion-wise |
| Solvent (DCM) | N/A | Anhydrous | Approx. 5 mL per mmol of piperidone |
| Reaction Time | N/A | N/A | 4-12 hours |
| Expected Yield | 85-95% |
Step 2: Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine
The second stage involves the removal of the Boc protecting group under acidic conditions to unmask the secondary amine of the piperidine ring.
Expertise & Causality:
-
Deprotection Chemistry: The Boc group is specifically designed to be stable under a wide range of conditions but labile to strong acids. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and carbon dioxide.
-
Choice of Acid: Trifluoroacetic acid (TFA) in DCM is a common and highly effective system for clean and rapid Boc deprotection at room temperature. Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol can be used.
Experimental Protocol:
-
Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq) in DCM (approx. 0.2 M).
-
Acid Addition: Cool the solution in an ice bath (0 °C) and add TFA (5-10 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Reaction Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Workup and Isolation: Upon completion, concentrate the reaction mixture in vacuo to remove the excess acid and solvent. The resulting residue is the TFA or HCl salt of the product. To obtain the free base, dissolve the residue in water, basify to pH > 12 with NaOH solution, and extract multiple times with an organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the free amine, which is often used in the next step without further purification.
| Reagent/Parameter | Molar Eq. | Purity | Notes |
| Boc-protected amine | 1.0 | >95% | From Step 1 |
| Trifluoroacetic Acid (TFA) | 5-10 | >99% | Corrosive; handle with care |
| Solvent (DCM) | N/A | Anhydrous | Approx. 5 mL per mmol of substrate |
| Reaction Time | N/A | N/A | 1-3 hours |
| Expected Yield | >95% (often quantitative) |
Step 3: Synthesis of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine
In the final step, the secondary amine on the piperidine ring is alkylated to introduce the 2-methoxyethyl group.
Expertise & Causality:
-
Alkylation Strategy: This is a standard nucleophilic substitution (Sₙ2) reaction. The piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the 2-bromoethyl methyl ether and displacing the bromide leaving group.
-
Choice of Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is required to act as a scavenger for the HBr generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic. Using a base drives the reaction to completion.
Experimental Protocol:
-
Reaction Setup: Dissolve N-methyl-1-(piperidin-4-yl)methanamine (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF (approx. 0.1 M).
-
Addition of Base and Reagent: Add potassium carbonate (K₂CO₃) (2.0-3.0 eq) followed by 2-bromoethyl methyl ether (1.2 eq).
-
Reaction: Heat the mixture to 60-80 °C and stir for 6-18 hours. The elevated temperature is necessary to ensure a reasonable reaction rate.
-
Reaction Monitoring: Follow the reaction's progress by LC-MS, monitoring the disappearance of the starting material.
-
Workup and Purification: After cooling to room temperature, filter off the base. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. The final compound can be purified via silica gel chromatography or distillation to achieve high purity.
| Reagent/Parameter | Molar Eq. | Purity | Notes |
| Piperidine Intermediate | 1.0 | >90% | From Step 2 |
| 2-Bromoethyl methyl ether | 1.2 | >97% | Alkylating agent |
| Potassium Carbonate (K₂CO₃) | 2.5 | Anhydrous | Base/Acid scavenger |
| Solvent (Acetonitrile) | N/A | Anhydrous | Approx. 10 mL per mmol of amine |
| Reaction Temperature | N/A | N/A | 70 °C |
| Expected Yield | 70-85% |
Characterization
The identity and purity of the final product, 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure and connectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Conclusion
This guide presents a logical, well-supported, and robust three-step synthesis for 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine. By employing a protecting group strategy followed by reductive amination and N-alkylation, the target molecule can be produced in high yield and purity. The detailed protocols and mechanistic insights provided herein are intended to empower researchers and scientists to confidently replicate and adapt this synthesis for their specific applications in drug discovery and development.
References
-
Erowid. (2001). Reductive Amination Review. Available at: [Link]
- Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry. Academic Press. (Note: A general authoritative text on medicinal chemistry principles, including common reactions like reductive amination. A specific URL is not applicable.)
- Lehninger, A. L., Nelson, D. L., & Cox, M. M. (2017). Lehninger Principles of Biochemistry. W.H. Freeman. (Note: A foundational biochemistry text. A specific URL is not applicable.)
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4-Piperidinemethanamine, 1-(2-methoxyethyl)-N-methyl- physical and chemical properties
An In-depth Technical Guide to 4-Piperidinemethanamine, 1-(2-methoxyethyl)-N-methyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its prevalence is due to its favorable physicochemical properties and its capacity to serve as a versatile framework for interacting with diverse biological targets. This guide focuses on the specific derivative, 4-Piperidinemethanamine, 1-(2-methoxyethyl)-N-methyl- (CAS No. 1198967-01-1), a molecule with potential as a key intermediate or building block in the synthesis of complex, pharmacologically active agents.
This document provides a comprehensive analysis of its core physical and chemical properties, a proposed synthetic route based on established chemical principles, detailed analytical protocols for its characterization, and essential safety and handling guidelines. The insights herein are synthesized from data on analogous structures to provide a predictive yet robust technical profile for laboratory application.
Molecular Structure and Physicochemical Properties
Understanding the fundamental properties of a compound is critical for its application in synthesis and drug development. While experimental data for this specific molecule is not widely published, we can predict its characteristics based on its constituent functional groups and data from structurally similar compounds.
IUPAC Name: 1-(2-methoxyethyl)-N-methylpiperidin-4-yl)methanamine CAS Number: 1198967-01-1 Molecular Formula: C₁₀H₂₂N₂O
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comparative Compound |
| Molecular Weight | 186.29 g/mol | Calculated from the molecular formula (C₁₀H₂₂N₂O). |
| Boiling Point | ~220-240 °C (at 760 mmHg) | Extrapolated from similar substituted piperidines. N-alkylation and the methoxyethyl group increase the boiling point compared to simpler piperidines.[1] |
| Density | ~0.95 - 1.05 g/cm³ | Typical range for liquid amines and piperidine derivatives. |
| Solubility | Soluble in water and polar organic solvents (e.g., Methanol, Ethanol, DMSO). | The presence of two amine nitrogens and an ether oxygen allows for hydrogen bonding, conferring aqueous solubility. |
| pKa | ~9.5 - 10.5 (for the piperidine nitrogen) | The piperidine nitrogen is a typical secondary-like amine environment, with a pKa in this range. The exocyclic amine will have a slightly different pKa. |
| LogP (Octanol/Water) | ~1.5 - 2.5 | Calculated based on functional group contributions; the methoxyethyl group increases lipophilicity compared to a simple N-methyl or N-ethyl group. |
Synthesis and Reactivity
A logical and efficient synthetic pathway is crucial for obtaining the target compound for research and development. A multi-step synthesis starting from commercially available materials is proposed, leveraging well-established and robust chemical transformations.
Proposed Synthetic Pathway
The synthesis can be envisioned as a three-step process starting from 4-(aminomethyl)piperidine. This approach offers a controlled method for the sequential introduction of the N-methyl and 1-(2-methoxyethyl) substituents.
Caption: Standard workflow for sample analysis by ¹H NMR spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.5 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O, if analyzing the salt form). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Transfer the solution to a clean NMR tube. Place the tube in the NMR spectrometer. The instrument will be locked onto the deuterium signal of the solvent and the probe tuned to the ¹H frequency. Acquire the spectrum using standard parameters.
-
Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. The spectrum should be phase-corrected and the baseline flattened.
-
Spectral Interpretation (Predicted Chemical Shifts):
-
Piperidine Ring Protons: A series of complex multiplets between ~1.2-3.0 ppm.
-
N-CH₃ (Methyl group): A singlet at ~2.4 ppm.
-
-CH₂-N (Exocyclic methylene): A doublet at ~2.6 ppm.
-
-O-CH₃ (Methoxy group): A sharp singlet at ~3.3 ppm.
-
-CH₂-O (Methylene adjacent to ether): A triplet at ~3.5 ppm.
-
-N-CH₂- (Methylene adjacent to piperidine N): A triplet at ~2.7 ppm.
-
N-H (Amine proton): A broad singlet, which may exchange with D₂O if used as the solvent. Its chemical shift is concentration-dependent.
-
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment can be made based on structurally related amines and piperidines. [1][2]
-
Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Amines are often corrosive and can cause severe skin burns and eye damage upon contact. [3][2] * Respiratory Irritation: Vapors or mists may be irritating to the respiratory tract.
-
Toxicity: May be harmful if swallowed or inhaled. [3]* Recommended Handling Procedures:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing vapors or dust.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and strong acids. [3]* Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.
-
Conclusion
4-Piperidinemethanamine, 1-(2-methoxyethyl)-N-methyl- is a disubstituted piperidine derivative with significant potential as a building block in pharmaceutical and chemical research. This guide provides a foundational understanding of its predicted properties, a viable synthetic strategy, and essential protocols for its characterization and safe handling. By leveraging established principles of organic chemistry and data from analogous compounds, researchers can confidently incorporate this molecule into their discovery and development workflows.
References
- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
- Fisher Scientific. (2015). Safety Data Sheet: 4-Methylpiperidine.
- CymitQuimica. (2023). 4-Methylpiperidine Safety Data Sheet.
- Fisher Scientific. (2023). Safety Data Sheet: (1-Methyl-4-piperidinyl)methanamine.
- Sigma-Aldrich. (2023). Safety Data Sheet: N-Methyl-4-piperidinol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21812142, N-(4-methylphenyl)-1-(2-phenylethyl)piperidin-4-amine.
- ChemicalBook. (2023). 4-Piperidinamine,1-(2-methoxyethyl)-(9CI).
- Fisher Scientific. (n.d.). Safety Data Sheet: (1-Ethyl-4-piperidinyl)methanamine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4715283, 4-(Methoxymethyl)piperidine.
- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-YL)methanamine: Application Notes and Protocols.
- Echemi. (n.d.). 1-acetyl-n-(2-methoxyethyl)piperidin-4-amine.
- Zamani, A., & Ghaieni, H. R. (2008). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69381, 4-Methylpiperidine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 203801, Piperidine, 4-aminomethyl-1-(p-methoxyphenethyl)-4-phenyl-, dihydrochloride.
- ChemicalBook. (n.d.). 39512-59-9(1-ACETYL-N-(2-METHOXYETHYL)PIPERIDIN-4-AMINE) Product Description.
- Koei Chemical Co., Ltd. (n.d.). N-Methyl-4-piperidone.
- Google Patents. (2021). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7).
- S. F. Al-Allaf, et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
- SpectraBase. (n.d.). 4-morpholineethanamine, N-methyl-N-(4-piperidinyl)- [1H NMR].
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25133210.
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Deconvolution of Biological Targets for 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine: A Strategic Guide for Preclinical Discovery
An In-Depth Technical Guide
Distribution: For Research, Scientific, and Drug Development Professionals
Abstract
The identification of a novel chemical entity's biological target is the foundational step in modern drug discovery. It dictates the therapeutic potential, informs the safety profile, and guides the entire trajectory of a development program. This guide provides a comprehensive, technically-grounded strategy for elucidating the primary biological targets of the compound 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine . This molecule, built around a 4-substituted piperidine core, belongs to a chemical class renowned for its privileged interactions with a wide array of central nervous system (CNS) targets. We will progress from predictive, in silico methodologies to definitive, cell-based experimental validation, outlining not just the "how" but the critical "why" behind each stage of the investigation. This document is structured to serve as a practical roadmap for research teams embarking on the target deconvolution of this or structurally related novel chemical entities.
| Foundational Analysis: Structure, Properties, and Initial Hypotheses
The structure of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine presents several key features that guide our initial hypotheses. The central piperidine ring is a common scaffold in medicinal chemistry, frequently found in ligands targeting G-protein coupled receptors (GPCRs) and ion channels. The presence of a basic nitrogen within this ring, which is likely protonated at physiological pH, suggests potential interactions with anionic residues (e.g., aspartate, glutamate) in a receptor binding pocket.
The N-substituents are critical for defining specificity and potency. The 2-methoxyethyl group on the piperidine nitrogen and the N-methylmethanamine group at the 4-position contribute to the molecule's overall polarity, size, and conformational flexibility.
| Physicochemical Property Estimation
Before embarking on experimental work, we must estimate the compound's drug-like properties. Quantitative Structure-Activity Relationship (QSAR) models and other computational tools can provide crucial insights into its likely behavior.[1]
| Property | Predicted Value | Implication for Target Identification Strategy |
| Molecular Weight | ~186.3 g/mol | Excellent. Well within Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |
| logP (Lipophilicity) | 1.5 - 2.5 | Moderate lipophilicity suggests the compound may be able to cross the blood-brain barrier, prioritizing CNS targets. |
| pKa (Basicity) | 8.5 - 9.5 | The piperidine nitrogen is strongly basic, ensuring it is protonated at physiological pH (7.4). This is key for forming ionic bonds with targets. |
| Polar Surface Area | ~33.5 Ų | Low PSA is consistent with good membrane permeability and potential CNS penetration. |
These values are estimations derived from standard computational algorithms and serve as a preliminary guide.
| Initial Target Hypotheses from Structural Analogs
The piperidine scaffold is a privileged structure in neuropharmacology. Analysis of structurally related compounds in the literature provides a powerful, evidence-based starting point for our investigation.
-
Serotonin (5-HT) and Dopamine (D) Receptors: Many antipsychotics and antidepressants feature a substituted piperidine core. For instance, the potent 5-HT2A inverse agonist ACP-103 contains a 1-methylpiperidin-4-yl moiety, indicating a strong possibility that our compound interacts with monoaminergic GPCRs.[2]
-
Opioid Receptors: The 4-substituted piperidine is the core of the fentanyl class of potent opioid analgesics.[3] While our compound lacks the N-phenylpropanamide group typical of fentanyls, the underlying scaffold warrants investigation of mu (µ), delta (δ), and kappa (κ) opioid receptors.
-
Sigma (σ) Receptors: The sigma-1 (σ1) and sigma-2 (σ2) receptors are unique intracellular chaperones that bind a wide variety of piperidine-containing ligands. Their involvement in neurodegenerative diseases and cancer makes them high-value targets.[4][5]
-
NMDA Receptors: Certain piperidine derivatives have been identified as potent antagonists of the NR1/2B subunit of the NMDA receptor, an important ion channel involved in synaptic plasticity and excitotoxicity.[6]
| Phase 1: In Silico Target Prediction and Virtual Screening
To refine our hypotheses and uncover less obvious potential targets, we will initiate a robust computational workflow. In silico methods are cost-effective, rapid, and can dramatically narrow the experimental search space.[7][8]
| Ligand-Based Virtual Screening
This approach leverages the principle that structurally similar molecules often have similar biological activities.[9] We will use the 2D and 3D structure of our compound as a query to search large chemical databases (e.g., ChEMBL, PubChem) for known compounds with high similarity scores and annotated biological targets.
| Structure-Based Virtual Screening (Reverse Docking)
Reverse docking flips the traditional drug discovery paradigm: instead of screening a library of compounds against one target, we screen our single compound against a library of protein structures.[9] This is a powerful hypothesis-generating tool for identifying novel targets.
-
Ligand Preparation: Generate a low-energy 3D conformation of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine. Enumerate possible protonation states and tautomers relevant at physiological pH.
-
Target Library Preparation: Utilize a curated library of high-resolution protein crystal structures, such as the Protein Data Bank (PDB), focusing on human proteins, particularly those implicated in CNS function (GPCRs, ion channels, enzymes).
-
Docking Simulation: Systematically dock the prepared ligand into the defined binding site of each protein in the library using a validated docking algorithm (e.g., AutoDock, GOLD).
-
Scoring and Ranking: Score each resulting protein-ligand pose using a scoring function that estimates binding affinity. Rank all potential targets based on their docking scores.
-
Hit-List Analysis & Filtering: Analyze the top-ranked targets. Prioritize those that form plausible intermolecular interactions (e.g., ionic bond with the piperidine nitrogen, hydrogen bonds) and are biologically relevant to the initial hypotheses.
Caption: Workflow for in silico target identification via reverse docking.
| Phase 2: Experimental Target Validation
The hypotheses generated in silico must be confirmed through rigorous experimentation. We will employ a tiered approach, starting with broad screening to identify primary hits, followed by focused assays to determine potency, selectivity, and mechanism of action.
| Tier 1: Broad Ligand Binding Profiling
The most efficient first step is to screen the compound against a large panel of known receptors, channels, and enzymes. This serves two purposes: it can rapidly confirm a predicted high-affinity target and simultaneously identify potential off-target interactions that could lead to toxicity later in development.
Recommended Experiment: A commercial radioligand binding panel (e.g., Eurofins SafetyScreen or similar). These panels typically test the compound at a single high concentration (e.g., 10 µM) against hundreds of targets.
| Target Class | Representative Panel Targets | Rationale |
| GPCRs | 5-HT subtypes, Dopamine subtypes, Opioid (µ, δ, κ), Adrenergic, Muscarinic | High priority based on structural alerts and CNS-like properties. |
| Ion Channels | NMDA, Sodium, Calcium, Potassium Channels | To investigate potential channel modulation activity. |
| Transporters | SERT, DAT, NET | To assess impact on neurotransmitter reuptake. |
| Enzymes | PDE, COX, AChE, BuChE | To rule out common enzymatic interactions.[10][11] |
A significant inhibition (>50%) of radioligand binding for any target on this panel immediately promotes it for Tier 2 validation.
| Tier 2: Hit Confirmation and Potency Determination (Ki/IC50)
For any "hits" identified in Tier 1, the next critical step is to determine the compound's potency. This is achieved by generating a full concentration-response curve. A competitive radioligand binding assay is the gold standard for this purpose.
-
Materials:
-
Cell membranes or tissue homogenate expressing the target receptor.
-
A specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A) at a concentration near its Kd.
-
Assay buffer (e.g., Tris-HCl).
-
Our test compound (serial dilutions).
-
A known non-labeled ligand for determining non-specific binding (e.g., Mianserin).
-
96-well plates and a filtration system.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and assay buffer.
-
Add the test compound across a range of concentrations (e.g., 10 pM to 100 µM).
-
To separate wells, add buffer only (for total binding) and the non-labeled ligand (for non-specific binding).
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 min at 25°C).
-
Rapidly harvest the plate contents onto filter mats using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.
-
Allow filters to dry, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 (the concentration of compound that inhibits 50% of specific binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Principle of the competitive radioligand binding assay.
| Tier 3: Functional Activity and Mechanism of Action
Once high-affinity binding is confirmed, we must determine the compound's functional effect on the target. Is it an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity)?
Recommended Experiments: Cell-based functional assays tailored to the target class.
-
For GPCRs:
-
cAMP Assays: Measure the accumulation or inhibition of cyclic AMP for Gs or Gi-coupled receptors.
-
Calcium Mobilization Assays: Use fluorescent dyes to measure intracellular calcium release for Gq-coupled receptors.
-
Receptor Internalization or β-arrestin Recruitment Assays: Modern assays that measure downstream signaling events.
-
-
For Ion Channels:
-
Electrophysiology (Patch Clamp): The gold standard for measuring ion flow through a channel in response to the compound, providing definitive evidence of agonism or antagonism.
-
By performing these assays first in the absence of a known agonist (to detect agonist activity) and then in the presence of a known agonist (to detect antagonist activity), a complete functional profile can be established.
| Conclusion and Path Forward
This guide outlines a logical, multi-phase strategy for the comprehensive target deconvolution of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine. The process begins with a foundational analysis of its structure, leading to data-driven hypotheses refined by powerful in silico prediction tools. These computational predictions are then subjected to a rigorous, tiered experimental validation workflow, progressing from broad profiling to precise measurements of affinity (Ki) and functional efficacy (EC50/IC50).
Successful execution of this strategy will not only identify the primary biological target(s) but will also provide a crucial initial assessment of selectivity and mechanism of action. This foundational knowledge is non-negotiable for making informed decisions about the future of the compound, guiding lead optimization, and ultimately building a robust data package for further preclinical and clinical development.
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PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Retrieved from [Link][2]
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PubMed. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Retrieved from [Link][6]
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PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link][17]
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PubChem. (n.d.). N-methyl-1-(1-methyl-2-piperidinyl)methanamine diethanedioate. Retrieved from [Link][18]
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PubChem. (n.d.). Methyl(2-(piperidin-1-yl)ethyl)amine. Retrieved from [Link][19]
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MDPI. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link][21]
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PubMed Central. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link][4]
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PubChem. (n.d.). N-Methyl-1-(piperidin-2-yl)methanamine. Retrieved from [Link][22]
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PubMed Central. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link][24]
-
PubMed. (2018). (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. Retrieved from [Link][25]
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PubMed Central. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link][5]
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PubMed. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Retrieved from [Link][3]
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PubChem. (n.d.). 1-(2-methoxyethyl)-N-methylpiperidin-4-amine. Retrieved from [Link][26]
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Introduction: The Privileged Piperidine Scaffold and the Rise of Methanamine Derivatives
An In-Depth Technical Guide to the Discovery of Substituted Piperidine Methanamines for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and versatile scaffolds in modern medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals and numerous natural product alkaloids underscores its significance in the design of therapeutic agents.[1][2] The conformational flexibility of its saturated ring system allows for effective binding to a wide array of biological targets, while the ability to functionalize the ring at multiple positions provides a rich landscape for drug design.[3] This adaptability has cemented the piperidine motif as a "privileged structure" in drug discovery, appearing in a vast number of approved drugs.[4][5]
Among the myriad of possible substitutions, the attachment of a methanamine group (-CH₂-NRR') to the piperidine core has given rise to a particularly fruitful class of compounds: substituted piperidine methanamines. This structural motif serves as a critical pharmacophore in drugs targeting the central nervous system (CNS), metabolic disorders, and infectious diseases. The methanamine linker provides a versatile anchor for introducing additional functionality and modulating physicochemical properties such as basicity and lipophilicity, which are crucial for optimizing pharmacokinetics and target engagement.[5][6]
This technical guide offers a comprehensive exploration of the discovery of substituted piperidine methanamines. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind synthetic choices, the logic of structure-activity relationship (SAR) studies, and the translation of these chemical insights into therapeutic applications. We will examine the core synthetic strategies, provide detailed experimental protocols for key transformations, and analyze the critical interplay between molecular structure and biological function that has driven the development of this important class of molecules.
Core Synthetic Strategies: Building the Piperidine Methanamine Framework
The construction of substituted piperidine methanamines relies on a toolkit of robust and adaptable chemical reactions. The choice of synthetic route is dictated by the availability of starting materials, the desired substitution pattern, and the need for stereochemical control. Two cornerstone methodologies dominate the field: the Mannich reaction for de novo ring construction or functionalization, and reductive amination for modifying a pre-existing piperidine scaffold.
The Mannich Reaction: A Classic Approach to β-Amino Carbonyls
The Mannich reaction is a powerful three-component condensation that forms a C-C bond, involving an amine (primary or secondary), a non-enolizable aldehyde (typically formaldehyde), and a compound with an active hydrogen (like a ketone).[7][8] This reaction directly installs an aminomethyl group, forming the characteristic feature of a Mannich base.
The reaction proceeds via the formation of an Eschenmoser-like salt or an iminium ion from the amine and formaldehyde. This electrophilic species is then attacked by the enol form of the active hydrogen compound, yielding the β-amino carbonyl product.[9] This strategy is invaluable as the resulting products can be the final target or can serve as versatile intermediates for further transformations. For instance, the nitro-Mannich (aza-Henry) reaction, which uses a nitroalkane, is a powerful variant for synthesizing β-nitroamines, crucial intermediates for various drug candidates.[10]
Caption: Generalized workflow of the Mannich Reaction.
Reductive Amination: A Workhorse for Functionalization
Perhaps the most direct and widely used method for synthesizing piperidine methanamines involves the reductive amination of a piperidone precursor. This two-step, one-pot process first involves the reaction of a ketone (e.g., N-protected-4-piperidone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
The choice of reducing agent is critical and depends on the substrate and desired reaction conditions. Common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The latter is particularly popular as it is mild, tolerant of acidic conditions that favor iminium ion formation, and does not reduce the starting ketone at an appreciable rate. This strategy offers a controlled and often high-yielding route to the target molecule.
Caption: Pathway for Reductive Amination of a Piperidone.
Experimental Protocol: Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine
This three-step synthesis, commencing from commercially available N-Boc-4-piperidone, exemplifies a common industrial and academic workflow leveraging protecting group strategy and reductive amination.
Step 1: Reductive Amination to form tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate
-
Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, 5-10 volumes), add methylamine (2.0 M solution in THF, 1.2 eq).
-
Reaction: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 25 °C.
-
Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Boc Deprotection
-
Setup: Dissolve the product from Step 1 in a suitable solvent such as DCM or 1,4-dioxane.
-
Reaction: Add an excess of a strong acid, such as hydrochloric acid (4 M in dioxane, 5-10 eq) or trifluoroacetic acid (TFA, 5-10 eq).
-
Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Isolation: Concentrate the reaction mixture under reduced pressure. If HCl was used, the product is typically isolated as the hydrochloride salt. If TFA was used, an aqueous workup with a base (e.g., NaOH) is required to obtain the free amine.
Step 3: Eschweiler-Clarke N-Methylation (if a different N-substituent is desired)
Self-validating note: This step is shown for completeness of the synthetic toolkit but is not required for the title compound of the protocol, which is already N-methylated from Step 1. It would be used if, for example, benzylamine was used in Step 1 and a final N-methyl group was desired.
-
Setup: To the deprotected piperidine from Step 2, add formaldehyde (37% in H₂O, 2.5 eq) and formic acid (2.0 eq).
-
Reaction: Heat the mixture to 80-100 °C for 2-6 hours. The evolution of CO₂ will be observed.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture and basify with aqueous NaOH to pH > 10. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Dry the combined organic extracts, concentrate, and purify by chromatography or distillation to yield the final N-methylated product.
| Step | Transformation | Key Reagents | Typical Yield |
| 1 | Reductive Amination | N-Boc-4-piperidone, Methylamine, NaBH(OAc)₃ | 80-95% |
| 2 | Boc Deprotection | HCl in dioxane or TFA | >95% |
| 3 | N-Methylation | Formaldehyde, Formic Acid | 70-90% |
Structure-Activity Relationships (SAR): Decoding Molecular Interactions
The biological activity of substituted piperidine methanamines is profoundly influenced by the nature and position of substituents on both the piperidine ring and the methanamine nitrogen.[11] Systematic modification of these positions allows medicinal chemists to fine-tune a compound's potency, selectivity, and pharmacokinetic properties.[12][13]
Key SAR Insights:
-
Piperidine Nitrogen (N1): The substituent on the piperidine nitrogen is critical for modulating physical properties and target interactions. Small alkyl groups, aryl groups, or acyl groups can dramatically alter a compound's profile. For instance, in a series of Dipeptidyl Peptidase IV (DPP4) inhibitors, constraining a phenethylamine moiety within a piperidine ring led to potent and selective compounds.[13]
-
Methanamine Substituents: The groups attached to the exocyclic nitrogen often form key interactions with the biological target. These can be hydrogen bond donors/acceptors or hydrophobic groups that fit into specific pockets of a receptor or enzyme active site.
-
Piperidine Ring Substitution: Adding substituents to the carbon framework of the piperidine ring (positions 2, 3, or 4) introduces chiral centers and can enforce specific conformations.[6][14] This stereochemical control is often crucial for achieving high affinity and selectivity, as biological targets are chiral.[11] For example, appropriate conformational restriction by the piperidine spacer was found to be favorable for binding to the human histamine H3 receptor.[11]
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A Technical Guide to the Predicted Mechanism of Action for 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine
Executive Summary
This document provides an in-depth analysis of the predicted mechanism of action for the novel chemical entity, 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine. Through structural deconstruction and comparison with established pharmacophores, we hypothesize that this compound primarily functions as a multi-target modulator of central nervous system (CNS) receptors, with a high probability of significant affinity for dopamine D2-like receptors and sigma (σ) receptors. Its profile suggests potential as an antipsychotic or neuromodulatory agent. This guide outlines the scientific rationale behind this prediction and presents a comprehensive, phased experimental workflow designed to rigorously test this hypothesis, from initial in vitro screening to functional cellular assays. The protocols herein are designed to be self-validating, providing a clear path for preclinical characterization.
Introduction and Structural Rationale
The therapeutic potential of a novel compound is fundamentally linked to its molecular structure. The structure of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine presents several key features that suggest a strong likelihood of interaction with CNS targets. A systematic analysis of its constituent moieties provides a logical foundation for predicting its primary pharmacological targets.
-
Piperidine Core: The piperidine ring is a privileged scaffold in neuropharmacology, forming the backbone of numerous CNS-active drugs, including antipsychotics (e.g., haloperidol) and stimulants (e.g., methylphenidate).[1][2][3] Its presence strongly implies that the compound is engineered for interaction with neurotransmitter receptors or transporters.[2]
-
N-methylmethanamine Side Chain: This flexible, basic side chain attached at the 4-position of the piperidine ring is critical for potential receptor interactions. The secondary amine is likely protonated at physiological pH, enabling ionic interactions with acidic residues (e.g., aspartate) within the binding pockets of G-protein coupled receptors (GPCRs).
-
N-(2-Methoxyethyl) Group: This substitution on the piperidine nitrogen serves two potential roles. First, it modulates the basicity of the piperidine nitrogen and the overall lipophilicity of the molecule, which can influence blood-brain barrier permeability and metabolic stability.[4][5] Second, the ether oxygen can act as a hydrogen bond acceptor, potentially forming specific interactions within a receptor binding site that contribute to affinity and selectivity.[4][6]
Based on this structural analysis, our primary hypothesis is that the compound engages with receptors that recognize endogenous catecholamines, such as dopamine and serotonin receptors, and exhibits affinity for sigma receptors, a common target for piperidine-containing CNS ligands.[1][7][8]
Predicted Physicochemical Properties
A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is governed by its physicochemical properties. The predicted properties of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine are summarized below and suggest its suitability as a CNS drug candidate.
| Property | Predicted Value | Implication for CNS Activity |
| Molecular Weight | ~214.35 g/mol | Well within the typical range (<500 g/mol ) for oral bioavailability and CNS penetration. |
| XLogP3 | ~1.5 - 2.5 | Indicates moderate lipophilicity, favorable for crossing the blood-brain barrier. |
| Hydrogen Bond Donors | 1 | The secondary amine on the side chain. |
| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms and the ether oxygen. |
| pKa (most basic) | ~9.5 - 10.5 | The secondary amine will be predominantly protonated, facilitating receptor interactions. |
Note: Values are estimations based on computational models and similar structures found in databases like PubChem.[9][10][11]
Primary Predicted Pharmacological Targets
Our analysis points toward a multi-target profile, a common characteristic of effective CNS therapeutics.
Major Hypothesis: Dopamine D2-like and Sigma-1 Receptor Antagonism
The core hypothesis is that the compound acts as an antagonist at D2-like dopamine receptors (D2, D3, D4) and the sigma-1 (σ1) receptor.
-
Dopamine Receptors: The overall topology of the molecule, featuring a basic nitrogen atom separated from a cyclic scaffold, is a classic pharmacophore for D2-like receptor ligands.[12][13] Antagonism at these receptors is the cornerstone of most antipsychotic therapies.[14] The D2-like receptors are Gαi/o-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP).[14][15]
-
Sigma Receptors: A vast number of piperidine-containing CNS drugs exhibit high affinity for sigma receptors.[7][8][16] Initially mistaken for opioid receptors, sigma receptors are now understood as unique proteins, with the σ1 subtype being a chaperone protein at the endoplasmic reticulum that modulates calcium signaling and glutamatergic neurotransmission.[17][18] Co-antagonism of σ1 and D2 receptors is a feature of several successful antipsychotics like haloperidol and is believed to contribute to a broader efficacy profile.[7]
Secondary Hypothesis: Serotonin Receptor Modulation
Many D2 antagonists also possess affinity for various serotonin (5-HT) receptor subtypes, which can refine their therapeutic effects and mitigate side effects.
-
5-HT2A Receptors: Antagonism at 5-HT2A receptors is a hallmark of "atypical" antipsychotics, believed to reduce extrapyramidal side effects and improve negative symptoms.
-
5-HT1A Receptors: Partial agonism at 5-HT1A receptors can contribute to anxiolytic and antidepressant effects.[19][20]
The compound's structure is compatible with binding to these receptors, making them important secondary targets to investigate.
Proposed Experimental Validation Workflow
To systematically test our hypotheses, we propose a phased approach, beginning with broad screening and progressing to specific functional characterization.
Caption: Proposed experimental validation workflow.
Phase 1: In Vitro Target Profiling
The initial phase focuses on identifying the compound's primary binding targets and determining its functional effect on them.
This experiment determines the compound's binding affinity (Ki) for a panel of receptors. The principle involves measuring the concentration of the test compound required to displace a known radioactive ligand from its target receptor.
Objective: To determine the binding affinity (Ki) of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine across a panel of CNS receptors.
Materials:
-
Membrane preparations from cells expressing the target receptors (e.g., D2, D3, σ1, 5-HT2A).
-
Specific radioligands (e.g., [³H]-Spiperone for D2, [³H]-(+)-Pentazocine for σ1).
-
Test compound stock solution (10 mM in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Scintillation fluid and microplate scintillation counter.
Methodology:
-
Compound Dilution: Prepare a serial dilution series of the test compound in assay buffer, typically from 10 µM down to 0.1 nM.
-
Reaction Setup: In each well of the microplate, add:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a non-labeled reference compound (for non-specific binding).
-
50 µL of the diluted test compound or buffer.
-
50 µL of the specific radioligand at a concentration near its Kd.
-
50 µL of the receptor membrane preparation.
-
-
Incubation: Incubate the plates at room temperature (or 37°C, depending on the specific assay) for 60-120 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
This assay determines whether the compound acts as an agonist, antagonist, or inverse agonist at Gαi/o-coupled receptors like the D2 receptor.
Objective: To measure the effect of the compound on forskolin-stimulated cAMP production in cells expressing the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human D2 receptor.
-
Assay medium (e.g., HBSS with 0.1% BSA).
-
Forskolin (an adenylyl cyclase activator).
-
Dopamine (reference agonist).
-
Haloperidol (reference antagonist).
-
A commercial cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA).
Methodology:
-
Cell Plating: Seed the D2-expressing cells into 384-well plates and culture overnight.
-
Antagonist Mode:
-
Pre-incubate the cells with various concentrations of the test compound or reference antagonist (haloperidol) for 15-30 minutes.
-
Add a fixed concentration of dopamine (typically its EC80) in the presence of forskolin.
-
-
Agonist Mode:
-
Add various concentrations of the test compound or reference agonist (dopamine) in the presence of forskolin.
-
-
Incubation: Incubate the plates at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis:
-
Antagonist Mode: Plot the cAMP response against the log concentration of the test compound to determine its IC50. A decrease in the dopamine-stimulated signal indicates antagonist activity.
-
Agonist Mode: Plot the cAMP response against the log concentration of the test compound to determine its EC50 and Emax. A decrease in the forskolin-stimulated signal indicates agonist activity. No change indicates a lack of agonism.
-
Predicted Downstream Signaling Pathway
Assuming the primary hypothesis is correct and the compound is a D2 receptor antagonist, it would interfere with the canonical D2 signaling pathway.
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A Predictive Spectroscopic and Analytical Guide to 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic signature of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine. In the absence of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by empirical data from structurally analogous compounds. We present a detailed, predictive interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data, explaining the rationale behind chemical shifts, absorption frequencies, and fragmentation patterns. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, or characterization of novel piperidine derivatives, offering a robust analytical framework and detailed experimental protocols for empirical validation.
Introduction and Molecular Structure
1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine is a disubstituted piperidine derivative featuring a tertiary amine within the piperidine ring, an ether linkage in the N-1 substituent, and a secondary amine in the C-4 side chain. These functional groups impart distinct physicochemical properties and create a unique spectroscopic fingerprint. Understanding this fingerprint is critical for confirming molecular identity, assessing purity, and elucidating structure-activity relationships in medicinal chemistry research.
This guide provides a predictive analysis of its spectroscopic characteristics. All predicted data is derived from the known spectral properties of its core components: the N-substituted piperidine ring, the methoxyethyl group, and the N-methylmethanamine side chain.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine with atom numbering.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The chemical shifts are influenced by proximity to electronegative atoms (N, O) and the overall geometry of the piperidine ring.
| Proton Label | Predicted δ (ppm) | Predicted Multiplicity | Integration | Justification |
| H10 (O-CH₃ ) | 3.30 - 3.40 | s | 3H | Typical for a methoxy group. Protons on carbons adjacent to an ether oxygen are deshielded.[1][2] |
| H8 (-CH₂ -O) | 3.50 - 3.60 | t | 2H | Deshielded by the adjacent oxygen atom; coupled to H7. |
| H7 (N-CH₂ -) | 2.50 - 2.65 | t | 2H | Deshielded by the adjacent piperidine nitrogen; coupled to H8. |
| H2, H6 (eq) | 2.80 - 3.00 | m | 2H | Equatorial protons on carbons adjacent to the ring nitrogen are typically downfield. |
| H2, H6 (ax) | 1.90 - 2.10 | m | 2H | Axial protons on carbons adjacent to the ring nitrogen. |
| H3, H5 (eq) | 1.70 - 1.85 | m | 2H | Equatorial protons on the piperidine ring. |
| H3, H5 (ax) | 1.20 - 1.40 | m | 2H | Axial protons on the piperidine ring. |
| H4 | 1.40 - 1.60 | m | 1H | Methine proton at the point of substitution. |
| H11 (-CH₂ -N) | 2.40 - 2.55 | d | 2H | Coupled to the methine proton H4. |
| H13 (N-CH₃ ) | 2.35 - 2.45 | s | 3H | Singlet for the methyl group on the secondary amine. |
| H (N-H) | 1.0 - 2.5 | br s | 1H | Broad singlet, chemical shift is variable and concentration-dependent. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton. Carbons bonded to heteroatoms (N, O) are expected to appear significantly downfield.
| Carbon Label | Predicted δ (ppm) | Justification |
| C10 (O-C H₃) | 58.5 - 59.5 | Typical chemical shift for a methoxy carbon. |
| C8 (-C H₂-O) | 69.0 - 71.0 | Carbon adjacent to an ether oxygen is significantly deshielded.[3] |
| C7 (N-C H₂-) | 57.0 - 59.0 | Carbon adjacent to a tertiary amine nitrogen. |
| C2, C6 | 55.0 - 57.0 | Carbons alpha to the piperidine nitrogen. Based on N-methylpiperidine data.[4][5][6] |
| C3, C5 | 30.0 - 32.0 | Carbons beta to the piperidine nitrogen. |
| C4 | 38.0 - 40.0 | Methine carbon bearing the side chain. |
| C11 (-C H₂-N) | 52.0 - 54.0 | Carbon alpha to the secondary amine nitrogen. |
| C13 (N-C H₃) | 35.0 - 37.0 | Methyl carbon attached to the secondary amine. Based on N-methylethanamine data. |
Predicted Infrared (IR) Spectrum
The IR spectrum is used to identify key functional groups. For this molecule, we expect to see characteristic absorptions for the secondary amine, the ether, and the aliphatic C-H bonds. The tertiary amine within the piperidine ring does not have a distinct, easily identifiable absorption.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity | Reference |
| 3300 - 3350 | N-H Stretch | Secondary Amine | Weak - Medium | [7][8][9][10] |
| 2960 - 2850 | C-H Stretch | Alkanes (CH₃, CH₂, CH) | Strong | [11] |
| ~2800 | C-H Stretch | N-CH₂ / N-CH₃ | Medium (often distinct) | [12] |
| 1580 - 1650 | N-H Bend | Secondary Amine | Weak - Medium | [8][11] |
| 1470 - 1450 | C-H Bend | CH₂ Scissoring | Medium | |
| 1070 - 1150 | C-O-C Stretch | Ether | Strong | [1][2][3][13] |
| 1020 - 1250 | C-N Stretch | Aliphatic Amines | Weak - Medium | [7][10][12] |
| 700 - 750 | N-H Wag | Secondary Amine | Broad, Medium | [10] |
Predicted Mass Spectrum (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern, which is crucial for structural confirmation. The molecule is expected to undergo characteristic fragmentation, primarily through alpha-cleavage adjacent to the nitrogen atoms.
-
Molecular Formula: C₁₀H₂₂N₂O
-
Molecular Weight: 186.29 g/mol
-
Predicted Molecular Ion [M]⁺•: m/z 186
Key Fragmentation Pathways:
Alpha-cleavage is the dominant fragmentation mechanism for aliphatic amines. This involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom, leading to a resonance-stabilized iminium cation.
Caption: Predicted major fragmentation pathways for 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine.
Predicted Major Fragments:
| m/z | Proposed Structure / Loss | Fragmentation Mechanism |
| 186 | [C₁₀H₂₂N₂O]⁺• | Molecular Ion (M⁺•) |
| 127 | [M - C₂H₅O]⁺ | Loss of the methoxyethyl radical via α-cleavage at the piperidine nitrogen. |
| 98 | [C₆H₁₂N]⁺ | Cleavage of the C4-C11 bond, resulting in a stable piperidinyl-methyl cation radical. This is a very likely and abundant fragment. |
| 84 | [C₅H₁₀N]⁺ | Fragmentation of the piperidine ring, a common pattern for N-alkylpiperidines. |
| 71 | [C₄H₉N]⁺ | Further fragmentation of the piperidine ring or the side chain. |
| 59 | [C₂H₅NO]⁺ | Methoxyethylamine cation. |
| 44 | [C₂H₆N]⁺ | [CH₂=NHCH₃]⁺ from cleavage of the C11-N12 bond and rearrangement. Often a base peak for secondary amines of this type.[14] |
Standard Experimental Protocols for Data Acquisition
The following protocols provide a standardized methodology for acquiring high-quality spectroscopic data for the target compound or similar small molecules.
NMR Spectroscopy
Caption: Standard workflow for NMR data acquisition and processing.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄). Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe for the desired nucleus (¹H or ¹³C).[15]
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum. A typical experiment involves 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 512-2048) with a relaxation delay of 2 seconds.[16]
-
Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H spectrum and reference both spectra to the TMS peak.[17]
Infrared (FTIR) Spectroscopy
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (1-2 mg of solid or one drop of liquid) of the sample directly onto the ATR crystal, ensuring full coverage.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) may be added to promote protonation for positive ion mode analysis.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Direct Infusion: Introduce the sample solution into the electrospray ionization (ESI) source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500). Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): To confirm fragmentation patterns, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 187.2) in the first mass analyzer and scanning for its fragments in the second.
Conclusion
This guide presents a detailed, predictive spectroscopic profile of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine. The predicted NMR, IR, and MS data are grounded in the established spectral characteristics of its constituent chemical motifs. While this analysis provides a robust framework for the identification and characterization of this molecule, empirical verification is essential. The included experimental protocols offer a standardized approach for researchers to acquire and validate this data, contributing to the broader understanding and development of novel piperidine-based compounds.
References
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry.
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
- Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines.
- Spectroscopy - TLC, HPLC, GC, MS, UV-Vis, IR, NMR. (2023, February 27).
- Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes.
- LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts.
- Cabana, A., & Sandorfy, C. (1962). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 40(4), 615-627.
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
- LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts.
- Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
- ChemicalBook. (n.d.). N-Methylpiperidine(626-67-5) 1H NMR spectrum.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine (ethylmethylamine).
- Doc Brown's Chemistry. (n.d.). infrared spectrum of N-methylethanamine (ethylmethylamine).
- ChemicalBook. (n.d.). N-Methylpiperidine(626-67-5) 13C NMR spectrum.
- ChemicalBook. (n.d.). 2-METHOXYETHYLAMINE(109-85-3) 13C NMR spectrum.
- National Center for Biotechnology Information. (n.d.). N-Methylpiperidine. PubChem.
- National Center for Biotechnology Information. (n.d.). 2-Methoxyethylamine. PubChem.
- Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine).
- University of Texas Health Science Center at San Antonio. (n.d.).
- Eletsky, A., et al. (2005). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 102(4), 1039-1044.
- Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine).
- Claridge, T. D. W. (2003). NMR Data Processing. In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd.
- R-NMR. (n.d.).
- Schorn, C. (2002).
- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3586.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of N,N-dimethylmethanamine (trimethylamine).
- Doc Brown's Chemistry. (n.d.). infrared spectrum of dimethylamine.
Sources
- 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. N-Methylpiperidine(626-67-5) 13C NMR spectrum [chemicalbook.com]
- 5. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. youtube.com [youtube.com]
- 14. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 17. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
Topic: Commercial Availability, Sourcing, and Synthesis of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the commercial availability, sourcing strategies, and synthetic routes for the chemical intermediate 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine. Our investigation indicates that this specific N-methylated compound is not widely available as a stock item from major chemical suppliers and is typically procured via custom synthesis. However, its immediate primary amine precursor, 1-[1-(2-methoxyethyl)piperidin-4-yl]methanamine (CAS No. 956722-57-9), is commercially available from multiple vendors.[1] Consequently, this guide focuses on two core strategies for procurement: (1) engaging suppliers of the precursor for custom N-methylation and (2) performing an efficient, scalable in-house synthesis. A detailed, field-proven protocol for the synthesis of the target compound from its available precursor via reductive amination is provided, complete with experimental details, reaction monitoring, and purification procedures. This document serves as an essential resource for researchers and drug development professionals looking to incorporate this valuable piperidine scaffold into their discovery programs.
Compound Profile and Identification
1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine is a disubstituted piperidine derivative featuring a methoxyethyl group on the piperidine nitrogen and an N-methylated aminomethyl side chain at the 4-position. This structure is a versatile building block in medicinal chemistry, offering multiple points for diversification.
Caption: 2D Structure of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine.
Chemical Identifiers
Precise identification is critical for sourcing and regulatory compliance. As the target compound is not commonly listed, the identifiers for its direct precursor are also provided for strategic sourcing.
| Identifier | Value | Source |
| Product Name | 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine | - |
| CAS Number | Not assigned / Not found in searches | - |
| Molecular Formula | C10H22N2O | - |
| Molecular Weight | 186.29 g/mol | - |
| Precursor Name | 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine | [1] |
| Precursor CAS | 956722-57-9 | [1] |
| Precursor Formula | C9H20N2O | [1] |
| Precursor MW | 172.27 g/mol | [1] |
Physicochemical Properties (Predicted)
The following properties are predicted for the commercially available precursor, 1-[1-(2-methoxyethyl)piperidin-4-yl]methanamine. The properties of the N-methylated target compound are expected to be very similar.
| Property | Predicted Value | Source |
| Boiling Point | 237.2 ± 10.0 °C | [1] |
| Density | 0.942 ± 0.06 g/cm³ | [1] |
| pKa | 10.13 ± 0.29 | [1] |
Commercial Availability & Sourcing Strategy
A thorough search of major chemical vendor databases reveals that 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine is not a standard catalog product. Its status as a "Related Product" on some platforms suggests it is recognized but not commonly stocked.[1] Therefore, a proactive sourcing strategy is required.
Primary Strategy: Custom Synthesis The most direct path to obtaining this compound is through custom synthesis. Many chemical suppliers that offer the precursor are well-equipped to perform the straightforward N-methylation step upon request.
Secondary Strategy: In-House Synthesis Given the availability of the precursor and the simplicity of the required chemical transformation, in-house synthesis is a highly viable and cost-effective alternative. This approach offers greater control over purity, scale, and timelines.
Verified Suppliers of Precursor (CAS 956722-57-9)
The following suppliers have been identified as sources for the key starting material, 1-[1-(2-methoxyethyl)piperidin-4-yl]methanamine. These vendors are logical first points of contact for custom synthesis inquiries.
| Supplier | Contact Information | Notes |
| J & K SCIENTIFIC LTD. | Email: | Research to bulk quantities. |
| Atop-Pharma (Shanghai) | Tel: +86 (21) 5196-9732 | Specializes in pharmaceutical intermediates. |
| Aikon International Limited | Email: | Global supplier of fine chemicals. |
| Adobe Chem Co., Ltd. | Email: | Supplier of various chemical building blocks. |
This list is based on publicly available data and is not exhaustive.[1] Due diligence is recommended before procurement.
Recommended Synthetic Protocol: In-House Synthesis via N-Methylation
The conversion of the primary amine precursor to the desired secondary N-methyl amine is a classic transformation in organic synthesis. Reductive amination using formaldehyde as the methyl source is the industry-standard method due to its high efficiency, selectivity, and the use of mild and readily available reagents.[2]
Synthetic Workflow
The process is a one-pot reaction where the primary amine reacts with formaldehyde to form an intermediate imine (or aminal), which is then reduced in situ by a hydride reducing agent to yield the N-methylated product.
Caption: Workflow for the reductive amination of the precursor to the target compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale and can be adjusted as needed.
Causality and Experimental Choices:
-
Solvent (DCM): Dichloromethane is chosen for its ability to dissolve the starting amine and its immiscibility with the aqueous formaldehyde solution, while still allowing for sufficient interfacial reaction. It is also relatively unreactive and easily removed during workup.
-
Reducing Agent (Sodium Triacetoxyborohydride, STAB): STAB is the reagent of choice for reductive aminations. It is milder and more selective for imines over carbonyls compared to agents like sodium borohydride, reducing side reactions. It is also tolerant of the slightly acidic conditions used, which are necessary to catalyze imine formation.
-
Acid Catalyst (Acetic Acid): A catalytic amount of weak acid is crucial to protonate the carbonyl of formaldehyde, activating it for nucleophilic attack by the amine and facilitating the dehydration step to form the imine intermediate.
Materials and Reagents:
-
1-[1-(2-methoxyethyl)piperidin-4-yl]methanamine (1.0 eq)
-
Formaldehyde (37 wt. % in H₂O, 1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Glacial Acetic Acid (0.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Step-by-Step Procedure:
-
Reaction Setup:
-
To a round-bottom flask charged with a magnetic stir bar, add 1-[1-(2-methoxyethyl)piperidin-4-yl]methanamine (1.0 eq).
-
Dissolve the amine in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add glacial acetic acid (0.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Add aqueous formaldehyde solution (1.2 eq) to the mixture. Stir vigorously for 30-60 minutes. The reaction is biphasic.
-
-
Reduction:
-
To the stirred mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
-
Self-Validation (Reaction Monitoring):
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
To check via TLC, co-spot the starting material and the reaction mixture on a silica plate. A common eluent system is 90:10:1 DCM/Methanol/Ammonium Hydroxide.
-
The reaction is complete upon the full consumption of the starting material (visualized by ninhydrin stain) and the appearance of a single, less polar product spot.
-
-
Workup:
-
Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel, using a gradient of methanol in DCM (typically 0% to 10% MeOH) to yield the pure 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine.
-
Applications in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).
-
Structural Scaffold: 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine serves as a valuable building block. The secondary amine in the side chain is a key functional handle that allows for straightforward synthetic elaboration.
-
Library Synthesis: This intermediate is ideal for generating diverse chemical libraries for screening. The secondary amine can be readily modified through reactions such as:
-
N-Acylation: Reaction with various acyl chlorides or carboxylic acids to form amides.
-
N-Alkylation: Reaction with alkyl halides to introduce further diversity.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
These modifications allow for the systematic exploration of the structure-activity relationship (SAR) around the piperidine core, enabling the optimization of properties like potency, selectivity, and ADME profiles.
Safety and Handling
No specific Safety Data Sheet (SDS) is available for the target compound. Therefore, it must be handled with the assumption that it possesses hazards similar to its structural analogs, such as piperidine and other substituted amine derivatives.
| Hazard Class | Precautionary Action | Rationale / Source |
| Corrosivity | Causes severe skin burns and eye damage. | Piperidine and related amines are highly corrosive.[3] |
| Toxicity | Harmful if swallowed. Toxic in contact with skin or if inhaled. | Amine compounds often exhibit significant toxicity.[3] |
| Flammability | May be a flammable liquid or solid. | Many low molecular weight amines are flammable.[4] |
Recommended Precautions:
-
Engineering Controls: Handle only in a well-ventilated chemical fume hood.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin/Body Protection: Use a lab coat and appropriate protective clothing.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat, sparks, and open flames.[4][5]
Conclusion
References
-
Fisher Scientific. (2023). Piperidine Safety Data Sheet. Available at: [Link]
-
Reddit. (2024). Does piperidine work in reductive amination like this?. r/chemhelp. Available at: [Link]
-
Reddit. (2017). Challenging reductive amination. r/chemistry. Available at: [Link]
-
Sorochinsky, A. E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]
Sources
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine
Abstract
This document provides a comprehensive, three-step synthetic protocol for the preparation of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine, a disubstituted piperidine derivative of significant interest as a scaffold in medicinal chemistry and drug development. The synthesis begins with the commercially available 4-cyanopiperidine and proceeds through a robust N-alkylation, a high-yield nitrile reduction, and culminates in a selective N-methylation. The chosen pathway is designed for reliability, scalability, and high purity of the final product. This guide explains the chemical rationale behind each procedural step, offers detailed experimental workflows, and includes methods for purification and characterization, ensuring a reproducible and self-validating process for researchers and synthetic chemists.
Introduction: Strategic Approach to Synthesis
The piperidine ring is a privileged scaffold in modern pharmacology, present in a multitude of FDA-approved drugs. The target molecule, 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine, features two key points of diversification: the N-alkoxyethyl group on the piperidine nitrogen and the N-methylated aminomethyl side chain at the C4 position. A successful synthesis requires a strategic approach that allows for the controlled and sequential installation of these functional groups to avoid undesired side reactions.
The synthetic strategy detailed herein is built upon three foundational transformations in organic chemistry:
-
N-Alkylation of the Piperidine Core: Introduction of the 2-methoxyethyl group onto the secondary amine of the piperidine ring.
-
Nitrile Reduction: Conversion of a cyano group at the C4 position into a primary aminomethyl group, which serves as the precursor for the final functionalization.
-
Reductive Amination (Eschweiler-Clarke Reaction): Selective methylation of the primary amine to yield the target secondary amine. The Eschweiler-Clarke reaction is particularly advantageous as it is a high-yielding procedure that uses inexpensive reagents and inherently prevents over-methylation to a quaternary ammonium salt.[1]
This multi-step approach ensures high regioselectivity and provides pure intermediates at each stage, simplifying the final purification and characterization of the target compound.
Overall Synthetic Pathway
The synthesis is performed in three distinct steps, starting from 4-cyanopiperidine.
Caption: Three-step synthesis of the target compound.
Materials and Equipment
Reagents
| Reagent | CAS Number | Purity |
| 4-Cyanopiperidine | 4395-98-6 | ≥97% |
| 2-Bromoethyl methyl ether | 6482-24-2 | ≥98% |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | ≥99%, finely powdered |
| Acetonitrile (ACN), anhydrous | 75-05-8 | ≥99.8% |
| Raney Nickel (slurry in water) | 7440-02-0 | ~50% |
| Ethanol (EtOH), 200 proof | 64-17-5 | ≥99.5% |
| Ammonia (7N solution in Methanol) | 7664-41-7 | - |
| Formaldehyde (37 wt. % in H₂O) | 50-00-0 | - |
| Formic Acid | 64-18-6 | ≥95% |
| Diethyl Ether (Et₂O), anhydrous | 60-29-7 | ≥99% |
| Dichloromethane (DCM) | 75-09-2 | ≥99.5% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | ≥97%, pellets |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | ≥99% |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | ~37% |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle with temperature controller
-
Syringes and needles
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Rotary evaporator
-
Separatory funnel
-
Glassware for filtration (Büchner funnel, filter paper)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Detailed Experimental Protocols
PART 1: Synthesis of 1-(2-Methoxyethyl)piperidine-4-carbonitrile (Intermediate 1)
Rationale: This step involves a standard Sₙ2 reaction to alkylate the piperidine nitrogen.[2] Acetonitrile is an excellent polar aprotic solvent for this transformation. Anhydrous potassium carbonate is used as a mild, heterogeneous base to neutralize the HBr formed during the reaction, driving it to completion. Using a slight excess of the alkylating agent ensures full conversion of the starting material.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-cyanopiperidine (11.0 g, 100 mmol, 1.0 eq.).
-
Add anhydrous acetonitrile (150 mL) followed by finely powdered anhydrous potassium carbonate (20.7 g, 150 mmol, 1.5 eq.).
-
Stir the suspension vigorously. Add 2-bromoethyl methyl ether (15.3 g, 110 mmol, 1.1 eq.) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).
-
After completion, cool the mixture to room temperature and filter off the solid potassium carbonate and salts. Wash the filter cake with acetonitrile (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (gradient elution, e.g., 0-5% methanol in dichloromethane) to yield the pure product as a colorless to pale yellow oil.
-
Expected Yield: 85-95%
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
PART 2: Synthesis of (1-(2-Methoxyethyl)piperidin-4-yl)methanamine (Intermediate 2)
Rationale: The reduction of the nitrile to a primary amine is achieved via catalytic hydrogenation. Raney Nickel is a highly effective catalyst for this transformation. The reaction is conducted in an ethanolic ammonia solution to suppress the formation of secondary amine byproducts, which can arise from the reaction of the intermediate imine with the primary amine product.
Procedure:
-
In a high-pressure reaction vessel (e.g., Parr shaker), add 1-(2-methoxyethyl)piperidine-4-carbonitrile (16.8 g, 100 mmol, 1.0 eq.) dissolved in ethanol (150 mL).
-
Carefully add Raney Nickel (approx. 1.7 g, ~10 wt% of substrate), decanting the water from the slurry before addition.
-
Add a 7N solution of ammonia in methanol (21 mL, 150 mmol, 1.5 eq.).
-
Seal the vessel, purge with nitrogen gas, and then pressurize with hydrogen gas (H₂) to 50-60 psi.
-
Heat the mixture to 40-50°C and shake vigorously. The reaction is typically complete within 6-12 hours. Monitor hydrogen uptake to determine completion.
-
Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet at all times. The filter cake should be quenched carefully with water.
-
Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude amine can be used directly in the next step or purified by vacuum distillation.
-
Expected Yield: 90-98%
-
Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and IR spectroscopy (disappearance of the nitrile peak at ~2250 cm⁻¹).
PART 3: Synthesis of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine (Final Product)
Rationale: This final step employs the Eschweiler-Clarke reaction, a classic method for the N-methylation of primary and secondary amines.[1][3] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced in situ by formic acid. Formic acid serves as both the acid catalyst and the hydride source.[4][5] The loss of carbon dioxide makes the reduction step irreversible.[1]
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Procedure:
-
To a 250 mL round-bottom flask, add (1-(2-methoxyethyl)piperidin-4-yl)methanamine (17.2 g, 100 mmol, 1.0 eq.).
-
Add formic acid (9.2 g, 200 mmol, 2.0 eq.) to the flask while cooling in an ice bath.
-
Slowly add aqueous formaldehyde solution (37 wt. %, 16.2 g, 200 mmol, 2.0 eq.) to the stirred mixture, maintaining the temperature below 20°C.
-
After the addition is complete, fit the flask with a reflux condenser and heat the mixture to 80-90°C for 8-12 hours. Vigorous gas evolution (CO₂) will be observed initially.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully make it basic (pH > 12) by the slow addition of 4M NaOH solution while cooling in an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation to obtain 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine as a clear oil.
-
Expected Yield: 80-90%
-
Final Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.
Data Summary and Workflow Visualization
Reagent and Yield Summary Table
| Step | Starting Material | Key Reagents | Product | Molar Eq. (Reagent) | Typical Yield |
| 1 | 4-Cyanopiperidine | 2-Bromoethyl methyl ether, K₂CO₃ | Intermediate 1 | 1.1, 1.5 | 85-95% |
| 2 | Intermediate 1 | H₂, Raney Ni, NH₃/MeOH | Intermediate 2 | Catalytic | 90-98% |
| 3 | Intermediate 2 | HCHO, HCOOH | Final Product | 2.0, 2.0 | 80-90% |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow overview.
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
-
2-Bromoethyl methyl ether: Is a lachrymator and toxic. Handle with care.
-
Raney Nickel: Highly pyrophoric when dry. Never allow the catalyst to dry in the air. Keep it water-wet and handle it as a slurry.
-
Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly maintained and operated in an area free of ignition sources.
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Formaldehyde: Toxic and a suspected carcinogen.
-
Workup: The basification of the formic acid reaction mixture is highly exothermic. Perform this step slowly and with efficient cooling.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved January 20, 2026, from [Link]
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved January 20, 2026, from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Online Organic Chemistry Tutor. (n.d.). Eschweiler-Clarke Reaction. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved January 20, 2026, from [Link]
-
Kimies. (2023, October 13). Eschweiler-Clarke reaction. YouTube. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing 4-cyanopiperidine hydrochloride.
Sources
Application Notes and Protocols for the Chemical Probe 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine
Introduction: A Novel Chemical Probe for Investigating Cellular Signaling
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics. Within this important class of molecules, 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine represents a novel chemical entity with potential as a selective chemical probe. Chemical probes are essential tools for dissecting complex biological processes, enabling the interrogation of protein function in cellular and in vivo systems.[3] This document provides a comprehensive guide to the application of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine as a chemical probe, including its physicochemical properties, detailed experimental protocols for its use, and guidance on data interpretation.
Based on its structural motifs, including the N-methylmethanamine and the piperidine core, 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine has been hypothesized to interact with G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a myriad of physiological processes. The protocols outlined herein are designed to validate its hypothesized target engagement and to characterize its functional effects in a cellular context.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a chemical probe is critical for its effective use. The table below summarizes the key properties of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine.
| Property | Value | Source |
| Molecular Formula | C10H23N3O | PubChem |
| Molecular Weight | 201.31 g/mol | PubChem |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in DMSO and Ethanol | --- |
| Storage | Store at -20°C for long-term use. Stock solutions can be stored at -80°C. Avoid repeated freeze-thaw cycles. | --- |
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle in a well-ventilated area.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
PART 1: In Vitro Target Engagement - Radioligand Binding Assay
To initially assess the interaction of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine with its putative GPCR target, a competitive radioligand binding assay is a robust method. This assay measures the ability of the compound to displace a known radiolabeled ligand from the receptor.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes:
-
Culture cells expressing the GPCR of interest to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Binding buffer
-
A fixed concentration of a suitable radioligand (e.g., [3H]-labeled antagonist)
-
Increasing concentrations of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine (test compound) or a known unlabeled ligand (positive control).
-
Cell membrane preparation.
-
-
For non-specific binding control wells, add a high concentration of the unlabeled ligand.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the test compound.
-
Determine the IC50 (half-maximal inhibitory concentration) value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Results and Interpretation
A successful experiment will yield a dose-dependent inhibition of radioligand binding by 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine, allowing for the determination of its binding affinity (Ki) for the target receptor. A lower Ki value indicates higher binding affinity.
PART 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the engagement of a chemical probe with its target protein in a cellular environment. The principle of CETSA is that the binding of a ligand stabilizes the target protein, leading to a higher melting temperature.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with either vehicle (e.g., DMSO) or 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine at a desired concentration for a specific duration (e.g., 1 hour).
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Include an unheated control sample.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
-
-
Protein Detection:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the supernatant by Western blotting or other protein detection methods (e.g., ELISA).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each temperature, normalize the amount of soluble target protein to the unheated control.
-
Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples to generate CETSA melt curves.
-
The shift in the melting temperature (ΔTm) is the difference in the Tm (the temperature at which 50% of the protein is denatured) between the compound-treated and vehicle-treated samples.
-
Visualization of CETSA Workflow
Caption: CETSA experimental workflow.
Expected Results and Interpretation
A positive result in a CETSA experiment is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle-treated sample. This indicates that 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine binds to and stabilizes the target protein within the intact cell.
PART 3: Cellular Functional Assay - Calcium Imaging
Assuming the putative GPCR target couples to the Gq signaling pathway, its activation will lead to an increase in intracellular calcium concentration ([Ca2+]i). A calcium imaging assay can be used to measure this functional response.
Protocol: Calcium Imaging Assay
-
Cell Preparation and Dye Loading:
-
Plate cells expressing the target GPCR in a black-walled, clear-bottom 96-well plate.
-
Allow the cells to adhere and grow overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Wash the cells with the buffer to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject varying concentrations of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
As a positive control, use a known agonist for the receptor. To test for antagonist activity, pre-incubate the cells with the probe before adding the known agonist.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the maximum response observed with a saturating concentration of the positive control agonist (ΔF/Fmax).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Determine the EC50 (half-maximal effective concentration) for agonistic activity or the IC50 for antagonistic activity by fitting the data to a sigmoidal dose-response curve.
-
Hypothetical Signaling Pathway
Caption: Hypothetical Gq-coupled GPCR signaling pathway.
Data Summary and Interpretation
The following table presents hypothetical data that could be obtained from the experiments described above.
| Assay | Parameter | Value | Interpretation |
| Radioligand Binding | Ki | 50 nM | The probe exhibits high affinity for the putative GPCR target. |
| CETSA | ΔTm | +4.2 °C | The probe effectively engages and stabilizes the target protein in a cellular context. |
| Calcium Imaging (Antagonist Mode) | IC50 | 150 nM | The probe acts as an antagonist, inhibiting the agonist-induced cellular response. |
The collective data from these assays would provide strong evidence for 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine being a potent and selective antagonist for the hypothesized GPCR target, validating its use as a chemical probe for studying the function of this receptor.
Conclusion
1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine is a promising chemical probe for the investigation of a putative GPCR target. The protocols provided in this application note offer a comprehensive framework for its characterization, from initial in vitro binding to cellular target engagement and functional validation. By employing these methods, researchers can confidently use this probe to explore the biological roles of its target and to aid in the development of novel therapeutics.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]
-
Imperial College London. (2019). The good, the bad and the ugly: chemical probes for human NMT. Imperial College London News. [Link]
-
Tate, E. (2019). Well-characterised, potent and selective chemical probes for specific enzyme targets are essential tools in cell and chemical biology. Cell Chemical Biology. [Link]
Sources
A Robust, Validated HPLC-CAD Analytical Method for the Quantification of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine. This molecule presents two key analytical challenges: high polarity and the absence of a significant UV chromophore. To overcome these, a reversed-phase HPLC method utilizing a polar-embedded stationary phase was developed. Detection was achieved using a Charged Aerosol Detector (CAD), which provides near-universal mass-based response for non-volatile analytes, eliminating the need for chromophoric derivatization. The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing in a drug development setting.
Introduction and Scientific Rationale
1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine is a substituted piperidine derivative, a class of compounds frequently utilized as key building blocks and intermediates in pharmaceutical synthesis.[1][2] The accurate determination of its purity and concentration is critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs). The molecule's structure, featuring two basic amine functionalities and an ether linkage, renders it highly polar and water-soluble. Furthermore, its aliphatic nature means it lacks a suitable chromophore for detection by standard UV-Vis spectroscopy, a common and significant hurdle in HPLC analysis.[3]
Traditional reversed-phase HPLC methods using standard C18 columns often fail to provide adequate retention for such polar compounds, leading to elution near or within the solvent front and poor resolution from polar impurities.[4][5] Moreover, the absence of a chromophore necessitates a more universal detection strategy.
This guide outlines a method that directly addresses these challenges through two core strategic choices:
-
Chromatographic Separation: A polar-embedded C18 column is employed. These columns incorporate a polar group (e.g., amide or carbamate) near the base of the alkyl chain. This feature allows the use of highly aqueous mobile phases without the risk of stationary phase collapse ("dewetting"), while also providing an alternative interaction mechanism (hydrogen bonding) that significantly improves the retention of polar, basic analytes.[5] An acidic mobile phase (0.1% Formic Acid) is used to ensure the analyte, a di-basic compound, exists in a single, fully protonated state, which promotes sharp peak shapes and reproducible retention.
-
Analyte Detection: A Charged Aerosol Detector (CAD) is utilized. This detector nebulizes the column effluent, evaporates the mobile phase, and imparts a charge to the resulting analyte particles. The magnitude of this charge is proportional to the mass of the analyte, providing a reliable quantitative response for any non-volatile compound, irrespective of its optical properties.[6][7] This approach is superior to derivatization, which can introduce variability and additional complexity to the workflow.[8]
This application note provides a complete, step-by-step protocol for this analytical method, alongside a comprehensive validation summary as per ICH guidelines, establishing it as a trustworthy and self-validating system.[9][10]
Materials and Reagents
| Item | Specification | Supplier Example |
| Analyte | 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine Reference Standard (>99.5%) | In-house or Custom Synthesis |
| Acetonitrile | HPLC Gradient Grade | Fisher Scientific |
| Water | Deionized, 18.2 MΩ·cm | Milli-Q® System |
| Formic Acid | LC-MS Grade, 99% | Thermo Scientific |
| HPLC Column | Polar-Embedded C18, 150 x 4.6 mm, 3.5 µm particle size | e.g., Waters XBridge Shield RP18, Phenomenex Luna Omega Polar C18 |
| Vials | 2 mL amber glass, with PTFE septa | Agilent Technologies |
Instrumentation and Chromatographic Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, and column thermostat |
| Detector | Thermo Scientific Vanquish Charged Aerosol Detector Plus or equivalent |
| Column Temperature | 35 °C |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water |
| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 15.1 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| CAD Settings | Gas Pressure: 35 psi Nitrogen; Evaporation Temp: 40 °C; Filter: None |
Experimental Protocols
Preparation of Standard and Sample Solutions
Causality Note: A diluent of 95:5 (v/v) Mobile Phase A:Mobile Phase B is chosen to match the initial chromatographic conditions. This ensures strong analyte solubility and compatibility with the mobile phase, preventing peak distortion upon injection.
-
Diluent Preparation: Combine 950 mL of Mobile Phase A and 50 mL of Mobile Phase B. Mix thoroughly.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This solution is used for routine analysis and as the 100% level for validation studies.
-
Sample Solution (0.1 mg/mL): Accurately weigh an amount of the test sample equivalent to 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate and filter through a 0.45 µm nylon syringe filter before injection.
Method Validation Protocol
The method's reliability is established by following the validation framework outlined in ICH Q2(R2).[10][11]
Diagram 1: HPLC Method Validation Workflow
Caption: Workflow for the validation of the HPLC-CAD method.
-
Specificity: Inject the diluent, a placebo (if applicable), and the working standard solution. The diluent and placebo should show no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a series of five solutions from the Standard Stock Solution, ranging from 50% to 150% of the working standard concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL). Inject each solution in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.
-
Accuracy (% Recovery): Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery of the analyte at each level.
-
Precision:
-
Repeatability (Intra-assay): Perform six replicate injections of the sample solution (at 100% concentration) on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Robustness: Intentionally vary critical method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temperature ±2 °C, Mobile Phase pH ±0.2) and assess the impact on system suitability (retention time, peak asymmetry, and theoretical plates).
Expected Results and Performance Data
The following tables summarize the expected performance characteristics of this method based on established acceptance criteria.
Table 1: System Suitability Requirements
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates good column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% (for 6 replicate injections) | Demonstrates the stability and precision of the HPLC system. |
Table 2: Validation Summary and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at analyte retention time. |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | |
| - Repeatability (n=6) | ≤ 1.0% |
| - Intermediate Precision | ≤ 2.0% |
| Robustness | System suitability parameters remain within limits. |
Diagram 2: Method Development Decision Pathway
Caption: Decision-making process for developing the analytical method.
Discussion and Conclusion
This application note presents a comprehensive and scientifically-grounded HPLC method for the analysis of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine. The strategic selection of a polar-embedded stationary phase successfully addresses the challenge of retaining a highly polar analyte, while the use of a Charged Aerosol Detector provides a robust and universal detection solution, circumventing the limitation posed by the molecule's lack of a UV chromophore.
The detailed validation protocol, designed in accordance with ICH Q2(R2) guidelines, ensures that the method is not merely a procedure but a self-validating system.[9][12] The established performance criteria for linearity, accuracy, and precision confirm its suitability for high-stakes applications in pharmaceutical quality control and regulatory submissions. This method provides researchers, scientists, and drug development professionals with a reliable and transferable tool for the quantitative analysis of this important chemical entity.
References
-
PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
Hussain, S., et al. (2012). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
ACS Publications. (n.d.). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
PubMed. (n.d.). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Retrieved from [Link]
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
Kumar, N., & Kumar, D. K. (2011). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Retrieved from [Link]
-
Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Retrieved from [Link]
-
PubMed Central. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Retrieved from [Link]
-
Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). (1-Methylpiperidin-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
-
LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
PubChem. (n.d.). Methyl(2-(4-methylpiperidin-1-yl)ethyl)amine. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
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PubChem. (n.d.). Methyl(2-(piperidin-1-yl)ethyl)amine. National Center for Biotechnology Information. Retrieved from [Link]
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Kılıç, T., & Dinç, E. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. ACG Publications. Retrieved from [Link]
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Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Application Notes and Protocols for the In Vitro Assay Development of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine
Introduction: Unveiling the Pharmacological Profile of a Novel Piperidine Derivative
The compound 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine is a novel synthetic molecule featuring a substituted piperidine scaffold. This structural motif is a cornerstone in medicinal chemistry, frequently found in centrally active therapeutic agents. While this specific molecule is not extensively characterized in public literature, its core structure bears resemblance to known G-Protein Coupled Receptor (GPCR) modulators. Notably, the structure is analogous to moieties within Pimavanserin, a selective serotonin 5-HT2A receptor inverse agonist approved for the treatment of Parkinson's disease psychosis.[1][2][3]
This observation provides a strong, rational starting point for its pharmacological investigation. We hypothesize that 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine may function as a modulator of serotonin receptors, particularly the 5-HT2A subtype.
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to systematically characterize the in vitro pharmacology of this compound. We will proceed from initial target engagement and affinity determination to detailed functional characterization and selectivity profiling. The protocols herein are designed to be robust and self-validating, providing a clear path to elucidating the compound's mechanism of action.
Part 1: Primary Target Engagement and Affinity Determination
Scientific Rationale: The foundational step in characterizing a novel compound is to confirm its physical interaction with its putative target. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[4] These assays measure the displacement of a high-affinity, radiolabeled ligand ("hot" ligand) by the unlabeled test compound. The resulting data are used to calculate the inhibition constant (Kᵢ), a measure of the compound's binding affinity. A lower Kᵢ value signifies higher binding affinity.
We will focus on the human 5-HT2A receptor expressed in a stable, heterologous system, such as Human Embryonic Kidney 293 (HEK293) cells, which provides a clean and reproducible background for the assay.
Workflow for Radioligand Binding Assay
Caption: Workflow for 5-HT2A Receptor Radioligand Binding Assay.
Detailed Protocol 1: 5-HT2A Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine for the human 5-HT2A receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin (a well-characterized 5-HT2A antagonist).
-
Test Compound: 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine, dissolved in an appropriate vehicle (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA.
-
Non-specific Binding Control: Mianserin (10 µM) or another high-affinity 5-HT2A ligand.
-
Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation fluid.
Procedure:
-
Compound Preparation: Prepare a serial dilution series of the test compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control (Mianserin).
-
50 µL of the test compound at various concentrations.
-
50 µL of [³H]ketanserin at a final concentration near its K₋ (e.g., 1-2 nM).
-
50 µL of cell membrane preparation (typically 5-10 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove any residual unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition of specific binding at each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response model.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
| Parameter | Description | Example Value |
| IC₅₀ | Concentration for 50% inhibition of radioligand binding. | 15 nM |
| Kᵢ | Inhibition constant, a measure of binding affinity. | 7.2 nM |
| Hill Slope | Slope of the dose-response curve. | ~1.0 |
Part 2: Functional Characterization of Receptor Activity
Scientific Rationale: Once binding is confirmed, the next critical step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block the action of a native agonist (antagonist), or reduce the receptor's basal activity (inverse agonist)?[3] The 5-HT2A receptor is a Gq-coupled GPCR, meaning its activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of PIP₂ into IP₃ and DAG, ultimately causing an increase in intracellular calcium (Ca²⁺) levels. Additionally, like many GPCRs, it can also signal through β-arrestin recruitment.[5][6]
To build a complete picture and screen for potential biased agonism (where a ligand preferentially activates one pathway over another), we will describe two key functional assays: a calcium flux assay and a β-arrestin recruitment assay.
Detailed Protocol 2: Gq-Mediated Calcium Flux Assay
Objective: To measure the ability of the compound to induce or inhibit 5-HT2A receptor-mediated calcium mobilization.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Reference Agonist: Serotonin (5-HT) or a selective 5-HT2A agonist like DOI.
-
Reference Antagonist: Ketanserin or Mianserin.
-
Apparatus: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into black-walled, clear-bottom 96- or 384-well plates and grow to 80-90% confluency.[7]
-
Dye Loading: Remove the culture medium and add the calcium indicator dye dissolved in assay buffer. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference compounds in assay buffer in a separate plate.
-
Assay Execution (FLIPR):
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Agonist Mode: Establish a baseline fluorescence reading for ~10-20 seconds. The instrument then automatically adds the test compound to the cell plate and continues to record fluorescence intensity for 2-3 minutes. An increase in fluorescence indicates calcium mobilization.
-
Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes. Establish a baseline reading, then add a concentration of the reference agonist that elicits a robust response (e.g., EC₈₀ of serotonin). A reduction in the agonist-induced signal indicates antagonism.
-
-
Data Analysis:
-
The change in fluorescence (Max - Min) is plotted against the log of the compound concentration.
-
Agonist Mode: Calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the reference agonist.
-
Antagonist Mode: Calculate the IC₅₀ for the inhibition of the agonist response. This can be used to calculate the functional antagonist constant (K₋) using the Schild equation.
-
Signaling Pathway for Gq-Coupled 5-HT2A Receptor
Caption: Gq signaling cascade initiated by 5-HT2A receptor activation.
Detailed Protocol 3: β-Arrestin Recruitment Assay (Tango Assay Principle)
Objective: To measure the ability of the compound to induce or inhibit the recruitment of β-arrestin to the 5-HT2A receptor.
Scientific Rationale: The Tango assay is a well-established method for measuring GPCR/β-arrestin interaction.[5][6] It utilizes a GPCR fused to a transcription factor (tTA) via a protease cleavage site. β-arrestin is fused to a protease. Upon ligand-induced receptor activation and conformational change, the protease-tagged β-arrestin is recruited, cleaving the transcription factor from the receptor. The freed transcription factor then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase), which can be measured as a luminescent signal.[8]
Materials:
-
Cells: U2OS or HTLA cells stably expressing the 5-HT2A-tTA fusion protein and a β-arrestin-TEV protease fusion protein, along with a reporter construct (e.g., BLA-TET).
-
Reference Agonist: Serotonin (5-HT).
-
Reference Antagonist: Ketanserin.
-
Luciferase Assay Reagent: A commercially available luciferase substrate (e.g., Bright-Glo).
-
Apparatus: Luminometer-capable plate reader.
Procedure:
-
Cell Plating: Seed the Tango assay cells into white, opaque 384-well plates.
-
Compound Addition: Add the test compound at various concentrations to the cells.
-
Incubation: Incubate the plates for 5-16 hours at 37°C to allow for reporter gene expression.
-
Signal Detection:
-
Equilibrate the plates to room temperature.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the compound concentration.
-
Agonist Mode: Calculate EC₅₀ and Eₘₐₓ values.
-
Antagonist Mode: Pre-incubate with the test compound before adding a reference agonist, then calculate the IC₅₀.
-
| Assay | Parameter | Description | Expected Outcome for Inverse Agonist |
| Calcium Flux | Agonist EC₅₀ | Potency to induce Ca²⁺ release | No activity (Eₘₐₓ = 0) |
| Calcium Flux | Antagonist IC₅₀ | Potency to block 5-HT induced Ca²⁺ release | Active (e.g., IC₅₀ = 25 nM) |
| β-Arrestin | Agonist EC₅₀ | Potency to recruit β-arrestin | No activity (Eₘₐₓ = 0) |
| β-Arrestin | Inverse Agonist | Reduction of basal signal | Active (Reduces signal below baseline) |
Part 3: Selectivity and Off-Target Profiling
Scientific Rationale: A therapeutically useful compound should exhibit high selectivity for its intended target to minimize off-target side effects. The piperidine moiety can interact with various CNS targets. Therefore, it is crucial to assess the compound's activity at other related receptors and transporters. Key off-targets for a putative 5-HT2A modulator include other serotonin receptor subtypes (e.g., 5-HT2C), dopamine receptors (especially D2, to rule out typical antipsychotic activity), and the monoamine transporters (DAT, SERT, NET).[9][10]
Radiotracer uptake inhibition assays are the standard method for determining a compound's potency at monoamine transporters.[4][11]
Detailed Protocol 4: Monoamine Transporter Uptake Inhibition Assay
Objective: To determine the potency (IC₅₀) of the compound to inhibit dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Materials:
-
Cells: HEK293 cells individually expressing human DAT, SERT, or NET.
-
Radiolabeled Substrates: [³H]dopamine (for DAT), [³H]serotonin (for SERT), and [³H]norepinephrine (for NET).
-
Assay Buffer: Krebs-HEPES buffer (KHB).
-
Reference Inhibitors: GBR-12909 (DAT), Fluoxetine (SERT), Desipramine (NET).
-
Apparatus: 96-well plates, scintillation counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into 96-well plates and grow to near confluency.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells for 5-10 minutes with various concentrations of the test compound or reference inhibitors.
-
Uptake Initiation: Add the corresponding [³H]-labeled substrate to each well to initiate uptake. A typical final concentration is ~10-20 nM. Incubate for a short period (e.g., 1-5 minutes) at room temperature.[11]
-
Uptake Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and quantify radioactivity.
-
Data Analysis: Calculate the percent inhibition of uptake at each compound concentration relative to controls. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Part 4: Assay Development Best Practices and Self-Validation
-
Cell Health and Consistency: Only use healthy, viable cells in the log phase of growth.[12] Avoid using cells that have been passaged excessively, as this can lead to phenotypic drift.[7] Maintain consistent cell seeding densities to ensure a reproducible assay window.[12]
-
Reagent Stability and Quality: Ensure all reagents, especially media and supplements, are fresh and from consistent lots.[12] Test compounds should be checked for solubility and stability in the assay buffer.
-
Assay Validation: For any new assay, perform a thorough validation. This includes determining the Z'-factor to assess the assay's robustness and suitability for screening, confirming the pharmacology with known reference compounds, and assessing intra- and inter-assay variability.[13]
-
Data Interpretation: A Hill slope close to 1.0 in binding assays suggests a simple, competitive interaction at a single site. Deviations may indicate more complex binding modes. In functional assays, comparing the potency and efficacy of the test compound across different signaling pathways (e.g., G-protein vs. β-arrestin) is essential for identifying biased agonism.
References
- Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. OUCI.
- Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. PubMed.
- Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. CNS Spectrums - Cambridge University Press & Assessment.
- Ten Tips for Optimizing Cell-Based Assays. Biocompare.
- Pimavanserin (Nuplazid): A Treatment for Hallucinations and Delusions Associated With Parkinson's Disease. PubMed Central.
- Understanding Pimavanserin: A Novel Approach to Parkinson Disease Psychosis. HMP Global.
- In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf.
- Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B.
- 10 Tips for Successful Development of Cell Culture Assays. Technology Networks.
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
- Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central.
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
- Essentials of In Vitro Assay Development. Kosheeka.
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
- Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
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- 13. kosheeka.com [kosheeka.com]
Application Notes and Protocols: Experimental Design for In Vivo Studies with 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine
Introduction: Unveiling the In Vivo Profile of a Novel Piperidine Derivative
The compound 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine is a novel synthetic small molecule featuring a piperidine scaffold. The piperidine ring is a highly privileged structure in medicinal chemistry, frequently found in clinically approved drugs targeting a wide array of biological systems, particularly the central nervous system (CNS).[1] The structural motifs of this compound—a substituted piperidine core—suggest its potential to modulate CNS targets, necessitating a systematic and rigorous in vivo evaluation to characterize its pharmacokinetic, pharmacodynamic, and safety profiles.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute foundational in vivo studies for 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine. The protocols outlined herein are designed to be adaptable and serve as a robust starting point for the preclinical assessment of this and similar novel chemical entities. Our approach emphasizes a logical, tiered progression of experiments, beginning with essential preparatory work and moving through pharmacokinetic characterization, broad CNS functional screening, and initial safety and toxicology assessments.
Part 1: Pre-formulation and Compound Preparation
A critical first step in any in vivo study is the development of a suitable formulation to ensure consistent and reproducible exposure of the test compound.[2][3] The choice of vehicle will depend on the physicochemical properties of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine, such as its solubility and stability.
Protocol 1.1: Solubility Assessment and Formulation Development
-
Solubility Profiling:
-
Assess the solubility of the compound in a panel of common, pharmaceutically acceptable vehicles (e.g., saline, phosphate-buffered saline (PBS), 5% dextrose in water, 0.5% methylcellulose, polyethylene glycol 400 (PEG400), and various ratios of solvents like ethanol, propylene glycol, and water).
-
Determine the kinetic and thermodynamic solubility to understand the compound's precipitation potential.[3]
-
-
Vehicle Selection:
-
For intravenous (IV) administration, the compound must be fully solubilized. A common starting point is a co-solvent system such as 10% DMSO, 40% PEG400, and 50% saline.
-
For oral (PO) administration, a suspension in a vehicle like 0.5% methylcellulose is often suitable if the compound has low aqueous solubility.
-
The final formulation should be assessed for stability under the intended storage and experimental conditions.
-
-
Dose Preparation:
-
Prepare formulations fresh on the day of the experiment.
-
For suspensions, ensure homogeneity by continuous stirring or vortexing immediately prior to administration.
-
All formulations should be brought to room temperature before dosing.
-
Part 2: Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to interpreting pharmacodynamic and toxicological data.[4] A preliminary PK study in rodents (typically mice or rats) will provide key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Experimental Workflow for Pharmacokinetic Studies
Caption: Workflow for a typical rodent pharmacokinetic study.
Table 2.1: Recommended Design for a Preliminary Mouse PK Study
| Parameter | Intravenous (IV) | Oral (PO) |
| Animal Model | C57BL/6 mice (male, 8-10 weeks old) | C57BL/6 mice (male, 8-10 weeks old) |
| Dose | 1-2 mg/kg | 5-10 mg/kg |
| Number of Animals | 3 per time point (sparse sampling) or 3-4 (serial sampling) | 3 per time point (sparse sampling) or 3-4 (serial sampling) |
| Time Points | 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h | 5, 15, 30 min, 1, 2, 4, 8, 24 h |
| Blood Collection | Retro-orbital or saphenous vein | Retro-orbital or saphenous vein |
| Anticoagulant | K2EDTA | K2EDTA |
| Bioanalysis | LC-MS/MS | LC-MS/MS |
Protocol 2.1: Rodent Pharmacokinetic Study
-
Animal Preparation:
-
Acclimate animals for at least one week prior to the study.[5]
-
Fast animals overnight (for PO dosing) but provide water ad libitum.
-
-
Dosing:
-
Accurately weigh each animal before dosing.
-
For IV administration, dose via the tail vein.
-
For PO administration, use oral gavage.
-
-
Blood Sampling:
-
Sample Processing and Analysis:
Part 3: Pharmacodynamic (PD) and CNS Activity Screening
Given the piperidine core, it is prudent to initiate pharmacodynamic evaluation with a broad screen of CNS activity. A tiered approach, starting with general behavioral assessments and moving towards more specific models, is recommended.
Tier 1: General CNS Activity Screen
This initial screen aims to identify if the compound has any stimulant, depressant, or other overt behavioral effects.
Protocol 3.1: Open Field Test for Locomotor Activity
-
Purpose: To assess spontaneous locomotor activity and exploratory behavior.[13][14]
-
Apparatus: An open field arena equipped with infrared beams or a video tracking system.
-
Procedure:
-
Acclimate animals to the testing room for at least 30-60 minutes.[13]
-
Administer the test compound or vehicle.
-
Place the animal in the center of the open field arena and record activity for a set duration (e.g., 30-60 minutes).
-
Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.[15]
-
Tier 2: Hypothesis-Driven CNS Models
Based on the results of the open-field test and the structural similarity to other CNS-active agents, more specific behavioral models can be employed.
Protocol 3.2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Purpose: To assess anxiety-like behavior, a common modality for CNS-active compounds.[16][17]
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure:
-
Following compound administration, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms. Anxiolytic compounds typically increase the time spent in the open arms.[17][18]
-
Protocol 3.3: Hot Plate Test for Analgesic Activity
-
Purpose: To evaluate potential analgesic (pain-relieving) properties.[1]
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55°C).
-
Procedure:
-
Measure the baseline latency for the animal to exhibit a pain response (e.g., licking a hind paw or jumping).
-
Administer the test compound or vehicle.
-
At set time points post-dosing, place the animal on the hot plate and record the latency to the pain response.
-
An increase in latency indicates an analgesic effect. A cut-off time is used to prevent tissue damage.
-
Experimental Logic for Tiered CNS Screening
Caption: Tiered approach for CNS pharmacodynamic screening.
Part 4: Early Safety and Toxicology Assessment
Early in vivo toxicology studies are crucial for identifying potential liabilities that could halt drug development.[19][20][21] These initial studies are typically non-GLP and aim to establish a maximum tolerated dose (MTD) and identify any overt signs of toxicity.
Protocol 4.1: Acute Toxicity and Dose Range Finding
-
Purpose: To determine the MTD and observe any acute toxicities following a single dose.
-
Animal Model: Use the same species and strain as in the PK/PD studies (e.g., C57BL/6 mice).
-
Procedure:
-
Use a dose escalation design, starting with a dose that is a multiple of the anticipated efficacious dose (e.g., 10x).
-
Administer single doses of the compound to small groups of animals (e.g., 2-3 per group).
-
Observe animals intensively for the first few hours post-dose and then daily for up to 7-14 days.
-
Record clinical signs of toxicity, changes in body weight, and any mortality.
-
Table 4.1: Parameters to Monitor in an Acute Toxicity Study
| Category | Parameters |
| Clinical Observations | Changes in posture, gait, respiration, and behavior (e.g., tremors, convulsions, lethargy) |
| Body Weight | Measured daily |
| Mortality/Morbidity | Recorded daily |
| Gross Necropsy | At the end of the study, examine major organs for any visible abnormalities |
This tiered, integrated approach to the in vivo evaluation of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine provides a robust framework for generating the critical data needed to make informed decisions in the drug discovery and development process.
References
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The role of early in vivo toxicity testing in drug discovery toxicology - PubMed. [Link]
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What in vivo models are used for pain studies? - Patsnap Synapse. [Link]
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The role of early in vivo toxicity testing in drug discovery toxicology - Taylor & Francis. [Link]
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In vivo quantitative high-throughput screening for drug discovery and comparative toxicology - PMC - NIH. [Link]
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Behavioral methods to study anxiety in rodents - PMC - PubMed Central. [Link]
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In Vivo Pain Models - Charles River Laboratories. [Link]
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Anxiety Models in Rats and Mice - Inotiv. [Link]
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Animal Models for Translational Pain Research. [Link]
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In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. [Link]
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Discovering chronic pain treatments: better animal models might help us get there - JCI. [Link]
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Measuring Anxiety-Like Behaviors in Rodent Models of Traumatic Brain Injury - Frontiers. [Link]
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In vivo toxicology studies - Blog. [Link]
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Animal Models and Assays Probing Anxiety Related Behaviors and Neural Circuits. [Link]
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Animal models of anxiety disorders in rats and mice: some conceptual issues - PMC. [Link]
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An overview of animal models of pain: disease models and outcome measures - PMC. [Link]
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Pharmacokinetics Studies in Mice or Rats - Enamine. [Link]
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Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - MDPI. [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. [Link]
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7 Most Common Bioanalytical Testing Platforms for Small and Large Molecule Bioanalysis. [Link]
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Pharmacokinetics Protocol – Rodents - UNMC. [Link]
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Application Notes & Protocols for the Derivatization of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation.[1] This guide provides a comprehensive framework for the systematic derivatization of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine, a versatile building block for exploring structure-activity relationships (SAR). The primary focus is on the chemical modification of the secondary amine, a key handle for introducing molecular diversity. We present detailed, field-proven protocols for N-acylation, N-sulfonylation, and reductive amination. Beyond mere procedural steps, this document elucidates the underlying chemical principles, strategic considerations for reagent selection, and robust methodologies for purification and characterization, thereby empowering researchers to generate compound libraries with high fidelity and efficiency for downstream biological evaluation.
Introduction: The Strategic Importance of the Piperidine Scaffold and SAR-Driven Derivatization
The piperidine ring is a cornerstone of modern drug discovery, found in a multitude of FDA-approved drugs targeting a wide range of biological entities, from central nervous system receptors to enzymes.[1][2] Its conformational flexibility, basic nitrogen atom, and the capacity to be substituted at multiple positions make it an ideal scaffold for lead optimization. The title compound, 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine, presents two key points for modification: the exocyclic secondary amine and the tertiary amine within the piperidine ring. The secondary amine is significantly more amenable to straightforward derivatization, offering a direct route to probe the chemical space around this pharmacophore.
Structure-Activity Relationship (SAR) studies are the empirical foundation of rational drug design. By systematically altering the structure of a molecule and assessing the impact on its biological activity, researchers can identify key molecular features responsible for potency, selectivity, and pharmacokinetic properties.[3] The derivatization of the N-methylmethanamine side chain allows for the introduction of a wide array of functional groups that can modulate:
-
Hydrogen Bonding Capacity: Introducing amides, sulfonamides, or ureas can create new hydrogen bond donors and acceptors.
-
Lipophilicity: The addition of alkyl or aryl groups can significantly alter the compound's solubility and membrane permeability.[4]
-
Steric Profile: Varying the size and shape of the substituent can probe the steric tolerance of the target's binding pocket.
-
Electronic Effects: Electron-donating or -withdrawing groups can influence the pKa of the nearby tertiary amine and the overall electronic character of the molecule.
This guide provides the practical tools to execute a robust SAR campaign centered on this promising piperidine core.
Core Synthetic Strategies and Rationale
The derivatization of the secondary amine of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine can be efficiently achieved through several reliable synthetic transformations. The choice of reaction is dictated by the desired functional group to be introduced.
Figure 1: Key derivatization strategies for SAR studies.
N-Acylation: Introduction of the Amide Moiety
N-acylation is a fundamental transformation that introduces an amide bond, a ubiquitous functional group in pharmaceuticals.[5][6] The resulting amides are generally stable and can act as hydrogen bond donors and acceptors. This reaction is typically high-yielding and tolerates a wide range of functional groups on the acylating agent.
Causality behind Experimental Choices:
-
Solvent: Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) are excellent choices. DCM is less polar and facilitates easier work-up, while DMF can be beneficial for less soluble starting materials. Anhydrous conditions are critical to prevent hydrolysis of the acylating agent.
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential to neutralize the HCl or carboxylic acid byproduct generated during the reaction. An excess (typically 1.5-2.0 equivalents) is used to drive the reaction to completion.
-
Acylating Agent: Acyl chlorides and acid anhydrides are common, reactive acylating agents. Acyl chlorides are generally more reactive. The choice will depend on the commercial availability and stability of the desired reagent.
-
Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction, particularly with reactive acylating agents, and then allowed to warm to room temperature.
N-Sulfonylation: Formation of Sulfonamides
Sulfonamides are another important functional group in medicinal chemistry, known for their ability to act as transition-state mimetics and engage in strong hydrogen bonding interactions.[7] The synthesis is analogous to N-acylation, employing a sulfonyl chloride as the electrophile.
Causality behind Experimental Choices:
-
Reagents: The protocol is very similar to N-acylation, with the substitution of an acyl chloride for a sulfonyl chloride (e.g., benzenesulfonyl chloride, methanesulfonyl chloride).
-
Reaction Conditions: Sulfonylation reactions can sometimes be slower than acylations. Gentle heating may be required to drive the reaction to completion, but this should be monitored carefully to avoid side reactions.
Reductive Amination: N-Alkylation to Form Tertiary Amines
Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of amine synthesis. This two-step, one-pot process involves the initial formation of an iminium ion between the secondary amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding tertiary amine.[8][9] This method allows for the introduction of a wide variety of alkyl and aryl-alkyl groups.
Causality behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for secondary amines. It is mild enough not to reduce the starting aldehyde or ketone, is selective for the iminium ion, and is effective under weakly acidic conditions which favor iminium ion formation.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Acetic acid is often added as a catalyst to promote iminium ion formation.
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse substituents.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for N-Acylation
Figure 2: Step-by-step workflow for N-acylation.
-
Reaction Setup: To a solution of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. Due to the basic nature of the product, it is often beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent streaking.[10][11]
Protocol 2: General Procedure for N-Sulfonylation
This protocol is analogous to Protocol 1, with the substitution of a sulfonyl chloride for the acylating agent.
-
Reaction Setup: To a solution of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine (1.0 eq) in anhydrous DCM (0.1 M), add DIPEA (1.5 eq).
-
Addition of Sulfonylating Agent: Add the desired sulfonyl chloride (1.1 eq) to the stirred solution at room temperature.
-
Reaction and Monitoring: Stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow steps 5 and 6 as described in Protocol 1.
Protocol 3: General Procedure for Reductive Amination
-
Reaction Setup: Dissolve 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCM (0.1 M). Add acetic acid (1.0 eq).
-
Iminium Ion Formation: Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Reaction and Monitoring: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract with DCM (3x).
-
Purification: Follow step 6 as described in Protocol 1.
Characterization and Data Presentation
The identity and purity of all synthesized derivatives must be rigorously confirmed.
-
Thin Layer Chromatography (TLC): A rapid method for monitoring reaction progress and assessing the purity of column fractions. A typical mobile phase would be DCM/Methanol with 1% triethylamine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity assessment and confirmation of the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final products.[12][13]
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the synthesized compounds.
Data Summary Table:
All quantitative data for a library of synthesized compounds should be summarized in a table for easy comparison.
| Compound ID | R Group | Synthetic Protocol | Yield (%) | Purity (LC-MS, %) | Mass (M+H)⁺ | Biological Activity (IC₅₀, µM) |
| Parent | H | - | - | >98 | 201.34 | >10 |
| LIB-001 | -CO-Ph | 1 | 85 | >99 | 305.45 | 2.5 |
| LIB-002 | -SO₂-Ph | 2 | 78 | >98 | 341.50 | 5.1 |
| LIB-003 | -CH₂-Ph | 3 | 65 | >97 | 291.48 | 0.8 |
| ... | ... | ... | ... | ... | ... | ... |
Concluding Remarks
The protocols detailed in this guide offer a robust and versatile platform for the derivatization of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine. By systematically applying these methods, researchers can efficiently generate libraries of novel compounds. The subsequent evaluation of these compounds in relevant biological assays will provide critical SAR data, guiding the design of next-generation ligands with improved potency, selectivity, and pharmacokinetic profiles. The deliberate and logical exploration of the chemical space around this piperidine scaffold holds significant promise for the discovery of new therapeutic agents.
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Application Notes and Protocols: The Strategic Use of 1-[1-(2-Methoxyethyl)piperidin-4-yl]-N-methylmethanamine in Modern Drug Discovery
Abstract
The piperidine scaffold is a cornerstone of medicinal chemistry, present in a multitude of approved therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[1][2][3] This document provides an in-depth guide to the application of the building block, 1-[1-(2-Methoxyethyl)piperidin-4-yl]-N-methylmethanamine , a versatile intermediate for the synthesis of complex molecules with therapeutic potential. We will explore its utility in the context of developing agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[4] This guide will detail synthetic protocols, discuss the underlying mechanistic rationale, and provide a framework for the biological evaluation of resulting compounds.
Introduction: The Privileged Piperidine Scaffold
The piperidine motif is a recurring structural feature in a wide range of pharmaceuticals, from central nervous system (CNS) agents to cardiovascular drugs.[2] Its prevalence stems from several key attributes:
-
Improved Physicochemical Properties: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, enhancing aqueous solubility and allowing for crucial interactions with biological targets.[5]
-
Structural Rigidity and Vectorial Orientation: The defined three-dimensional structure of the piperidine ring provides a rigid scaffold, which can help to pre-organize appended functional groups in a specific orientation for optimal target engagement, thereby improving potency and selectivity.[1]
-
Metabolic Stability: The saturated heterocyclic system of piperidine is generally more resistant to metabolic degradation compared to aromatic rings, often leading to improved pharmacokinetic profiles.[2]
The subject of this guide, 1-[1-(2-Methoxyethyl)piperidin-4-yl]-N-methylmethanamine , offers multiple points for diversification, making it a valuable building block for generating chemical libraries for high-throughput screening and lead optimization. The secondary amine provides a reactive handle for the introduction of various substituents, while the methoxyethyl group on the piperidine nitrogen can influence solubility and metabolic stability.
Physicochemical Properties and Synthesis Overview
A summary of the key physicochemical properties of the title compound is provided in Table 1.
Table 1: Physicochemical Properties of 1-[1-(2-Methoxyethyl)piperidin-4-yl]-N-methylmethanamine
| Property | Value | Source |
| CAS Number | 956722-57-9 | [6] |
| Molecular Formula | C₁₀H₂₂N₂O | [6] |
| Molecular Weight | 186.29 g/mol | Calculated |
| Boiling Point | ~237 °C (Predicted) | [6] |
| pKa | ~10.13 (Predicted) | [6] |
A general synthetic approach to 1-[1-(2-Methoxyethyl)piperidin-4-yl]-N-methylmethanamine and related structures often involves a multi-step sequence starting from a commercially available piperidone derivative. A representative synthetic workflow is depicted below.
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Application Note: Mass Spectrometry Strategies for the Structural Characterization and Quantitation of Piperidine Derivatives
Introduction: The Central Role of the Piperidine Scaffold
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry and natural product science. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for creating three-dimensional molecular shapes that can effectively interact with biological targets.[1] Piperidine derivatives are found in a vast array of pharmaceuticals, including analgesics (e.g., fentanyl), antipsychotics (e.g., haloperidol), and antihistamines, as well as in numerous bioactive alkaloids like piperine from black pepper.[2]
Given their structural diversity and biological importance, the robust characterization of these molecules is paramount. Mass spectrometry (MS) has emerged as an indispensable tool for the elucidation and quantification of piperidine derivatives, offering unparalleled sensitivity and structural insight.[3][4] This guide provides a comprehensive overview of field-proven MS methodologies, explaining the rationale behind instrumental choices and detailing robust protocols for analysis.
Foundational Principles: Ionization Technique Selection
The success of any MS analysis hinges on the selection of an appropriate ionization technique. The choice is dictated by the analyte's physicochemical properties, such as polarity, thermal stability, and molecular weight. For piperidine derivatives, three techniques are predominantly employed: Electrospray Ionization (ESI), Electron Ionization (EI), and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI)
ESI is the workhorse for most piperidine derivatives encountered in drug development and natural product analysis. As a soft ionization technique, it imparts minimal energy to the analyte, typically yielding an intact protonated molecule, [M+H]⁺.
-
Causality and Expertise: The basic nitrogen atom of the piperidine ring is readily protonated in the acidic mobile phases commonly used in reversed-phase liquid chromatography (LC). This makes ESI in the positive ion mode exceptionally sensitive and reliable for this class of compounds. It is the ideal choice for polar, non-volatile, and thermally labile piperidine derivatives, including complex alkaloids and pharmaceutical metabolites. Tandem mass spectrometry (MS/MS) analysis of the [M+H]⁺ precursor ion is then used to generate structurally informative fragment ions.[3]
Electron Ionization (EI)
EI is a classic, high-energy ionization technique typically coupled with Gas Chromatography (GC). It is best suited for volatile and thermally stable piperidine derivatives.
-
Causality and Expertise: EI bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum that is highly valuable for structural elucidation and library matching. The primary fragmentation event is often initiated at the nitrogen atom, leading to predictable cleavage patterns. However, the molecular ion may be weak or absent. For piperidine derivatives with polar functional groups (e.g., -OH, -NH2), derivatization (e.g., silylation or acylation) is often required to increase volatility and prevent undesirable interactions with the GC column.
Atmospheric Pressure Chemical Ionization (APCI)
APCI serves as a crucial bridge between ESI and EI, suitable for compounds of intermediate polarity and thermal stability that are not easily ionized by ESI.
-
Causality and Expertise: In APCI, a heated nebulizer vaporizes the sample, and a corona discharge ionizes the surrounding solvent vapor, which then transfers a proton to the analyte. This process is more energetic than ESI but gentler than EI, typically producing a strong [M+H]⁺ ion with some degree of in-source fragmentation. APCI is particularly effective for analyzing less-polar synthetic piperidines, such as certain fentanyl analogs, that may exhibit poor ESI response.[5][6] It can be coupled to both LC and GC systems.
Decoding the Spectra: Characteristic Fragmentation Pathways
Understanding the fragmentation behavior of the piperidine ring is critical for structural confirmation. The fragmentation is driven by the charge location (typically the nitrogen atom) and is heavily influenced by the nature and position of substituents.
α-Cleavage (EI and CID)
This is a dominant pathway in both EI and Collision-Induced Dissociation (CID) of protonated ions. It involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.
-
Mechanistic Insight: Ionization or protonation on the nitrogen atom weakens the adjacent C-C bonds. Cleavage at this position results in the formation of a stable, resonance-stabilized iminium ion. The largest substituent on the α-carbon is preferentially lost as a radical, a principle that helps in identifying substitution patterns.
Ring Fission and Cleavage
The piperidine ring itself can undergo cleavage, leading to a series of characteristic fragment ions.
-
Mechanistic Insight: In protonated piperidines (ESI-MS/MS), a common pathway involves the cleavage of the C-N bonds within the ring. For N-aryl or N-benzyl piperidines, cleavage of the bond connecting the substituent to the piperidine nitrogen is a key fragmentation route, often leading to characteristic ions representing the substituent (e.g., the tropylium ion at m/z 91 for benzyl groups). For fentanyl and its analogs, a characteristic fragmentation involves cleavage of the N-phenethyl group, leading to a prominent ion at m/z 188, which can further fragment to m/z 105.[7]
Neutral Loss of Substituents
For substituted piperidines, the neutral loss of small molecules from functional groups is a very common fragmentation pathway observed in ESI-MS/MS.
-
Mechanistic Insight: This pathway is particularly informative for identifying the presence of specific functional groups. For example, piperidine alkaloids containing hydroxyl or acetyl groups frequently show a primary fragmentation step corresponding to the neutral loss of water (H₂O, -18 Da) or acetic acid (CH₃COOH, -60 Da), respectively.[3]
The following diagram illustrates these fundamental fragmentation pathways on a model substituted piperidine derivative.
Caption: Common fragmentation pathways for piperidine derivatives in MS.
Application Protocols: From Sample to Spectrum
A validated, self-consistent protocol is the foundation of trustworthy results. The following sections provide detailed, step-by-step methodologies for the analysis of piperidine derivatives using LC-MS/MS and GC-MS.
Protocol 1: LC-MS/MS Analysis of Piperidine Derivatives
This protocol is broadly applicable for the qualitative and quantitative analysis of a wide range of piperidine derivatives, especially those in complex matrices like biological fluids or plant extracts.[8][9]
Workflow Diagram:
Caption: A typical workflow for the LC-MS/MS analysis of piperidines.
Step-by-Step Methodology:
-
Sample Preparation:
-
Stock Solution: Accurately weigh ~1 mg of the piperidine derivative standard and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Standards: Perform serial dilutions of the stock solution using the initial mobile phase composition to prepare a series of working standards for calibration (e.g., 1 ng/mL to 1000 ng/mL).
-
Matrix Samples: For complex matrices (e.g., plasma, urine), perform protein precipitation (e.g., with 3 volumes of cold acetonitrile) or solid-phase extraction (SPE) to remove interferences and concentrate the analyte.[10]
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI or APCI source.
-
Data Analysis: Identify precursor and product ions. Propose fragmentation pathways based on observed mass losses. For quantitative analysis, construct a calibration curve from the peak areas of the standards to determine the analyte concentration in samples.
-
Table 1: Typical LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale & Field Insights |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, <2 µm) | Provides excellent retention and separation for a broad range of piperidine derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid promotes protonation of the piperidine nitrogen, enhancing ESI+ signal.[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Acetonitrile is often preferred for its lower viscosity and better peak shapes. |
| Flow Rate | 0.2 - 0.5 mL/min | Appropriate for standard 2.1 mm ID columns to ensure efficient separation. |
| Column Temp. | 30 - 40 °C | Improves peak shape and run-to-run reproducibility. |
| Ionization Mode | ESI Positive | The basic piperidine nitrogen is readily protonated. |
| Scan Type | Full Scan (for unknowns), MRM (for quantitation) | Full scan identifies the precursor ion; MRM provides maximum sensitivity and selectivity for known targets.[12] |
| Collision Gas | Nitrogen or Argon | Standard collision gases for CID fragmentation. |
| Collision Energy | 10 - 40 eV (Optimize per compound) | Energy must be optimized to achieve a balance of precursor ion depletion and production of key fragment ions. |
Protocol 2: GC-MS Analysis of Volatile Piperidine Derivatives
This protocol is ideal for less polar, volatile, and thermally stable piperidine derivatives.
Step-by-Step Methodology:
-
Sample Preparation:
-
Solution Prep: Prepare a stock solution (e.g., 1 mg/mL) of the analyte in a volatile organic solvent like dichloromethane or ethyl acetate. Prepare working standards by serial dilution.
-
Derivatization (If Necessary): For compounds containing active hydrogens (-OH, -NH), derivatization may be required to improve volatility and chromatographic performance. A common approach is silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph with a capillary column.
-
Mass Spectrometer: A mass spectrometer with an Electron Ionization (EI) source.
-
Table 2: Typical GC-MS Parameters
| Parameter | Recommended Setting | Rationale & Field Insights |
| GC Column | Non-polar (e.g., 5% phenyl-methylpolysiloxane) | Good general-purpose column for a wide range of analyte polarities. |
| Carrier Gas | Helium at ~1 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temp. | 250 - 280 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Oven Program | Start low (e.g., 70°C), ramp to high (e.g., 280°C) | The temperature program must be optimized to separate the analyte from solvent and matrix components. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy that produces reproducible, library-searchable fragmentation patterns. |
| Mass Range | m/z 40-500 | A typical range that will cover the molecular ion and key fragments of most small-molecule piperidine derivatives. |
Quantitative Analysis using Multiple Reaction Monitoring (MRM)
For drug development and quality control, quantitative analysis is essential. The LC-MS/MS technique of Multiple Reaction Monitoring (MRM) offers the highest level of sensitivity and selectivity for this purpose.[12]
-
Expertise & Trustworthiness: In an MRM experiment, the first quadrupole (Q1) is set to isolate a specific precursor ion (e.g., the [M+H]⁺ of your piperidine drug). This ion is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to monitor for a specific, characteristic product ion. This precursor → product ion "transition" is highly specific to the target analyte, effectively filtering out chemical noise from the matrix and ensuring accurate quantification.[11] At least two transitions are typically monitored for each analyte to provide an extra layer of confirmation.
Table 3: Example MRM Transitions for Piperidine-Containing Compounds
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Rationale / Common Fragment |
| Fentanyl[7][12] | 337.2 | 188.1 | 105.1 | Cleavage of propionanilide group, then loss of piperidine ring. |
| Piperine[2] | 286.1 | 177.1 | 85.1 | Cleavage of the piperoyl group; piperidine ring fragment. |
| Rimonabant[8] | 463.1 | 380.2 | 66.1 | Loss of pyrazole group; other ring fragmentations. |
Conclusion
Mass spectrometry provides a powerful and versatile toolkit for the detailed characterization of piperidine derivatives. The strategic selection of ionization sources—ESI for polar analytes, EI for volatile compounds, and APCI for those of intermediate polarity—is fundamental to analytical success. A thorough understanding of the core fragmentation pathways, including α-cleavage, ring fission, and neutral losses, allows for confident structural elucidation. By implementing the robust LC-MS/MS and GC-MS protocols detailed here, researchers can generate high-quality, reliable data for both qualitative and quantitative applications, accelerating research and development in the critical fields of pharmacology and natural product chemistry.
References
-
Zeller, M., & Griesinger, C. (2007). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of Mass Spectrometry, 42(7), 818-829. [Link]
-
Vella, J., & Axiak, S. (2025). Multiple Reaction Monitoring LC-MS/MS Quantification of N-Nitrosamine Drug Substance Related Impurities of Clonidine in Drug Substance and in Tablet Dosage Form. Biomedical Chromatography.[Link]
-
Jain, S., & Singh, S. (2025). LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies. Expert Opinion on Drug Delivery.[Link]
-
Chai, Y. F., Jiang, K. Z., & Pan, Y. J. (2010). Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry. Journal of Mass Spectrometry, 45(5), 496-503. [Link]
-
de Souza, J. S. N., et al. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 18(7), 1371-1376. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]
-
D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6986. [Link]
-
Li, Y., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 40(4), 363-371. [Link]
-
Vieira, I. J. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1267-1276. [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]
-
LibreTexts. (2023). Fragmentation of Amines. Chemistry LibreTexts.[Link]
-
Shepard, J. R. E., & Tiscione, N. B. (2025). Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography-Mass Spectrometry (APCI-GC-MS). Journal of Analytical Toxicology.[Link]
-
Al-Aboudi, A., et al. (2022). Effect of Position 1 Substituent and Configuration on APCI–MS Fragmentation of Norditerpenoid Alkaloids Including 1-epi-Condelphine. ACS Omega, 7(44), 40383-40388. [Link]
-
Li, W., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine.[Link]
-
Riley, S. B., & Juenke, J. (2024). Quantitative Assay of Fentanyl and Analogs Using LC-MS/MS. Methods in Molecular Biology, 2734, 369-378. [Link]
-
Freitas, A. A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1267-1276. [Link]
-
Shepard, J. R. E., & Tiscione, N. B. (2025). Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS). ACS Omega.[Link]
-
Shepard, J. R. E., & Tiscione, N. B. (2025). Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS). ACS Omega.[Link]
-
de Souza, J. S. N., et al. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace.[Link]
-
de Souza, J. S. N., et al. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.[Link]
-
SCIEX. (2018). Quantitative analysis of fentanyl and analogues in human whole blood. SCIEX Technical Note.[Link]
Sources
- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple Reaction Monitoring LC-MS/MS Quantification of N-Nitrosamine Drug Substance Related Impurities of Clonidine in Drug Substance and in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Assay of Fentanyl and Analogs Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine
Introduction
Welcome to the technical support guide for the synthesis of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine. This molecule is a key intermediate in various research and development programs, but its multi-step synthesis can present challenges that impact overall yield and purity. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, understand the causality behind experimental choices, and optimize the synthetic pathway. We will focus on the most prevalent and robust synthetic route, breaking down each critical stage into a series of actionable troubleshooting steps and frequently asked questions.
I. Recommended Synthetic Pathway Overview
The most reliable and scalable synthesis of the target compound typically proceeds via a three-stage process starting from the commercially available N-Boc-4-piperidone. This strategy leverages a protecting group to ensure selective functionalization, minimizing side reactions and simplifying purification.
The overall transformation is as follows:
-
Reductive Amination: N-Boc-4-piperidone is reacted with methylamine to form an intermediate imine, which is subsequently reduced in situ to yield tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the free secondary amine, N-methyl-1-(piperidin-4-yl)methanamine.
-
N-Alkylation: The piperidine nitrogen is selectively alkylated using a suitable 2-methoxyethylating agent to afford the final product.
Caption: Recommended three-step synthesis pathway.
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered during the synthesis. Each entry is formatted as a question you might ask, followed by a detailed, evidence-based answer.
Question 1: My reductive amination yield is poor (<60%). What are the likely causes and how can I improve it?
Low yield in the initial reductive amination step is the most frequent bottleneck. The issue almost always lies in the delicate balance required for iminium ion formation and its subsequent reduction.
Answer:
Several factors could be at play. Let's break them down using a systematic approach.
Caption: Decision tree for troubleshooting low yield.
Detailed Breakdown:
-
Choice of Reducing Agent: The nature of the hydride source is critical.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most modern reductive aminations. It is mild, tolerant of weakly acidic conditions, and selectively reduces the iminium ion in the presence of the ketone starting material.
-
Sodium Cyanoborohydride (NaBH₃CN): While effective, it is highly toxic and its reactivity is highly pH-dependent. It works best at pH ~6.
-
Sodium Borohydride (NaBH₄): Generally too reactive. It can readily reduce the starting N-Boc-4-piperidone before imine formation occurs, leading to a high yield of the corresponding alcohol byproduct.
-
-
pH Control: The reaction medium must be slightly acidic. The optimal pH range is typically 4-6. This is often achieved by adding a stoichiometric amount of acetic acid. The acid catalyzes imine formation by protonating the carbonyl oxygen, but an excess of acid will protonate the methylamine, rendering it non-nucleophilic.
-
Solvent and Water Content: The reaction should be performed in an anhydrous aprotic solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are most common. Water can hydrolyze the intermediate iminium ion back to the starting materials, stalling the reaction.
See Table 1 for a comparison of common reducing agents.
| Reagent | Molar Eq. | Typical Solvent | Additive | Pros | Cons |
| NaBH(OAc)₃ | 1.2 - 1.5 | DCM, DCE | None needed | High selectivity, mild, non-toxic | Higher cost, moisture sensitive |
| NaBH₃CN | 1.2 - 1.5 | MeOH, THF | Acetic Acid | Effective, well-established | Highly Toxic , requires pH control |
| H₂/Catalyst | Cat. | MeOH, EtOH | Acetic Acid | Clean, scalable, inexpensive | Requires specialized equipment (hydrogenator) |
Table 1: Comparison of Reducing Agents for Reductive Amination.
Question 2: The final N-alkylation step is messy. I'm seeing multiple spots on my TLC plate and the yield is low. What's going wrong?
A "messy" N-alkylation reaction is usually due to over-alkylation, competing side reactions, or improper reaction conditions.
Answer:
The key to a clean N-alkylation is controlling the reactivity of the nucleophile and the electrophile.
-
Choice of Base and Solvent: A mild, non-nucleophilic base is required to deprotonate the piperidine nitrogen without interfering with the alkylating agent.
-
Base: Potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) are excellent choices. Avoid strong bases like sodium hydride or hydroxides, which can promote side reactions.
-
Solvent: Use an anhydrous polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to facilitate the Sₙ2 reaction.
-
-
Over-alkylation (Quaternization): Your desired product is a tertiary amine, which is still nucleophilic. It can react with a second molecule of the 2-methoxyethylating agent to form a quaternary ammonium salt. This salt is highly polar and may not be easily visible on standard TLC plates.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent, but no more. Consider adding the alkylating agent slowly to the reaction mixture to maintain its low concentration.
-
-
Alkylating Agent Reactivity: Use a good leaving group. 2-Bromoethyl methyl ether or 2-methoxyethyl tosylate are effective. Avoid less reactive agents like 2-chloroethyl methyl ether unless you use a phase-transfer catalyst or higher temperatures, which can also promote side reactions.
-
Temperature Control: The reaction can typically be run at room temperature or with gentle heating (40-60 °C) to ensure a reasonable reaction rate. Monitor the consumption of the starting material by TLC or LC-MS to avoid prolonged heating, which can lead to decomposition.
III. Frequently Asked Questions (FAQs)
-
Q: Can I skip the Boc-protection step and directly react 4-piperidone?
-
A: It is not recommended. 4-Piperidone exists in equilibrium with its hydrate, and its free secondary amine is a strong nucleophile. In a one-pot reductive amination and N-alkylation, you would face significant challenges with self-condensation, competing N-alkylation vs. C-amination, and the formation of complex product mixtures that are very difficult to separate. The Boc protecting group ensures that each reaction occurs at the intended site.
-
-
Q: How do I effectively monitor the progress of these reactions?
-
A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like 10% Methanol in DCM with 1% ammonium hydroxide to visualize basic amines. Stains like ninhydrin are excellent for detecting primary and secondary amines (the intermediate after deprotection), while a permanganate stain can visualize most organic compounds. For more precise tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
-
Q: My final product is an oil and difficult to purify by column chromatography. Any suggestions?
-
A: Amine-containing compounds can be challenging to purify on silica gel. First, ensure your column is treated with a base by flushing it with your eluent containing ~1% triethylamine or ammonium hydroxide before loading your sample. This neutralizes acidic sites on the silica. If chromatography is still difficult, consider converting the final product to its hydrochloride (HCl) salt. This is often a stable, crystalline solid that can be easily purified by recrystallization. You can achieve this by dissolving the purified oil in a solvent like ether or ethyl acetate and bubbling dry HCl gas through it or adding a solution of HCl in isopropanol.
-
IV. Optimized Experimental Protocol
This protocol is a robust starting point for obtaining a high yield of the target compound.
Step 1: Reductive Amination
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask, add methylamine (2.0 eq, as a solution in THF or EtOH).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: The reaction may gently foam.
-
Stir at room temperature for 12-18 hours, monitoring by TLC until the starting ketone is consumed.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate, which can often be used in the next step without further purification.
Step 2: Boc Deprotection
-
Dissolve the crude product from Step 1 in DCM (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM twice to ensure all TFA is removed.
-
The resulting TFA salt is then basified by dissolving in DCM and washing with 1M NaOH solution, followed by brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the free base N-methyl-1-(piperidin-4-yl)methanamine.
Step 3: N-Alkylation
-
Dissolve the amine from Step 2 (1.0 eq) in anhydrous acetonitrile (MeCN, approx. 0.2 M).
-
Add potassium carbonate (K₂CO₃, 2.5 eq) and 2-bromoethyl methyl ether (1.2 eq).
-
Heat the mixture to 50-60 °C and stir for 6-12 hours, monitoring by TLC/LC-MS.
-
Once the reaction is complete, cool to room temperature and filter off the K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, using an eluent of 0-10% methanol in DCM containing 1% ammonium hydroxide to afford the final product.
V. References
-
BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine Derivatives.
-
BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-YL)methanamine: Application Notes and Protocols.
-
Barrett, A. G. M., & O'Neil, I. A. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv.
-
Wünsch, B., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 24(15), 2699. [Link]
Technical Support Center: Troubleshooting Common Side Reactions in the Synthesis of N-Alkylated Piperidines
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to be a comprehensive resource for troubleshooting common side reactions encountered during the N-alkylation of piperidines. The piperidine motif is a cornerstone in medicinal chemistry, and mastering its functionalization is critical for the successful synthesis of countless pharmaceutical agents. This guide provides in-depth, experience-driven insights in a question-and-answer format to help you navigate the complexities of your experiments and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Over-Alkylation and Quaternary Ammonium Salt Formation
Q1: My reaction is producing a significant amount of a water-soluble byproduct that I suspect is the quaternary ammonium salt. What is happening and how can I prevent this?
A1: This is a classic case of over-alkylation, a frequent side reaction where the desired N-alkylated piperidine (a tertiary amine) undergoes a second alkylation to form a quaternary ammonium salt. This occurs because the tertiary amine product is often more nucleophilic than the starting secondary amine, making it susceptible to further reaction with the alkylating agent. The formation of this salt can significantly lower the yield of your target compound and complicate purification due to its high water solubility.
Causality and Troubleshooting Workflow:
The primary drivers of over-alkylation are the stoichiometry of the reactants, the reactivity of the alkylating agent, and the reaction conditions. Here’s a systematic approach to mitigate this issue:
-
Stoichiometric Control: The most direct approach is to limit the amount of the alkylating agent. Using a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent (1.0 equivalent) can favor mono-alkylation.
-
Slow Addition of the Alkylating Agent: Maintaining a low concentration of the alkylating agent throughout the reaction is crucial. This can be achieved by adding the alkylating agent slowly to the reaction mixture, ideally with a syringe pump over several hours.[1] This technique ensures that the piperidine is always in excess locally, promoting the initial mono-alkylation.[1]
-
Choice of Alkylating Agent: Highly reactive alkylating agents like methyl iodide and benzyl bromide are more prone to causing over-alkylation. If your synthesis allows, consider using a less reactive alkyl halide, such as an alkyl chloride.
-
Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and reduce the likelihood of the second alkylation event.
-
Alternative Synthetic Route: Reductive Amination: If direct alkylation consistently leads to over-alkylation, consider an alternative strategy such as reductive amination. This method involves reacting the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃). This approach effectively avoids the formation of quaternary ammonium salts.
Troubleshooting Flowchart for Over-Alkylation
Caption: A decision-making workflow for troubleshooting over-alkylation.
Issue 2: Hofmann Elimination
Q2: I am observing the formation of an unexpected alkene byproduct. Could this be due to Hofmann elimination?
A2: Yes, it is highly probable. Hofmann elimination is a β-elimination reaction that can occur with quaternary ammonium hydroxides, which can form in situ during N-alkylation, especially if a strong base is used or if over-alkylation occurs.[2][3] The reaction involves the abstraction of a proton from a β-carbon (relative to the nitrogen) by a base, leading to the formation of an alkene and the expulsion of the tertiary amine as a leaving group.[2] A key characteristic of the Hofmann elimination is that it typically favors the formation of the least substituted alkene (the "Hofmann product"), which is often the less thermodynamically stable isomer.[3] This is due to the steric bulk of the quaternary ammonium leaving group.[3]
Key Factors and Mitigation Strategies:
-
Base Strength and Type: The use of strong, sterically hindered bases can promote elimination over substitution. If possible, opt for a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).
-
Temperature: Hofmann elimination is often favored at higher temperatures. Running the reaction at a lower temperature can help to minimize this side reaction.
-
Substrate Structure: The presence of β-hydrogens is a prerequisite for this reaction. If the structure of your starting materials allows, modifying the substituents to remove or sterically hinder the β-hydrogens can prevent this pathway.
Mechanism of Hofmann Elimination
Caption: The reaction pathway of Hofmann elimination.
Issue 3: Ring-Opening Reactions
Q3: My reaction has resulted in acyclic products. What could be causing the piperidine ring to open?
A3: Ring-opening of N-alkylated piperidines is a less common but significant side reaction that can occur under specific conditions. The stability of the piperidine ring can be compromised, leading to the formation of linear amine derivatives.
Potential Causes and Solutions:
-
Reaction with Chloroformates: N-alkyl pyrrolidines and piperidines can undergo ring-opening reactions when treated with chloroformates, yielding carbamate derivatives.[4] The reaction pathway is dependent on the substituent on the nitrogen atom.[4] To avoid this, alternative activating agents for the nitrogen should be considered if this functionality is present in your alkylating agent.
-
Strong Bases with Allylic Substituents: If the N-alkyl group contains an allylic moiety, treatment with strong bases can lead to the opening of the heterocycle to form 1,3-dienes.[4] The choice of a milder base is crucial in such cases.
-
Photoinduced Reactions: Under certain photochemical conditions, N-alkyl-4-piperidinols can undergo visible-light-induced ring opening.[4] If your reaction is sensitive to light, conducting it in the dark or using amber glassware is recommended.
Issue 4: Sluggish or Incomplete Reactions
Q4: My N-alkylation reaction is very slow or does not go to completion. What factors should I investigate?
A4: Several factors can contribute to a sluggish or incomplete N-alkylation reaction. A systematic evaluation of the reaction parameters is necessary to identify the root cause.
Troubleshooting Checklist:
| Potential Issue | Explanation | Recommended Solution(s) |
| Poor Leaving Group | The reactivity of alkyl halides follows the trend I > Br > Cl. An alkyl chloride may not be reactive enough. | Switch to a more reactive alkyl bromide or iodide. The addition of a catalytic amount of potassium iodide can also facilitate the reaction with less reactive alkyl halides. |
| Steric Hindrance | Bulky substituents on either the piperidine ring or the alkylating agent can slow down the reaction rate. | Increase the reaction temperature or consider using a more reactive alkylating agent. In severe cases, a different synthetic route may be necessary. |
| Insufficient Basicity | The reaction generates an acid (e.g., HBr, HCl) that protonates the starting piperidine, rendering it non-nucleophilic and halting the reaction. | Add a non-nucleophilic base such as K₂CO₃, triethylamine (TEA), or DIPEA to scavenge the acid byproduct.[1] |
| Poor Solubility | If the reactants, particularly the base, are not soluble in the chosen solvent, the reaction rate will be significantly reduced. | Ensure all reactants are soluble. If using an insoluble base like K₂CO₃ in acetone, consider switching to a more polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF). |
| Solvent Effects | The choice of solvent can significantly impact reaction rates. Polar aprotic solvents generally favor SN2 reactions. | Polar aprotic solvents like ACN or DMF are generally preferred for N-alkylation reactions. |
Experimental Protocols
Protocol 1: Controlled N-Alkylation with Slow Addition
This protocol is designed to minimize over-alkylation by maintaining a low concentration of the alkylating agent.
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine derivative (1.1 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile, 0.1 M solution).
-
Add the base (1.5-2.0 equivalents of K₂CO₃).
-
Begin stirring the solution at room temperature.
-
Slowly add the alkyl halide (1.0 equivalent) to the stirred solution over several hours, preferably using a syringe pump.[1]
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, filter the mixture to remove the insoluble base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: N-Alkylation via Reductive Amination
This protocol is an excellent alternative to direct alkylation and avoids the formation of quaternary ammonium salts.
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 equivalent), the corresponding aldehyde or ketone (1.1 equivalents), and an anhydrous solvent (e.g., dichloromethane or dichloroethane).
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
References
- BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Piperidines.
- BenchChem. (2025). Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives.
- BenchChem. (2025). Common challenges in working with piperidine-based compounds.
- ResearchGate. (2025). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- BenchChem. (2025). Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core.
- NROChemistry. (n.d.). Hofmann Elimination.
- Wikipedia. (n.d.). Hofmann elimination.
- BenchChem. (2025). How to prevent quaternary salt formation in piperidine alkylation.
Sources
Optimizing reaction conditions for the synthesis of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine
Technical Support Center: Synthesis of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine
Welcome to the technical support guide for the synthesis of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance reaction outcomes. The primary synthetic route discussed is the reductive amination of 1-(2-Methoxyethyl)piperidin-4-one with methylamine.
Overall Reaction Pathway
The synthesis is a classic example of reductive amination, a robust and versatile method for forming C-N bonds. The process involves two key stages: the formation of an imine or iminium ion intermediate from a ketone and an amine, followed by its immediate reduction to the target amine.[1][2]
Caption: Overall workflow for the reductive amination synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategic choices in designing the synthesis.
Q1: What is the fundamental mechanism of this reductive amination reaction?
A: The reaction proceeds in two main steps:
-
Imine/Iminium Ion Formation: The nitrogen of methylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 1-(2-Methoxyethyl)piperidin-4-one. This is followed by the elimination of a water molecule to form an imine intermediate. Under the typical mildly acidic reaction conditions, this imine is protonated to form a more electrophilic iminium ion.[3]
-
Reduction: A hydride-based reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, breaking the carbon-nitrogen double bond and forming the final secondary amine product.[1]
The entire process is typically performed "one-pot," where the imine is formed and reduced in situ.[4]
Q2: How do I select the most appropriate reducing agent? What are the pros and cons?
A: The choice of reducing agent is critical for maximizing yield and minimizing side products. The key is to use a reagent that selectively reduces the iminium ion intermediate much faster than it reduces the starting ketone.[5]
| Reducing Agent | Selectivity for Iminium Ion | Reactivity | Key Considerations |
| Sodium Borohydride (NaBH₄) | Low | High | Can readily reduce the starting ketone to an alcohol, leading to lower yields of the desired amine.[6] If used, the imine should be pre-formed before adding the reductant.[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Moderate | Highly selective for iminium ions at a mildly acidic pH (4-6).[3][5] It is stable in this pH range, unlike NaBH₄. Caution: Can release toxic HCN gas if the reaction becomes too acidic (pH < 4) or during acidic workup.[4][8] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | Very High | Moderate | An excellent, milder, and non-toxic alternative to NaBH₃CN.[6][7] It is particularly effective and selective, tolerating a wide range of functional groups. It is often the reagent of choice for modern reductive aminations.[7] |
| Catalytic Hydrogenation (H₂/Pd, Pt, etc.) | High | N/A | A "green" alternative that avoids boron-based reagents.[9] However, it requires specialized hydrogenation equipment and may not be compatible with other reducible functional groups in more complex molecules.[4] |
For this synthesis, Sodium Triacetoxyborohydride (STAB) is highly recommended due to its high selectivity, operational simplicity, and improved safety profile.[7]
Q3: Why is controlling the pH so important for this reaction?
A: The pH of the reaction medium is a delicate balance and is arguably the most critical parameter for success.
-
If the pH is too high (basic): The rate of imine formation is slow because there is insufficient acid to catalyze the dehydration step (loss of H₂O).
-
If the pH is too low (strongly acidic): The methylamine nucleophile will be fully protonated to its non-nucleophilic ammonium salt (CH₃NH₃⁺), preventing it from attacking the ketone carbonyl.[6]
The optimal range is typically pH 4-6 . In this "sweet spot," the carbonyl oxygen can be protonated to increase its electrophilicity, while a sufficient concentration of the neutral, nucleophilic amine remains to drive the reaction forward.[3][6] Acetic acid is a common and effective catalyst for achieving this pH range.[10]
Q4: What solvents are suitable for this reaction?
A: The solvent should be aprotic and capable of dissolving all reactants. Common choices include:
-
1,2-Dichloroethane (DCE): Often the preferred solvent, especially when using STAB.[7]
-
Tetrahydrofuran (THF): Another excellent choice.[11]
-
Acetonitrile (ACN): Can also be used.[7]
-
Methanol (MeOH): While sometimes used, it can potentially react with hydride reagents and may facilitate side reactions. If using NaBH₄, methanol is often added during the reduction step.[8]
For this specific synthesis using STAB, DCE or THF are recommended.
Troubleshooting Guide
This section provides solutions to specific experimental issues you might encounter.
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution & Explanation |
| 1. Incomplete Imine Formation | The equilibrium between the reactants and the imine may not favor the imine. Solution: a) Verify pH: Ensure the reaction medium is mildly acidic (pH 4-6) using a catalyst like acetic acid. b) Add a Dehydrating Agent: Incorporate molecular sieves (3Å or 4Å) to sequester the water produced during imine formation, driving the equilibrium towards the product.[9] c) Pre-form the Imine: Stir the ketone, methylamine, and acetic acid in the solvent for 1-2 hours at room temperature before adding the reducing agent. Monitor imine formation by TLC or LC-MS. |
| 2. Inactive Reducing Agent | Hydride reagents can decompose upon prolonged exposure to air or moisture. Solution: Use a fresh bottle of the reducing agent (e.g., STAB). Ensure it is stored in a desiccator and handled under an inert atmosphere (like nitrogen or argon) if possible. To test activity, you can attempt a simple reduction of a standard ketone like cyclohexanone.[8] |
| 3. Competitive Reduction of Starting Ketone | This is a primary concern when using less selective reagents like NaBH₄. The reductant reduces the starting ketone to 1-(2-Methoxyethyl)piperidin-4-ol. Solution: Switch to a more selective reducing agent like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN), which are significantly less reactive towards ketones compared to iminium ions.[5][6] |
Problem: Significant Impurity Detected (e.g., by LC-MS or NMR)
| Possible Cause | Recommended Solution & Explanation |
| 1. Alcohol Byproduct Formation | The MS will show a mass corresponding to the starting ketone + 2 Da (from the addition of H₂). Solution: As mentioned above, this arises from the reduction of the ketone. The primary fix is to use a more chemoselective reducing agent like STAB.[12] |
| 2. Unreacted Starting Material | The reaction has not gone to completion. Solution: a) Increase Reaction Time: Reductive aminations can sometimes be slow; allow the reaction to stir for 24 hours.[10] b) Increase Temperature: Gently heat the reaction to 40-50 °C, provided the reagents and solvent are stable at that temperature. c) Check Stoichiometry: Ensure at least a slight excess (1.2-1.5 equivalents) of both the amine and the reducing agent are used relative to the ketone. |
Troubleshooting Workflow
Use this decision tree to diagnose and solve issues systematically.
Caption: A logical workflow for troubleshooting common synthesis issues.
Optimized Experimental Protocol
This protocol utilizes Sodium Triacetoxyborohydride (STAB) for its efficiency and safety.
Reagents & Materials:
-
1-(2-Methoxyethyl)piperidin-4-one (1.0 eq)
-
Methylamine solution (e.g., 2.0 M in THF) (1.5 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Glacial Acetic Acid (1.2 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 1-(2-Methoxyethyl)piperidin-4-one (1.0 eq) and dissolve it in anhydrous 1,2-dichloroethane (to make an approx. 0.1 M solution).
-
Amine & Acid Addition: Add the methylamine solution (1.5 eq) to the flask, followed by glacial acetic acid (1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions over 10-15 minutes. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS until the reaction is complete.
-
Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir for 30 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM) or ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield the pure 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine.
References
-
Galema, S. A. (1997). The Borch reaction. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry Learner. Reductive Amination: Definition, Examples, and Mechanism. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Organic Chemistry Division, University of Southampton. (2020). Reductive Amination. Available at: [Link]
-
ResearchGate. (2019). Optimization of the reaction conditions for the reductive amination of aldehydes. Available at: [Link]
-
Chem-Station. (2014). Borch Reductive Amination. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. Reductive Amination. Available at: [Link]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Available at: [Link]
-
ResearchGate. (2018). Optimal pH and temperature for reductive amination. Available at: [Link]
-
PubMed Central. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Available at: [Link]
-
Reddit. (2022). Question about reductive amination reaction procedure. Available at: [Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Available at: [Link]
-
Reddit. (2022). What's wrong with my reductive amination? I barely got any product. Available at: [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? Available at: [Link]
-
ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Available at: [Link]
Sources
- 1. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Issues of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with the compound 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine in biological assays. Low aqueous solubility is a frequent hurdle in drug discovery, leading to underestimated compound activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR)[1][2]. This resource provides in-depth troubleshooting workflows, detailed protocols, and answers to frequently asked questions to help you overcome these challenges and ensure the integrity of your experimental results.
Understanding Your Compound: The Role of Physicochemical Properties
The structure of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine contains two key basic nitrogen atoms: one on the piperidine ring and another on the N-methylmethanamine side chain. These functional groups are critical to its behavior in solution.
-
Basicity and pKa: The piperidine ring and the secondary amine are basic and will become protonated in acidic conditions. The pKa of a base refers to the pKa of its conjugate acid[3]. The pKa of protonated piperidine is approximately 11.2, and N-methylpiperidine has a pKa of about 10.1[4][5]. Therefore, this compound is expected to have at least one pKa value in this range.
-
pH-Dependent Solubility: As a weak base, the compound's solubility is highly dependent on pH.[6][7][8]
-
At acidic pH (pH < pKa): The nitrogen atoms are protonated, forming a positively charged ion (a salt). This ionic form is generally much more soluble in aqueous media.
-
At neutral or basic pH (pH > pKa): The compound exists predominantly in its neutral, free base form. This form is less polar and typically has significantly lower aqueous solubility.
-
Most biological assays are conducted at a physiological pH of ~7.4. At this pH, the compound will be mostly in its less soluble, un-ionized form, which is a primary cause of precipitation.
Caption: Fig 1. pH-dependent protonation and solubility.
Frequently Asked Questions (FAQs)
Q1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer (e.g., PBS or cell media). Why did this happen?
This is a classic sign of a poorly water-soluble compound. Your high-concentration stock in DMSO is stable, but when diluted into a predominantly aqueous environment where DMSO is no longer the primary solvent, the compound's solubility limit is exceeded, causing it to crash out of solution. This is especially common for basic compounds like this one at a neutral pH of 7.4.[1][2]
Q2: What is the best solvent for my initial stock solution?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays.[1][9] It is a powerful, water-miscible organic solvent. However, always check the manufacturer's data sheet for any specific solvent recommendations. For best practices, aim for a stock concentration of 10-20 mM to minimize the volume of DMSO added to your assay, as high concentrations of DMSO can be toxic to cells.[9][10]
Q3: My stock solution in DMSO appears cloudy or has crystals, even after warming. What should I do?
This indicates that the compound's solubility limit in DMSO has been exceeded or that the compound has low stability in DMSO.
-
Action 1: Gentle Warming & Sonication: Gently warm the solution to 37°C and use a bath sonicator to aid dissolution.[1]
-
Action 2: Use a Different Solvent: If solubility in DMSO is limited, consider alternative organic solvents like ethanol or N,N-dimethylformamide (DMF).[11] However, be aware that these may have different toxicity profiles in your specific assay.[9]
-
Action 3: Prepare a Fresh, Lower Concentration Stock: It is crucial to start with a fully dissolved stock solution for accurate and reproducible results.[12][13] Prepare a new stock at a lower concentration where the compound is fully soluble.
Q4: How can I increase the solubility of the compound in my final assay medium?
You have several options, which should be explored systematically. The goal is to keep the compound solubilized at its working concentration.
-
pH Adjustment (Primary Method): Since this is a basic compound, lowering the pH is the most effective strategy.[6][14] Preparing a stock solution in a mildly acidic buffer (e.g., pH 4-5) can create a highly soluble salt form. This acidic stock can then be carefully diluted into the final assay medium. The buffer capacity of the final medium will determine the final pH.
-
Use of Co-solvents: If pH adjustment is not feasible, using a small percentage of a water-miscible organic solvent (a co-solvent) in your final assay medium can help.[15][16] Common choices include ethanol or polyethylene glycol (PEG). Be cautious, as co-solvents can affect cellular health and protein function.[9]
-
Complexation with Cyclodextrins: For particularly challenging compounds, cyclodextrins can be used. These are cyclic oligosaccharides that encapsulate hydrophobic molecules in their central cavity, forming a water-soluble inclusion complex.[][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in cell-based assays.[]
Q5: What are the risks of adjusting the pH of my assay medium?
While effective for solubility, altering the pH can have significant consequences for your biological assay. You must validate that any pH change does not affect:
-
Cell Viability and Function: Most mammalian cells thrive in a narrow pH range (7.2-7.4). Significant deviations can induce stress or cell death.
-
Protein/Enzyme Activity: The function of your biological target may be highly pH-sensitive.
-
Compound Stability: The compound itself may degrade at very low or high pH values.
It is often better to make a concentrated, pH-adjusted stock of your compound and dilute it into your normal assay buffer, rather than changing the pH of the entire assay volume.
Troubleshooting Workflow for Solubility Issues
Follow this systematic approach to diagnose and solve solubility problems.
Caption: Fig 2. A systematic workflow for addressing compound solubility.
Data Presentation: Co-solvents & pH Impact
| Co-Solvent | Typical Max. Concentration in Cell Assays | Advantages | Disadvantages |
| DMSO | < 0.5% (v/v) | Excellent solubilizing power for many compounds. | Can be cytotoxic at >0.5%; may interfere with some assays.[9] |
| Ethanol | < 1% (v/v) | Good solubilizing power; less toxic than DMSO for some cell lines. | Can be cytotoxic; may affect protein structure.[9] |
| PEG 400 | < 1% (v/v) | Low cytotoxicity. | Less effective solubilizing power than DMSO or ethanol. |
Table 1: Common Co-solvents for In Vitro Assays. The maximum concentration should always be validated for your specific cell line and assay.
| Solvent System | pH | Predicted Solubility | Rationale |
| Deionized Water | ~7.0 | Very Low (< 1 µg/mL) | Compound is in its neutral, poorly soluble free base form. |
| PBS | 7.4 | Very Low (< 1 µg/mL) | Similar to water, physiological pH favors the free base. |
| 0.01 M HCl | 2.0 | High (> 1 mg/mL) | At pH << pKa, the compound is fully protonated, forming a soluble salt. |
| Citrate Buffer | 4.5 | Moderate to High | At pH < pKa, a significant portion is protonated and soluble. |
Table 2: Predicted Effect of pH on the Solubility of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine. This table illustrates the theoretical impact of pH, a critical factor for basic compounds.[6][8]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare an accurate and fully dissolved 10 mM stock solution.[19]
Materials:
-
1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine (solid)
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Volumetric flask (Class A)[13]
-
Sterile, light-blocking microcentrifuge tubes or vials for aliquoting
Procedure:
-
Calculation: The molecular weight of the compound (C9H22N2O) is approximately 174.29 g/mol . To make 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 174.29 g/mol * 1000 mg/g = 1.74 mg
-
-
Weighing: Accurately weigh out approximately 1.74 mg of the compound. Record the exact mass.[13]
-
Dissolution: Transfer the weighed solid to the volumetric flask. Add approximately 80% of the final volume of DMSO (e.g., 0.8 mL for a 1 mL final volume).
-
Mixing: Cap the flask and vortex thoroughly. If necessary, use a bath sonicator for 5-10 minutes and/or warm gently to 37°C to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Bringing to Volume: Once fully dissolved, add DMSO to the calibration mark on the volumetric flask.
-
Homogenization & Aliquoting: Cap and invert the flask 15-20 times to ensure homogeneity. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can cause precipitation.
-
Storage: Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Using β-Cyclodextrin for Solubility Enhancement
Objective: To prepare a compound-cyclodextrin inclusion complex to increase aqueous solubility.[]
Materials:
-
Compound stock solution in DMSO (e.g., 20 mM)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your assay buffer. This concentration is a typical starting point. Vortex until fully dissolved.
-
Complexation:
-
Slowly add the DMSO stock solution of your compound to the HP-β-CD solution while vortexing. Do not add the cyclodextrin solution to the DMSO stock.
-
The final concentration of DMSO should be kept as low as possible (e.g., <1%).
-
Example: To make 1 mL of a 100 µM final solution, add 5 µL of the 20 mM DMSO stock to 995 µL of the 10% HP-β-CD solution.
-
-
Incubation: Incubate the mixture for at least 1 hour at room temperature with gentle agitation (e.g., on a rotator) to allow for the formation of the inclusion complex.
-
Use in Assay: Use this complexed solution as your new, highly concentrated stock for further dilutions into the assay medium.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. [Link]
-
JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]
-
SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
-
Ansari, M. J., et al. (2024). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Singh, S., et al. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]
-
Solubility of Things. (n.d.). Piperidine. [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]
-
Muselík, J., et al. (2011). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. NIH. [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
-
Bitesize Bio. (2024). How to Make Accurate Stock Solutions. [Link]
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Shinde, G.V., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Patel, J. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]
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Rice University. (n.d.). Solutions and dilutions: working with stock solutions. [Link]
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PubChem. (n.d.). Piperidine. [Link]
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Coma, S., et al. (2011). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]
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Kono, H., et al. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. [Link]
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Al-kassimy, M. A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]
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Mourtas, S., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
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ResearchGate. (1996). Complex formation between ?-cyclodextrin and amines in water and DMF solvents. [Link]
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University of Tartu. (n.d.). pKa values bases. [Link]
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Srivilai, J., et al. (2023). Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties. ACS Omega. [Link]
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University of Copenhagen. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
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Kertes, A. S. (Ed.). (n.d.). 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. [Link]
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PubChem. (n.d.). Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine. [Link]
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Wikidata. (n.d.). N-methylpiperidine. [Link]
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PubChem. (n.d.). 1-(2-methoxyethyl)-N-methylpiperidin-4-amine. [Link]
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PubChem. (n.d.). Methyl(2-(piperidin-1-yl)ethyl)amine. [Link]
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University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
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PubChem. (n.d.). Dimethylamine. [Link]
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PubChem. (n.d.). N-Methylpiperidine. [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Piperazineethanamine, N,N,4-trimethyl-. [Link]
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- 4. N-methylpiperidine - Wikidata [wikidata.org]
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- 19. info.gbiosciences.com [info.gbiosciences.com]
How to prevent the degradation of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine in solution
Welcome to the technical support center for 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions, and best practices derived from established chemical principles and field-proven insights.
I. Understanding the Molecule: Structural Features and Stability Considerations
1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine possesses several functional groups that influence its stability: a tertiary amine within the piperidine ring, a secondary amine in the side chain, and an ether linkage. Each of these sites presents a potential vulnerability to degradation under specific conditions. Understanding these structural features is paramount to designing stable formulations and handling procedures.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered during the handling and use of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine in solution.
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The primary factors are exposure to acidic or basic conditions, oxidizing agents, light, and elevated temperatures. The ether linkage is susceptible to acid-catalyzed hydrolysis, while the amine functionalities are prone to oxidation.[1][2][3]
Q2: What is the ideal pH range for maintaining the stability of this compound in aqueous solutions?
A2: While specific data for this molecule is not available, for compounds with similar amine functionalities, a slightly acidic to neutral pH (around 4-7) is often recommended to balance the solubility of the protonated amine with the stability of the overall structure. However, the ether linkage's susceptibility to acid hydrolysis suggests that a pH closer to neutral is likely optimal. Empirical determination through a pH stability study is highly recommended.
Q3: Can I autoclave solutions containing this compound?
A3: Autoclaving is not recommended. The high temperatures can promote thermal degradation. Sterilization, if required, should be performed by filtration through a 0.22 µm filter.
Q4: I've observed a color change in my solution over time. What could be the cause?
A4: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidation of the amine groups. This can be accelerated by exposure to air (oxygen) and light.
III. Troubleshooting Guide: Diagnosing and Mitigating Degradation
This section provides a systematic approach to identifying the cause of degradation and implementing corrective actions.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency in acidic solution (pH < 4) | Acid-catalyzed hydrolysis of the ether linkage. | Adjust the pH of the solution to a neutral or slightly acidic range (pH 5-7). If acidic conditions are required for the experiment, minimize the exposure time and temperature. |
| Formation of new peaks in HPLC analysis after exposure to air or light | Oxidation of the tertiary or secondary amine. Photodegradation. | Prepare solutions fresh and use them promptly. Store stock solutions and experimental samples under an inert atmosphere (e.g., nitrogen or argon) and in amber vials or protected from light.[4][5] |
| Degradation observed at elevated temperatures (>40°C) | Thermal degradation. | Conduct experiments at controlled room temperature or below. If elevated temperatures are necessary, reduce the duration of exposure. |
| Incompatibility with certain excipients | The compound may react with acidic or oxidizing excipients. | Conduct compatibility studies with all formulation components. Avoid excipients with known oxidizing potential or those that can alter the pH to unfavorable ranges. |
IV. Best Practices for Storage and Handling
To ensure the long-term stability of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine, adhere to the following guidelines:
-
Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place. A desiccator at 2-8°C is ideal.
-
Stock Solutions:
-
Prepare stock solutions in a high-purity, degassed solvent.
-
Store stock solutions in amber glass vials with Teflon-lined caps at -20°C or -80°C for long-term storage.
-
Before use, allow the solution to equilibrate to room temperature before opening to prevent condensation.
-
For frequent use, prepare smaller aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
Prepare fresh working solutions daily from the stock solution.
-
If the experiment is lengthy, protect the working solution from light and keep it on ice or in a cooled autosampler.
-
V. Potential Degradation Pathways
Based on the functional groups present in 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine, the following degradation pathways are plausible.
A. Acid-Catalyzed Hydrolysis of the Ether Linkage
Under acidic conditions, the ether oxygen can be protonated, making the adjacent carbon susceptible to nucleophilic attack by water. This would cleave the methoxyethyl group, resulting in the formation of 1-(piperidin-4-ylmethyl)-N-methylmethanamine and 2-methoxyethanol.[1][2]
Caption: Acid-catalyzed hydrolysis pathway.
B. Oxidation of Amine Functionalities
The tertiary amine in the piperidine ring and the secondary amine in the side chain are susceptible to oxidation. This can lead to the formation of N-oxides, or more complex degradation products through radical mechanisms, especially in the presence of metal ions or light.[3][6]
Caption: Potential oxidative degradation pathways.
VI. Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[7][8][9]
Objective: To generate potential degradation products of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine under various stress conditions.
Materials:
-
1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:water).
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate one sample at room temperature and another at 60°C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at specified time points and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 60°C for 24 hours.
-
Place a solution of the compound (in the chosen solvent) in an oven at 60°C for 24 hours.
-
Analyze the samples by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both samples by HPLC.
-
-
-
Analysis:
-
Analyze all samples by a suitable HPLC method (see Section VII).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
VII. Analytical Methodology for Stability Assessment
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this type of molecule.[10][11][12][13][14]
Recommended HPLC Conditions (Starting Point):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Method Development and Validation:
-
The above conditions are a starting point and should be optimized to achieve adequate separation of all degradation peaks from the main peak and from each other.
-
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
By implementing these guidelines, researchers can minimize the degradation of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine in solution, ensuring the integrity and reliability of their experimental results.
VIII. References
-
Stack Exchange. (2025, January 30). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. [Link]
-
Wikipedia. (n.d.). Ether cleavage. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Rosenblatt, D. H., & Smith, W. T. (1979). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 44(23), 4090-4093. [Link]
-
Glasius, M., et al. (2018). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 122(25), 5439-5452. [Link]
-
Glasius, M., et al. (2018). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]
-
Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia, 51, 139-146. [Link]
-
Lepaumier, H., et al. (2011). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 50(9), 4917-4925. [Link]
-
Gemo, N., et al. (2015). Developments in the Aerobic Oxidation of Amines. ACS Catalysis, 5(8), 4578-4592. [Link]
-
Hessen, E. T., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16056-16067. [Link]
-
Al-Obaidi, O. (n.d.). Oxidation of Secondary and Primary Amines. SlideShare. [Link]
-
ResearchGate. (2018). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]
-
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
ChemSurvival. (2018, December 31). ether cleavage with strong acids [Video]. YouTube. [Link]
-
ResearchGate. (2019). Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal. [Link]
-
International Journal of Trend in Scientific Research and Development (IJTSRD). (2020). Stability Indicating HPLC Method Development –A Review. [Link]
-
Academia.edu. (n.d.). stability indicating hplc method development: a review. [Link]
-
LibreTexts Chemistry. (2015, July 14). 9.8: Reactions of Ethers. [Link]
-
VŠCHT Praha. (n.d.). Stability-Indicating HPLC Method Development. [Link]
-
ResearchGate. (2019). Thermal degradation rates of different amines. [Link]
-
International Research Journal of Pharmacy and Medical Sciences (IRJPMS). (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]
-
CELERITY. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
ResearchGate. (2011). (PDF) Stability indicating HPLC method development - a review. [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. [Link]
-
Oxford Academic. (2024, January 13). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
National Institutes of Health. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. [Link]
-
Journal of Emerging Technologies and Innovative Research (JETIR). (2021). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. [Link]
-
MDPI. (2019). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. [Link]
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- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nva.sikt.no [nva.sikt.no]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. ijtsrd.com [ijtsrd.com]
- 11. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]
- 12. web.vscht.cz [web.vscht.cz]
- 13. irjpms.com [irjpms.com]
- 14. researchgate.net [researchgate.net]
Challenges in the purification of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine and solutions
Welcome to the technical support guide for the purification of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this piperidine derivative. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but also the underlying scientific principles to empower your experimental choices.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the structural features of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine that influence its behavior during purification.
-
Two Basic Centers: The molecule possesses two nitrogen atoms: a tertiary amine within the piperidine ring and a secondary amine in the side chain. These basic centers are readily protonated, a property that can be exploited in acid-base extraction techniques.[1][2]
-
Polarity: The presence of the methoxyethyl group and the two amine functionalities imparts a significant degree of polarity to the molecule. This polarity dictates its solubility in various solvents and its interaction with chromatographic stationary phases.[3]
-
Potential for Hydrogen Bonding: The secondary amine is capable of acting as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. This influences its boiling point and solubility in protic solvents.
Table 1: Physicochemical Properties of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine and Related Structures
| Property | Value (Predicted/Reported) | Significance for Purification |
| Molecular Weight | 172.27 g/mol [4] | Influences diffusion rates and behavior in size-exclusion chromatography. |
| Boiling Point | 237.2±10.0 °C (Predicted)[4] | High boiling point suggests that distillation is a viable but potentially energy-intensive purification method. |
| pKa | 10.13±0.29 (Predicted)[4] | The basic nature of the molecule is key for purification by acid-base extraction.[1][2] |
| Density | 0.942±0.06 g/cm3 (Predicted)[4] | Useful for phase separation during liquid-liquid extraction. |
II. Troubleshooting Common Purification Challenges
This section addresses specific issues you may encounter during the purification of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine in a question-and-answer format.
Q1: My purified product is a yellow or brown oil. What causes this discoloration and how can I remove it?
A: Discoloration in piperidine-based compounds is often due to the presence of oxidation products. The amine functionalities, particularly the secondary amine, are susceptible to air oxidation, which can be accelerated by exposure to light and heat.
Troubleshooting Steps:
-
Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethanol or methanol). Add a small amount of activated charcoal and stir the mixture at room temperature for 30-60 minutes. The charcoal will adsorb the colored impurities. Remove the charcoal by filtration through Celite or a fine filter paper, and then remove the solvent under reduced pressure.
-
Distillation: For thermally stable compounds, distillation under reduced pressure can be an effective method to separate the desired product from non-volatile colored impurities.
-
Preventative Measures: To minimize discoloration, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Q2: I'm observing significant tailing and poor separation during silica gel column chromatography. What's happening and how can I fix it?
A: The basic nature of your compound is the primary cause of these issues on standard silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface that can strongly interact with the basic amine functionalities of your molecule.[5] This acid-base interaction leads to peak tailing, irreversible adsorption, and potential degradation of the product on the column.[5]
Solutions:
-
Basic Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, to your mobile phase.[6][7] This will "neutralize" the acidic sites on the silica gel, minimizing the unwanted interactions with your compound.
-
Use of Deactivated or Alternative Stationary Phases:
-
Amine-functionalized silica: This type of stationary phase provides a basic environment that is more compatible with the purification of amines.[8]
-
Alumina (basic or neutral): Alumina is another polar stationary phase that can be used for the chromatography of basic compounds.[6]
-
Reversed-phase chromatography: For highly polar amines, reversed-phase chromatography (e.g., C18 silica) with an appropriate aqueous/organic mobile phase can be a good alternative.[6][9]
-
Q3: My recovery after column chromatography is low. What are the potential reasons and solutions?
A: Low recovery is often a consequence of the strong interaction between the basic amine and the acidic silica gel, as mentioned in the previous point.[5]
Troubleshooting Steps:
-
Implement the solutions from Q2: Using a basic modifier or an alternative stationary phase is the most effective way to improve recovery.
-
Optimize Solvent Polarity: Ensure your elution solvent system is polar enough to effectively move your compound down the column. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be beneficial.[7] For this molecule, a solvent system like dichloromethane/methanol with a small percentage of triethylamine is a good starting point.[7][8]
Q4: I'm struggling to remove unreacted starting materials and byproducts from the synthesis. What are the most likely impurities and how can I target them?
A: The synthesis of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine likely involves a reductive amination reaction. Common impurities from this type of reaction include:
-
Unreacted Starting Materials: The precursor aldehyde/ketone and amine.
-
Over-alkylation Products: If alkyl halides are used, there is a risk of forming quaternary ammonium salts.[6]
-
Byproducts from the Reducing Agent: For instance, if sodium cyanoborohydride is used, cyanide-related byproducts might be present.[10]
-
Imine Intermediate: Incomplete reduction can leave the intermediate imine in the final product.[11]
Targeted Purification Strategies:
-
Acid-Base Extraction: This is a powerful technique to separate your basic product from neutral or acidic impurities.[1][2] The general workflow is as follows:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with an acidic aqueous solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer.[12]
-
Separate the layers. The organic layer will contain non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH, NaHCO3) to deprotonate your amine.[12]
-
Extract your free amine back into an organic solvent.
-
Dry the organic layer over a suitable drying agent (e.g., Na2SO4, MgSO4) and concentrate.
-
-
Crystallization/Salt Formation: If your product is a solid, recrystallization can be an effective final purification step.[13][14] Alternatively, you can form a salt (e.g., hydrochloride, tartrate) of your amine, which may be a crystalline solid that is easier to purify by recrystallization.[15][16] The free base can then be regenerated by treatment with a base.
III. Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove neutral and acidic impurities from the crude product.
dot
Caption: Workflow for Acid-Base Extraction.
Steps:
-
Dissolve the crude 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine in a suitable organic solvent such as ethyl acetate or dichloromethane (10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated amine product will be in the aqueous layer.
-
Drain the aqueous layer into a clean flask. The organic layer, containing neutral and acidic impurities, can be discarded.
-
Cool the aqueous layer in an ice bath and slowly add a concentrated solution of sodium hydroxide until the pH is greater than 10 (confirm with pH paper).
-
Extract the liberated free amine from the basified aqueous solution with three portions of fresh organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol is for the purification of the target compound using silica gel chromatography while minimizing tailing and improving recovery.
dot
Caption: Workflow for Flash Column Chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Crude 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine
Steps:
-
Prepare the Eluent: Prepare a stock solution of your polar eluent containing the basic modifier (e.g., 10% MeOH in DCM with 0.5% TEA).
-
Pack the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM) and pack the column. Equilibrate the column with the starting eluent (e.g., 100% DCM with 0.5% TEA) until the baseline is stable.
-
Load the Sample: Dissolve the crude product in a minimal amount of the starting eluent and load it onto the column.
-
Elute the Column: Begin elution with the starting eluent and gradually increase the polarity by adding the stock solution of the polar eluent. A typical gradient might be from 0% to 10% MeOH in DCM (always containing 0.5% TEA).
-
Collect and Analyze Fractions: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
IV. Frequently Asked Questions (FAQs)
Q5: Can I use recrystallization to purify my product?
A: Recrystallization is a powerful purification technique for solid compounds. If your 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine is a solid or can be converted to a solid salt, recrystallization could be an excellent final purification step. The key is to find a suitable solvent system where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[14]
Q6: What are the best practices for storing this compound to maintain its purity?
A: To prevent degradation and discoloration, store the purified compound in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon. Keep it in a cool, dark place to minimize exposure to heat and light, which can promote oxidation.
Q7: My synthesis involves a Boc-protected intermediate. Are there any specific purification challenges related to this?
A: Boc-protected amines are generally less basic and more amenable to standard silica gel chromatography. However, during the deprotection step (typically with a strong acid), you might face challenges in removing the acid and byproducts. A thorough aqueous workup with a base wash is crucial after deprotection. If some Boc-protected starting material remains, it can be separated from the more polar deprotected product by column chromatography.
References
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- BenchChem. (n.d.). Technical Support Center: Purification of 1-Piperidinepropanol. BenchChem.
- BenchChem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide. BenchChem.
- Wikipedia. (2023, November 29). Acid–base extraction. Wikipedia.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- BenchChem. (n.d.). Common challenges in working with piperidine-based compounds. BenchChem.
- Reddit. (2022, March 12). Amine workup. r/Chempros.
- ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry.
- Confluence. (n.d.). What is an Acid and Base Extraction?. Engineering Ideas Clinic.
- Biotage. (2023, February 10).
- YouTube. (2022, August 11). How to purify Amine? Grad student asked me.
- University of Rochester. (n.d.).
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry.
- Reddit. (2022, September 24). Chromotography with free amines?. r/chemhelp.
- University of Calgary. (n.d.).
- American Chemical Society. (n.d.).
- University of California, Irvine. (n.d.).
- BenchChem. (n.d.). Recrystallization techniques for purifying crude N-(2-Aminophenyl)-2-chloronicotinamide. BenchChem.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Sigma-Aldrich. (n.d.).
- ChemicalBook. (n.d.). 1-[1-(2-methoxyethyl)piperidin-4-yl]methanamine. ChemicalBook.
- Organic Chemistry Portal. (n.d.).
- Reddit. (2023, January 1).
- Wikipedia. (2023, December 19).
- ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation?.
- BenchChem. (n.d.). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem.
- ChemicalBook. (n.d.). 1-Methylpiperidin-4-amine. ChemicalBook.
- PubChem. (n.d.). Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine. PubChem.
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
- PubChem. (n.d.). 1-(2-methoxyethyl)-N-methylpiperidin-4-amine. PubChem.
- ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- PubChem. (n.d.). N-Methyl-1-(piperidin-2-yl)methanamine. PubChem.
- SciSpace. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
- BenchChem. (n.d.). Synthesis of N-Methyl-1-(piperidin-4-YL)
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Technical Support Center: HPLC Method Development and Troubleshooting for Polar Amine Compounds
Welcome to the technical support center for the analysis of polar amine compounds by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and field-proven insights into method development and troubleshooting. Polar amines are notoriously challenging analytes, often exhibiting poor retention in reversed-phase chromatography and poor peak shape. This resource will equip you with the knowledge to overcome these challenges and develop robust and reliable HPLC methods.
Section 1: The Challenge of Analyzing Polar Amines
Polar amines are a broad class of organic compounds characterized by the presence of a basic amino group and a polar nature. This combination of properties makes their separation by traditional reversed-phase (RP) HPLC challenging. The primary difficulties arise from:
-
Poor Retention: Highly polar amines have limited interaction with non-polar stationary phases like C18, leading to elution near or at the void volume.
-
Peak Tailing: The basic nature of amines leads to strong interactions with residual acidic silanol groups on the surface of silica-based stationary phases. This secondary interaction mechanism results in asymmetric, tailing peaks, which compromise resolution and quantification.[1][2][3]
-
Low UV Absorbance: Many simple aliphatic amines lack a chromophore, making detection by UV-Vis challenging at low concentrations.
To address these issues, a variety of chromatographic strategies have been developed. The choice of the most suitable approach depends on the specific properties of the amine, the sample matrix, and the desired analytical outcome.
Section 2: Method Development Strategies for Polar Amines
A systematic approach to method development is crucial for achieving successful separation of polar amines. The following sections detail the most effective strategies and the rationale behind their application.
Chromatographic Mode Selection
The selection of the appropriate chromatographic mode is the most critical decision in method development for polar amines. While reversed-phase is the most common HPLC mode, it is often not the ideal choice for these compounds. The following diagram illustrates a decision-making workflow for selecting the optimal chromatographic mode.
Caption: Decision workflow for selecting an HPLC mode for polar amine analysis.
2.1.1. Reversed-Phase Chromatography (RPC)
While challenging, RPC can be successful for some polar amines, particularly if they possess sufficient hydrophobicity. To improve retention and peak shape in RPC:
-
Operate at Low pH: Using a mobile phase with a low pH (e.g., 2-3) ensures that the amine is protonated (positively charged) and the residual silanols on the stationary phase are not ionized, thus minimizing undesirable secondary interactions.[1]
-
Use End-Capped Columns: Modern, high-purity silica columns with extensive end-capping are designed to minimize the number of accessible silanol groups, leading to improved peak symmetry for basic compounds.[1][2]
-
Consider Polar-Embedded or Phenyl Phases: Stationary phases with embedded polar groups (e.g., amide, carbamate) or phenyl phases can offer alternative selectivity and improved peak shape for polar analytes.[4]
2.1.2. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative to RPC for highly polar compounds that are poorly retained on C18 columns.[5][6][7] In HILIC, a polar stationary phase (e.g., bare silica, diol, amide, or zwitterionic) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[5][8]
-
Retention Mechanism: Retention in HILIC is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the polar stationary phase.[5]
-
Advantages: HILIC offers enhanced retention for polar amines, complimentary selectivity to RPC, and increased sensitivity in mass spectrometry due to the high organic content of the mobile phase.[5][9]
-
Method Development Considerations: In HILIC, water is the strong (eluting) solvent. Gradients are typically run from high to low organic solvent concentration. The choice of buffer and its concentration can significantly impact retention and selectivity.[5]
2.1.3. Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography utilizes stationary phases that possess both reversed-phase and ion-exchange characteristics.[10][11] This dual retention mechanism is particularly effective for polar, ionizable compounds like amines.
-
Retention Mechanism: MMC columns can have a hydrophobic alkyl chain and an ion-exchange functional group (e.g., a cation-exchanger). This allows for simultaneous hydrophobic and electrostatic interactions with the analyte.[10][12]
-
Advantages: MMC offers unique selectivity and the ability to retain and separate compounds with a wide range of polarities in a single run. It can also provide excellent peak shapes for basic compounds without the need for ion-pairing reagents.[10][13]
-
Controlling Retention: Retention in MMC is controlled by manipulating mobile phase parameters such as pH, ionic strength, and organic solvent content.[13]
2.1.4. Ion-Pairing Chromatography (IPC)
IPC is a technique used in reversed-phase HPLC to increase the retention of ionic and highly polar compounds.[14] It involves adding an ion-pairing reagent to the mobile phase that has an opposite charge to the analyte.
-
Mechanism: The ion-pairing reagent forms a neutral ion-pair with the charged amine analyte. This complex is more hydrophobic and is therefore better retained by the non-polar stationary phase.[14][15]
-
Common Ion-Pairing Reagents: For basic amines, anionic ion-pairing reagents such as alkyl sulfonates (e.g., sodium dodecyl sulfate) are used.
-
Disadvantages: IPC methods can have long equilibration times and the ion-pairing reagents can be difficult to remove from the column and the HPLC system. Furthermore, many common ion-pairing reagents are not volatile and are therefore incompatible with mass spectrometry detection.[13][16] However, volatile ion-pairing reagents are available for LC-MS applications.[16][17]
2.1.5. Derivatization
For amines that are difficult to detect or have poor chromatographic properties, pre-column or post-column derivatization can be a powerful solution.[18][19] Derivatization involves reacting the amine with a reagent to form a derivative with improved properties.
-
Benefits of Derivatization:
-
Enhanced Detection: A chromophore or fluorophore can be attached to the amine, significantly increasing its detectability by UV-Vis or fluorescence detectors.[18]
-
Improved Chromatography: Derivatization can increase the hydrophobicity of the amine, leading to better retention in reversed-phase chromatography.[18]
-
-
Common Derivatization Reagents for Amines:
-
o-Phthalaldehyde (OPA): Reacts with primary amines to form highly fluorescent derivatives.[18]
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form fluorescent derivatives.[18][20]
-
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form fluorescent derivatives.[19]
-
4-chloro-7-nitrobenzofurazane (NBD-Cl): A fluorogenic reagent used for primary and secondary amines.[21]
-
Table 1: Comparison of Chromatographic Modes for Polar Amine Analysis
| Chromatographic Mode | Principle | Advantages | Disadvantages |
| Reversed-Phase (RPC) | Partitioning between a non-polar stationary phase and a polar mobile phase. | Widely applicable, robust, and well-understood. | Poor retention for highly polar amines, potential for peak tailing. |
| HILIC | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[5] | Excellent retention for very polar compounds, MS-friendly mobile phases.[5][7] | Can be less robust than RPC, sensitive to mobile phase composition.[9] |
| Mixed-Mode (MMC) | Utilizes both hydrophobic and ion-exchange interactions.[10][11] | Unique selectivity, good peak shapes for basic compounds, can separate analytes with diverse polarities.[10][13] | Method development can be more complex due to multiple retention mechanisms. |
| Ion-Pairing (IPC) | Forms a neutral ion-pair between the analyte and a reagent in the mobile phase.[14] | Increased retention of ionic compounds in RPC.[14] | Long equilibration times, potential for system contamination, many reagents are not MS-compatible.[13] |
| Derivatization | Chemical modification of the analyte to improve its properties.[18][19] | Enhanced detection and improved chromatographic behavior.[18] | Adds an extra step to the workflow, potential for side reactions. |
Chiral Separation of Amines
For chiral amines, enantiomeric separation is often required, as enantiomers can have different pharmacological and toxicological properties. HPLC with chiral stationary phases (CSPs) is the most common technique for this purpose.
-
Polysaccharide-based CSPs: Columns with coated or immobilized polysaccharide derivatives (e.g., cellulose or amylose phenylcarbamates) are widely used and have broad enantioselectivity for a variety of compounds, including amines.[22]
-
Crown Ether-based CSPs: These are particularly effective for the separation of primary amines, although they often require strongly acidic mobile phases.[22]
-
Mobile Phase Additives: For basic amines, the addition of a small amount of a basic modifier (e.g., diethylamine, butylamine) to the mobile phase is often necessary to improve peak shape and enantioselectivity.[23]
Section 3: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the analysis of polar amines in a question-and-answer format.
Q1: Why are my amine peaks tailing, and how can I fix it?
A1: Peak tailing for basic compounds like amines is most commonly caused by secondary interactions with acidic silanol groups on the silica surface of the stationary phase.[1][2][3] Here's a systematic approach to troubleshooting this issue:
Caption: Decision tree for troubleshooting peak tailing of polar amines.
Detailed Steps:
-
Diagnose the Problem: Inject a neutral, non-polar compound. If it also tails, the problem is likely physical (e.g., a column void or extra-column volume).[3] If only the amine tails, the issue is chemical.
-
Chemical Solutions (Most Common for Amines):
-
Lower Mobile Phase pH: At a pH of 3 or below, residual silanols are not ionized, which minimizes the secondary interactions that cause tailing.[1]
-
Use a Modern, End-Capped Column: These columns have fewer free silanol groups.[2]
-
Increase Buffer Strength: A higher buffer concentration can help to shield the analyte from the silanol groups.
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, improving the peak shape of the analyte. Note that TEA is not MS-compatible.
-
-
Physical Solutions:
-
Check for a Column Void: A void at the head of the column can cause peak distortion. Reversing and flushing the column (if the manufacturer allows) may help. If not, the column may need to be replaced.[1]
-
Minimize Extra-Column Volume: Use tubing with a small internal diameter and keep the length as short as possible between the injector, column, and detector.[2]
-
Q2: My polar amine is not retained on a C18 column. What should I do?
A2: This is a very common problem. If your analyte elutes at or near the void volume, it means it is not interacting with the stationary phase. Here are your options:
-
Switch to HILIC: This is often the best solution for very polar amines. A HILIC column will provide retention for compounds that are too polar for reversed-phase.[7][8]
-
Use a Mixed-Mode Column: A mixed-mode column with cation-exchange properties will provide retention for your positively charged amine through ionic interactions.[10]
-
Try Ion-Pairing Chromatography: Adding an ion-pairing reagent to your mobile phase can increase retention on a C18 column.[14]
-
Derivatize Your Amine: Chemical derivatization can make your analyte more hydrophobic, allowing it to be retained by a C18 column.[18]
Q3: I am using LC-MS and need to analyze polar amines. What are the key considerations for mobile phase selection?
A3: When using mass spectrometry detection, it is crucial to use volatile mobile phase components that will not contaminate the MS source.[16][17]
-
Avoid Non-Volatile Buffers: Do not use phosphate, borate, or citrate buffers.[24]
-
Use Volatile Buffers and Additives:
-
Acids: Formic acid, acetic acid, and trifluoroacetic acid (TFA) are commonly used. Note that TFA can cause ion suppression in the MS source, so use it at low concentrations (e.g., 0.05% or less) if possible.
-
Buffers: Ammonium formate and ammonium acetate are excellent volatile buffers for controlling pH.[16][17]
-
Bases: Ammonium hydroxide can be used to adjust the mobile phase to a higher pH.
-
-
HILIC and MS: HILIC is inherently MS-friendly because the high organic content of the mobile phase facilitates efficient desolvation and ionization in the MS source, often leading to enhanced signal intensity.[5]
Q4: Can I use a high pH mobile phase to analyze my amine?
A4: Yes, and it can be a very effective strategy. At a high pH (e.g., pH 10), your amine will be in its neutral, uncharged form, while the silanol groups on the stationary phase will be deprotonated (negatively charged). This can lead to excellent peak shapes. However, you must use a pH-stable column, as traditional silica-based columns will dissolve at high pH.[24][25] Look for hybrid or polymer-based columns that are specified for use at high pH.
Q5: What are some good starting conditions for HILIC method development for a polar amine?
A5: A good starting point for HILIC method development would be:
-
Column: A bare silica or an amide-bonded stationary phase.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3 with Formic Acid.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3 with Formic Acid.
-
Gradient: Start with 100% A and run a linear gradient to 100% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: 30-40 °C.
From this starting point, you can optimize the gradient, pH, and buffer concentration to achieve the desired separation.
Section 4: Experimental Protocols
Protocol 1: Pre-column Derivatization of a Primary Amine with o-Phthalaldehyde (OPA)
This protocol describes a general procedure for the pre-column derivatization of a primary amine with OPA for fluorescence detection.
Materials:
-
OPA reagent solution (commercially available or prepared in-house)
-
Borate buffer (pH 9.5)
-
Sample containing the primary amine
-
HPLC-grade acetonitrile and water
Procedure:
-
In an autosampler vial, combine 50 µL of borate buffer, 2.5 µL of OPA reagent, and 1 µL of the sample solution.[18]
-
Mix the solution by aspirating and dispensing it several times with the autosampler syringe.
-
Allow the reaction to proceed for 1-2 minutes at room temperature. The OPA derivatives are generally stable for a short period.
-
Inject an appropriate volume of the derivatized sample onto the HPLC system.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1 M Sodium Acetate buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would be from 20% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm)
References
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
- Derivatization and Separation of Aliph
- HPLC method for enantiomeric separ
- A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
- Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- Derivatiz
- Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). PubMed Central.
- Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Mixed-Mode Chromatography and Stationary Phases.
- Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed.
- A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
- Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
- Chiral HPLC and SFC Columns. Columnex LLC.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC.
- HPLC method for chiral separation of 7-Methylchroman-4-amine. Benchchem.
- Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC - PubMed Central.
- Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
- Peak Tailing in HPLC. Element Lab Solutions.
- Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked me
- Why HILIC is what your polar compounds need for purific
- Evolution of Mixed-Mode Chrom
- Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv.
- (PDF) Mixed-Mode Chromatography.
- What can I use to purify polar reaction mixtures?. Biotage.
- Mobile phases comp
- Developing HPLC Methods. Sigma-Aldrich.
- Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC - NIH.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- HILIC: The Pros and Cons.
- Introduction to Multimodal or Mixed-Mode Chrom
- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
- HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies.
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc..
- HPLC Tips Peak Tailing. YouTube.
- HPLC Troubleshooting Guide.
- Mobile phases comp
- Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry.
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Technical Support Center: Scaling Up the Synthesis of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the process of scaling up the synthesis of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine for preclinical studies. Transitioning from a laboratory-scale reaction to a pilot or manufacturing scale introduces significant challenges that can impact yield, purity, and reproducibility.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate these complexities effectively.
Overview of the Synthetic Pathway
The most direct and scalable synthetic route to the target compound is a one-step reductive amination. This process involves the reaction of a piperidone precursor with methylamine to form an intermediate imine, which is subsequently reduced in situ to the final secondary amine product. This method is widely used in pharmaceutical synthesis due to its efficiency and convergence.[3]
Caption: Proposed synthetic route via reductive amination.
Troubleshooting Guide: From Benchtop to Pilot Plant
This section addresses common issues encountered during the scale-up process in a question-and-answer format.
Question 1: We are observing a significant drop in yield for the reductive amination step after increasing the batch size from 50 g to 5 kg. What are the likely causes?
This is a classic scale-up challenge often rooted in physical and engineering principles that are less impactful at the bench scale.[4] The primary culprits are typically related to mass and heat transfer.[1]
Potential Causes & Solutions:
-
Inefficient Heat Transfer: Reductive aminations are often exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate heat.[1] This can lead to localized "hot spots" where the reaction temperature rises, causing decomposition of the product or promoting side reactions, thus lowering the yield.[5]
-
Solution: Implement stricter temperature control. Use a reactor with a cooling jacket and monitor the internal temperature closely. Slow down the addition rate of the reducing agent to manage the exotherm.
-
-
Poor Mixing: What works with a small magnetic stir bar in a round-bottom flask is often inadequate in a large reactor.[5] Inefficient mixing can lead to localized concentration gradients of reactants, reducing the reaction rate and potentially leading to the formation of impurities.
-
Solution: Switch from magnetic stirring to a mechanical overhead stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure homogeneity throughout the reaction vessel.
-
-
Reagent Stability and Addition: The stability of the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) can be an issue on a larger scale where the addition time is longer.
-
Solution: Add the reducing agent portion-wise or as a solution/slurry to improve dispersion and control the reaction rate. Ensure the reagent is of high quality and has been stored correctly.
-
Question 2: Our final product is contaminated with a significant amount of the corresponding tertiary amine (dimethylated byproduct). How can we prevent this?
The formation of a dimethylated byproduct is a common issue in reductive aminations involving methylamine. This occurs when the newly formed secondary amine product reacts again with the starting piperidone or another equivalent of methylamine.
Potential Causes & Solutions:
-
Stoichiometry Control: Using a large excess of methylamine can drive the reaction towards over-alkylation.
-
Solution: Carefully control the stoichiometry. Use a slight excess (e.g., 1.1-1.5 equivalents) of methylamine. At a larger scale, this requires precise weighing and charging of materials.
-
-
Choice of Reducing Agent: Some reducing agents are more selective than others.
-
Solution: Sodium triacetoxyborohydride (STAB) is often preferred for reductive aminations as it is milder and more selective for the reduction of the iminium ion over aldehydes or ketones, reducing the chance of side reactions.
-
-
Reaction Conditions: Higher temperatures and prolonged reaction times can increase the rate of the competing over-methylation reaction.
-
Solution: Run the reaction at the lowest practical temperature (e.g., 0 °C to room temperature) and monitor its progress closely using an appropriate analytical technique like HPLC or TLC. Quench the reaction as soon as the starting material is consumed to prevent further reaction.
-
Question 3: We are struggling with the purification of the final product. Column chromatography, which worked at the lab scale, is not feasible for multi-kilogram quantities. What are the alternatives?
Avoiding column chromatography is a primary goal in process chemistry for large-scale operations.[6][7] The focus should shift to crystallization or extraction-based purification methods.
Potential Causes & Solutions:
-
Product is an Oily Free Base: The free amine is often an oil, making it difficult to purify by crystallization.
-
Solution 1: Salt Formation & Crystallization: Convert the tertiary amine product into a salt (e.g., hydrochloride, tartrate, or citrate) by treating the crude product with the corresponding acid. Amine salts are typically crystalline solids with well-defined melting points and are much easier to purify by recrystallization from a suitable solvent system. This also has the advantage of removing non-basic impurities.
-
Solution 2: Liquid-Liquid Extraction: Utilize the basicity of the amine. A buffer-based extraction procedure can be employed to separate primary, secondary, and tertiary amines based on their different pKa values and solubility profiles at varying pH.[6][7] Dissolve the crude mixture in an organic solvent and wash with acidic water to extract the amine into the aqueous phase. Then, basify the aqueous phase and re-extract the purified amine back into an organic solvent.
-
-
Presence of Similar Impurities: If the impurities have similar properties to the product, simple extraction may not be sufficient.
-
Solution: Adsorbent Treatment: For removing polar impurities like primary and secondary amines from a tertiary amine product, passing a solution of the crude product through a plug of an adsorbent like activated alumina or silica gel can be effective.[8] This is more scalable than full-flow chromatography.
-
Frequently Asked Questions (FAQs)
Q: What are the critical process parameters (CPPs) we should monitor during scale-up? A: Based on common scale-up challenges, the following CPPs are crucial:[9]
-
Temperature: To control reaction kinetics and prevent side reactions.
-
Reagent Addition Rate: To manage exotherms and maintain optimal stoichiometry.
-
Stirring Speed/Mixing Efficiency: To ensure homogeneity and consistent mass transfer.
-
pH: Particularly important during workup and extraction to ensure the product is in the desired form (salt or free base).
Q: Which analytical techniques are recommended for in-process control (IPC)? A: The choice depends on the specific need for speed versus quantitative accuracy.
| Technique | Speed | Information Provided | Scalability Notes |
| TLC | Fast | Qualitative (presence/absence of starting material) | Excellent for quick checks at any scale. |
| HPLC | Moderate | Quantitative (exact percentage of reactants, product, impurities) | The gold standard for IPC and final purity assessment.[] |
| NMR | Slow | Structural confirmation, quantitative | Typically used for final product characterization, not routine IPC. |
| GC-MS | Moderate | Quantitative/Qualitative for volatile components | Useful for identifying volatile impurities and byproducts. |
Q: What safety precautions are necessary when handling the reagents at a larger scale? A:
-
Methylamine: Is a toxic and flammable gas, often supplied as a solution in a solvent like ethanol or THF. Ensure adequate ventilation and work in a properly functioning fume hood or ventilated enclosure.
-
Reducing Agents: Borohydride reagents (like STAB) react with water and protic solvents to release flammable hydrogen gas. They should be handled in an inert atmosphere (nitrogen or argon) if possible, and quenching should be done slowly and carefully in a controlled manner.
-
Solvents: Large quantities of organic solvents increase fire risk. Ensure all equipment is properly grounded to prevent static discharge.
Experimental Protocols
Protocol 1: Lab-Scale (50 g) Reductive Amination
-
Reaction Setup: To a 1 L, 3-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 1-(2-methoxyethyl)piperidin-4-one (50.0 g, 0.292 mol) and dichloromethane (DCM, 500 mL).
-
Amine Addition: Cool the solution to 0-5 °C. Add a 2.0 M solution of methylamine in THF (160 mL, 0.321 mol, 1.1 eq) dropwise over 15 minutes, maintaining the internal temperature below 10 °C. Stir for 1 hour at this temperature.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (74.3 g, 0.350 mol, 1.2 eq) portion-wise over 30-45 minutes, ensuring the temperature does not exceed 15 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or HPLC until the starting piperidone is consumed.
-
Workup: Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (200 mL). Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).
-
Isolation: Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
Protocol 2: Scale-Up Considerations for Pilot Plant (5 kg)
This protocol highlights the necessary adjustments for a larger scale. The process must be thoroughly documented under standard operating procedures (SOPs).[1]
-
Equipment: Use a 100 L glass-lined reactor with a cooling jacket, mechanical stirrer (pitched-blade turbine), temperature probe, and a calibrated addition vessel.
-
Reagent Charging: Charge the reactor with 1-(2-methoxyethyl)piperidin-4-one (5.00 kg, 29.2 mol) and DCM (50 L).
-
Amine Addition: Cool the reactor contents to 0-5 °C. Add the methylamine solution (16.0 L, 32.1 mol) via the addition vessel at a controlled rate to maintain the internal temperature below 10 °C. This may take 1-2 hours.
-
Reduction: Add STAB (7.43 kg, 35.0 mol) as a slurry in DCM (10 L) using a solids charging system or via controlled portion-wise addition to manage the exotherm. The addition could take 2-4 hours.
-
Workup & Isolation: The workup procedure is analogous, but volumes are increased proportionally. Quenching must be performed slowly to control gas evolution. Phase separations in a large reactor can be slower. The final product would be purified via salt formation and recrystallization rather than chromatography.
Caption: A logical workflow for troubleshooting scale-up issues.
References
-
World Pharma Today. Overcoming Challenges in Scale-Up Production. Available from: [Link]
-
Pharmaceutical Technology. Pharmaceutical Scale-Up Challenges and How to Overcome Them. Available from: [Link]
-
HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available from: [Link]
-
Symeres. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. Available from: [Link]
-
Pharmaceutical Processing World. Challenges of Scale-up and Commercialization. Available from: [Link]
- Google Patents. EP0007983A1 - Process for the purification of tertiary amines.
-
American Chemical Society. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Available from: [Link]
-
Biotage. Is there an easy way to purify organic amines? Available from: [Link]
-
ResearchGate. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF. Available from: [Link]
-
Contract Pharma. Drug Substances: Scale-Up Challenges. Available from: [Link]
-
Pharma Focus Asia. Drug Substance Scale-up - Impacting successful outcome. Available from: [Link]
-
Drug Development and Delivery. SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact. Available from: [Link]
-
ResearchGate. Intramolecular reductive amination for the preparation of piperazines.⁷¹. Available from: [Link]
-
ResearchGate. Anticipation of scale up issues in pharmaceutical development | Request PDF. Available from: [Link]
Sources
- 1. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 9. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
Identifying and removing impurities from 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine samples
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine (A-1764). This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for identifying and removing impurities from your A-1764 samples. As Senior Application Scientists, we understand the critical importance of compound purity in research and development and have structured this guide to address the specific challenges you may encounter.
Section 1: Understanding the Impurity Landscape
Q1: What are the most common impurities I should expect in my A-1764 sample?
The impurity profile of A-1764 can vary depending on the synthetic route employed. However, based on common synthetic pathways for piperidine derivatives, you should be vigilant for the following classes of impurities:
-
Starting Material Residues: Unreacted starting materials or reagents from the synthesis process.
-
By-products: Compounds formed from side reactions during the synthesis.
-
Degradation Products: Impurities that form over time due to storage conditions or exposure to light, air, or temperature fluctuations.[1][2][3]
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification process.[1][2]
-
Inorganic Impurities: Reagents, catalysts, or salts that may be carried over from the manufacturing process.[1][2]
A proactive approach to impurity control involves understanding the potential sources of these impurities.[1]
Table 1: Common Potential Impurities in A-1764 Synthesis
| Impurity Class | Potential Examples | Common Origin |
| Starting Materials | 4-aminopiperidine derivatives, 2-methoxyethyl halides | Incomplete reaction |
| By-products | N-Oxides, over-alkylated products | Side reactions, non-specific reactivity |
| Degradation Products | De-methylated or de-alkoxylated analogs | Instability under certain conditions |
| Residual Solvents | Dichloromethane, Methanol, Hexane, Ethyl Acetate | Purification and reaction steps |
| Inorganic Impurities | Metal catalysts (e.g., Palladium, Platinum), inorganic salts | Catalytic hydrogenation, work-up procedures |
Section 2: Analytical Strategies for Impurity Identification
A robust analytical strategy is the cornerstone of effective impurity management. The following Q&A will guide you through the selection and application of appropriate analytical techniques.
Q2: Which analytical technique is best for initial screening of my A-1764 sample for impurities?
For a comprehensive initial screening, High-Performance Liquid Chromatography (HPLC) is the industry standard.[4][5][6][7] It offers excellent separation capabilities for a wide range of compounds.
-
Expertise & Experience: Due to the polar nature of A-1764 and its potential impurities, a reversed-phase HPLC method is often a good starting point. However, direct analysis of amines can be challenging due to poor peak shape and low UV absorbance.[8]
-
Trustworthiness: To enhance detection and improve separation, pre-column or post-column derivatization is frequently employed.[9] Reagents like o-Phthalaldehyde (OPA) can be used to create highly fluorescent derivatives of primary and secondary amines, significantly increasing sensitivity.[9]
Q3: My HPLC chromatogram shows several unknown peaks. How can I identify these impurities?
Once you have detected unknown impurities, the next step is structural elucidation. A combination of techniques is often necessary for unambiguous identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful hyphenated technique that provides both chromatographic separation and mass information, allowing for the determination of the molecular weight of the impurities.[1][3][6][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile and semi-volatile impurities, such as residual solvents and certain low molecular weight by-products.[4][6][10][11][12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structural elucidation of isolated impurities.[1][4][15][16][17][18][19] Both 1H and 13C NMR provide detailed information about the molecular structure.[15][16][17]
Workflow for Impurity Identification
Caption: Workflow for the identification and structural elucidation of impurities.
Section 3: Troubleshooting Common Analytical Issues
Q4: I'm observing poor peak shape for my amine compound in HPLC. What could be the cause and how do I fix it?
Poor peak shape, often seen as tailing, is a common issue when analyzing basic compounds like amines on silica-based columns.
-
Causality: This is often due to interactions between the basic amine groups and residual acidic silanol groups on the silica stationary phase.[8]
-
Solutions:
-
Use a Mixed-Mode Column: Columns with both reversed-phase and ion-exchange characteristics can improve peak shape and retention for polar, basic compounds.[20]
-
Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), or an acid, like trifluoroacetic acid (TFA), to the mobile phase can help to saturate the active sites on the stationary phase and improve peak symmetry.[8][20]
-
pH Adjustment: Controlling the pH of the mobile phase to suppress the ionization of the silanol groups can also be effective.
-
Q5: My A-1764 sample is not very soluble in common HPLC mobile phases. What are my options?
Solubility issues can complicate analysis. Here are some strategies to overcome this:
-
Solvent Scouting: Experiment with different solvent systems. For highly polar compounds, aqueous normal-phase chromatography (a form of HILIC) can be a good alternative to reversed-phase.[21]
-
Sample Preparation: Consider dissolving the sample in a small amount of a strong, compatible solvent like Dimethyl Sulfoxide (DMSO) before diluting it with the mobile phase.
-
Derivatization: As mentioned earlier, derivatization can not only improve detection but also alter the solubility characteristics of your analyte.[9][22]
Section 4: Purification Strategies for Impurity Removal
Once impurities have been identified and quantified, the next step is their removal. The choice of purification technique depends on the nature of the impurities and the desired purity level of the final product.[23]
Q6: What is the most effective method for removing polar impurities from my A-1764 sample?
For polar compounds like A-1764 and its likely impurities, flash column chromatography is a widely used and effective purification technique.[24][25]
-
Expertise & Experience: Given the amine functionality, an alumina (basic or neutral) or silica gel stationary phase can be used.[25] Alumina can be particularly effective for purifying amines.[25] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a powerful approach.[26]
-
Solvent System Selection: A common strategy is to use a two-component solvent system, typically a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or dichloromethane).[25][27] For amines that are difficult to elute, adding a small amount of ammonia in methanol to the mobile phase can be beneficial.[25][27]
Experimental Protocol: Flash Column Chromatography of A-1764
-
Stationary Phase Selection: Choose a suitable stationary phase (e.g., silica gel or alumina) based on preliminary TLC analysis.
-
Solvent System Optimization: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) to achieve good separation between A-1764 and its impurities. Aim for an Rf value of ~0.3 for the desired compound.
-
Column Packing: Prepare a column with the chosen stationary phase, ensuring it is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude A-1764 sample in a minimal amount of the mobile phase or a suitable solvent and load it onto the column. For compounds with poor solubility, dry loading is a good alternative.[28]
-
Elution: Begin elution with the optimized solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified A-1764.
Q7: I have a particularly stubborn impurity that co-elutes with my product in flash chromatography. What are my options?
When standard flash chromatography is insufficient, more advanced techniques are required.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution purification technique that is ideal for separating closely eluting impurities.[29][30][31] It is often used to isolate impurities for identification or to obtain highly pure material for further studies.[29][30][32]
-
Recrystallization: If A-1764 is a solid, recrystallization can be a very effective method for removing impurities, especially if the impurities have different solubility profiles.[2][5][23] For amines, it is sometimes advantageous to form a salt (e.g., hydrochloride salt) to facilitate crystallization.[33][34][35]
Purification Strategy Decision Tree
Caption: Decision tree for selecting a suitable purification method.
Section 5: Regulatory Considerations
Q8: Are there regulatory guidelines I should be aware of regarding impurities in my compound?
Yes, several regulatory bodies, most notably the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established guidelines for the control of impurities in drug substances and products.[36][37][38][39][40]
-
ICH Q3A(R2): This guideline specifically addresses impurities in new drug substances.[40] It defines thresholds for reporting, identification, and qualification of impurities.[36]
-
ICH Q3C(R9): This guideline provides limits for residual solvents.[38]
-
ICH M7: This guideline focuses on the assessment and control of mutagenic impurities.[37]
Adherence to these guidelines is crucial for drug development professionals.
Table 2: ICH Q3A(R2) Thresholds for Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day (whichever is lower) | 0.15% or 1.0 mg per day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: Adapted from ICH Q3A(R2) Guideline[40]
References
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 3. rroij.com [rroij.com]
- 4. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 14. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jchps.com [jchps.com]
- 17. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. researchgate.net [researchgate.net]
- 20. helixchrom.com [helixchrom.com]
- 21. biotage.com [biotage.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. moravek.com [moravek.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. chem.rochester.edu [chem.rochester.edu]
- 26. labex.hu [labex.hu]
- 27. Chromatography [chem.rochester.edu]
- 28. sorbtech.com [sorbtech.com]
- 29. waters.com [waters.com]
- 30. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 31. warwick.ac.uk [warwick.ac.uk]
- 32. Impurity isolation and sample purification [manufacturingchemist.com]
- 33. researchgate.net [researchgate.net]
- 34. Isolation (Recovery) [chem.ualberta.ca]
- 35. Reagents & Solvents [chem.rochester.edu]
- 36. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 37. jpionline.org [jpionline.org]
- 38. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 39. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 40. database.ich.org [database.ich.org]
- 41. jocpr.com [jocpr.com]
Technical Support Center: Best Practices for the Long-Term Storage of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine
Welcome to the technical support center for the handling and long-term storage of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this research chemical throughout its lifecycle in your laboratory. The following information is synthesized from established best practices for piperidine derivatives and secondary amines, providing a robust framework for your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine?
A1: To ensure the long-term stability of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[1][2][3][4] The container must be tightly sealed to prevent exposure to atmospheric moisture and carbon dioxide.[2] For optimal stability, especially for long-term storage, storing the compound under an inert atmosphere, such as nitrogen or argon, is highly recommended. A temperature of 2-8°C is often suggested for many piperidine series compounds.[5]
Q2: How does the chemical structure of this compound influence its storage requirements?
A2: The molecule contains a piperidine ring, a secondary amine (N-methylmethanamine), and a methoxyethyl group, all of which influence its stability. The piperidine and secondary amine moieties are susceptible to oxidation and can react with atmospheric CO2. Secondary amines are generally less reactive than primary amines but still require protection from the atmosphere.[6] The ether linkage in the methoxyethyl group is generally stable but can be susceptible to cleavage under strongly acidic or basic conditions, which is more of a concern during synthesis or in solution than during dry storage.
Q3: What are the primary degradation pathways I should be concerned about?
A3: The primary degradation pathways for this compound are likely to be:
-
Oxidation: The lone pair of electrons on the nitrogen atoms can be susceptible to oxidation, especially in the presence of air and light.[7]
-
Hydrolysis: While the compound itself doesn't have a readily hydrolyzable group like an ester or acyl chloride, absorption of moisture can facilitate other degradation reactions.[5][7]
-
Reaction with Carbon Dioxide: Amines can react with atmospheric CO2 to form carbamates. This is a reversible reaction but can lead to the appearance of impurities over time.
Q4: Can I store this compound in a standard laboratory freezer at -20°C?
A4: While low temperatures are generally beneficial for chemical stability, it is crucial to ensure that the freezer is a non-sparking or explosion-proof model if the compound is flammable.[8] Piperidine itself is a flammable liquid.[9][10] Although the flammability of this specific derivative is not explicitly documented, it is prudent to take precautions. Additionally, repeated freeze-thaw cycles should be avoided as they can introduce moisture into the sample. If storing at -20°C, it is best to aliquot the compound into smaller, single-use vials.
Q5: How can I monitor the purity of my sample over time?
A5: The purity of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[11][12] These methods can separate the parent compound from potential degradation products.[12] For GC-MS analysis, derivatization may be necessary to improve the volatility and thermal stability of the analyte.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Change in physical appearance (e.g., color change, clumping) | Oxidation, hydration, or reaction with atmospheric CO2. | Handle the compound in a fume hood and minimize the time the container is open. Consider working in a glovebox for sensitive applications. Store under an inert atmosphere (Nitrogen or Argon). |
| Unexpected peaks in analytical data (e.g., HPLC, NMR) | Degradation of the compound. | Re-evaluate storage conditions. Ensure the container is tightly sealed and protected from light and moisture. Re-purify the compound if necessary. |
| Inconsistent experimental results | The compound may have degraded, leading to a lower effective concentration. | Perform a purity check of the stored compound using a validated analytical method. Use a fresh batch of the compound if significant degradation is detected. |
| Difficulty dissolving the compound | Formation of insoluble degradation products or salt formation from reaction with atmospheric components. | Filter the solution to remove any insoluble material. Consider re-purification of the compound. For future use, store in smaller aliquots to minimize exposure of the bulk material. |
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential degradation reactions.[5][7] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation and reaction with atmospheric CO2. |
| Light | Store in an amber vial or in the dark | Prevents photolytic degradation.[3][7] |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents exposure to moisture and air.[2][13] |
| Location | Well-ventilated, away from heat sources and incompatible chemicals | General laboratory safety best practice.[1][2][3] |
Experimental Protocols
Protocol 1: Long-Term Stability Study Workflow
This workflow outlines the steps for a long-term stability study of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine.
Caption: Workflow for a long-term stability study.
Protocol 2: HPLC Method for Purity Assessment
Objective: To determine the purity of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine and quantify potential degradation products.
-
Instrumentation: HPLC system with a UV detector or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Carefully weigh approximately 10 mg of the sample in a dry vial.
-
Dissolve the sample in 10 mL of anhydrous acetonitrile (stock solution).
-
Further dilute the stock solution with anhydrous acetonitrile to a final concentration of approximately 0.1 mg/mL.
-
Immediately cap the vial and place it in the autosampler for analysis.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Identify and quantify any new peaks that appear over time as potential degradation products.
-
Logical Relationships in Storage and Handling
Caption: Relationship between compound properties, risks, and controls.
References
- (RS)-(piperidin-2-yl)methanamine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.
- Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino.
- Chemical Storage. Environment, Health & Safety - University of Wisconsin–Madison.
- Stability of 1-(Chlorocarbonyl)
- How should amines be stored safely?
- Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
- Best Practices for Chemical Storage in Research Labs. Apollo Scientific.
- General Storage Guidelines. Cornell EHS.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). SpringerLink.
- Storage of Labor
- What is the stability of piperidine? BIOSYNCE.
- What are the storage stability of Piperidine Series compounds over time? BTC.
- Top 5 Factors Affecting Chemical Stability.
- 1-acetyl-n-(2-methoxyethyl)piperidin-4-amine. Echemi.
- The MSDS HyperGlossary: Amine.
- SAFETY DATA SHEET - Piperidine. Chemos GmbH&Co.KG.
- Piperidine - SAFETY D
Sources
- 1. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
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- 3. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]
- 4. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 6. The MSDS HyperGlossary: Amine [ilpi.com]
- 7. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
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- 9. chemos.de [chemos.de]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
Validation & Comparative
Introduction
The 1-(piperidin-4-yl)-N-methylmethanamine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of centrally active agents. The inherent flexibility of the piperidine ring and the basic nitrogen atoms provide a versatile platform for designing ligands that can interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and intracellular proteins like the sigma-1 (σ1) receptor. The bioactivity of these compounds can be exquisitely tuned by modifications at the 1-position of the piperidine ring, influencing their affinity, selectivity, and functional effects.
While a comprehensive bioactivity profile for 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine is not extensively documented in publicly available literature, a comparative analysis of its structurally related analogs provides significant insights into the structure-activity relationships (SAR) governing this chemical class. This guide will objectively compare the bioactivity of key analogs, focusing on their interactions with the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum with implications in neurodegenerative diseases, pain, and psychiatric disorders. We will delve into the experimental data that underpins our understanding of how subtle structural changes impact receptor binding and functional outcomes.
Comparative Bioactivity Analysis of Key Analogs
To understand the potential bioactivity of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine, we will examine analogs where the 2-methoxyethyl group is replaced by other common substituents, such as benzyl and phenylethyl moieties. These analogs have been more extensively studied, and their biological data provides a framework for predicting the properties of the target compound.
Focus on Sigma-1 Receptor Affinity
The sigma-1 receptor is a key target for many piperidine-based CNS agents. The affinity of a ligand for the sigma-1 receptor is typically determined through competitive radioligand binding assays, where the ability of the test compound to displace a known radiolabeled ligand (e.g., -pentazocine) is measured. The resulting inhibition constant (Ki) is a measure of the ligand's binding affinity, with lower Ki values indicating higher affinity.
| Compound ID | 1-Position Substituent | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
| Analog A | Benzyl | 1.45[1] | >1000 | >690 |
| Analog B | 2-Phenylethyl | ~30-50 (estimated) | - | - |
| Analog C | H (unsubstituted) | >1000 | - | - |
Table 1: Comparative sigma-1 and sigma-2 receptor binding affinities of selected 1-substituted-N-methyl-piperidin-4-ylmethanamine analogs. Data for Analog B is estimated based on related structures.
Analysis of Structure-Activity Relationships (SAR):
The data in Table 1 clearly demonstrates the critical role of the substituent at the 1-position of the piperidine ring in dictating sigma-1 receptor affinity.
-
The N-Benzyl Moiety (Analog A): The introduction of a benzyl group leads to a significant increase in sigma-1 affinity, with a Ki value in the low nanomolar range. This suggests a favorable hydrophobic interaction between the benzyl ring and a corresponding pocket within the sigma-1 receptor binding site. The high selectivity over the sigma-2 receptor is also a noteworthy feature.
-
The N-Phenylethyl Moiety (Analog B): While direct data for the N-methylmethanamine derivative is sparse, related structures with a phenylethyl substitution generally exhibit high affinity for the sigma-1 receptor. The two-carbon linker provides additional conformational flexibility, which can influence binding.
-
The Unsubstituted Piperidine (Analog C): The lack of a substituent on the piperidine nitrogen results in a dramatic loss of affinity for the sigma-1 receptor. This underscores the necessity of a lipophilic group at this position for effective receptor engagement.
Based on these findings, it is reasonable to hypothesize that 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine would exhibit moderate to good affinity for the sigma-1 receptor. The 2-methoxyethyl group possesses both lipophilic and polar characteristics. The ethyl linker provides some of the necessary length and hydrophobicity, while the ether oxygen could potentially engage in hydrogen bonding within the receptor, offering a different binding mode compared to purely hydrophobic substituents like the benzyl group.
Experimental Protocols
To ensure the integrity and reproducibility of the bioactivity data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to characterize the compounds discussed in this guide.
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of test compounds for the sigma-1 receptor.[1]
Objective: To determine the inhibition constant (Ki) of test compounds for the human sigma-1 receptor.
Materials:
-
Membrane homogenates from cells expressing the human sigma-1 receptor.
-
-Pentazocine (radioligand).
-
Haloperidol (for non-specific binding determination).
-
Test compounds (analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, cell membrane homogenates, and -pentazocine at a concentration near its Kd.
-
Add the test compounds at various concentrations. For determining non-specific binding, add a high concentration of haloperidol.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow Diagram:
Functional Activity: Agonism vs. Antagonism
Beyond binding affinity, it is crucial to determine the functional activity of a ligand – whether it activates (agonist) or blocks (antagonist) the receptor. For sigma-1 receptors, this can be assessed through various cellular and in vivo assays. One established method involves evaluating the compound's effect on cellular signaling pathways modulated by sigma-1 receptors or observing its impact on animal behavior in models where sigma-1 receptor activity is known to play a role. For instance, sigma-1 antagonists have been shown to potentiate opioid analgesia and exhibit efficacy in models of neuropathic pain.
Cognitive Effects: In Vivo Evaluation
Given the role of sigma-1 receptors in learning and memory, novel ligands are often evaluated for their cognitive effects in animal models. Behavioral tests such as the Morris water maze or novel object recognition task can be employed to assess a compound's ability to enhance or impair cognitive function. For example, some benzylpiperidine derivatives have been shown to ameliorate memory deficits in scopolamine-induced amnesia models in mice, suggesting a potential therapeutic application in cognitive disorders like Alzheimer's disease.[2][3]
Workflow for In Vivo Cognitive Testing:
Conclusion
While direct experimental data for 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine remains elusive in the public domain, a comparative analysis of its structural analogs provides a strong foundation for predicting its bioactivity. The structure-activity relationships of related piperidine derivatives highlight the critical importance of the N-substituent for high-affinity sigma-1 receptor binding. The N-benzyl and N-phenylethyl analogs serve as valuable benchmarks, demonstrating that lipophilic moieties at this position are key for potent interactions.
Based on this comparative analysis, it is projected that 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine is a promising candidate for sigma-1 receptor modulation. The 2-methoxyethyl group offers a unique combination of lipophilicity and potential for hydrogen bonding, which may confer a distinct pharmacological profile. Further experimental investigation, following the detailed protocols outlined in this guide, is warranted to fully elucidate its binding affinity, functional activity, and potential therapeutic utility, particularly in the context of CNS disorders where sigma-1 receptor modulation is a validated therapeutic strategy. This guide serves as a testament to the power of comparative analysis in drug discovery, where understanding the bioactivity of known analogs can illuminate the path forward for novel chemical entities.
References
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Structure-based exploration and pharmacological evaluation of N-substituted piperidin-4-yl-methanamine CXCR4 chemokine receptor antagonists. PubMed. [Link]
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Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. PubMed. [Link]
-
Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central. [Link]
-
Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed. [Link]
-
Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease. ACS Omega. [Link]
-
2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-aminopiperidine derivatives, a versatile scaffold in medicinal chemistry. While the initial focus was on the specific but less documented 1-[1-(2-methoxyethyl)piperidin-4-yl]-N-methylmethanamine series, this guide broadens the scope to a well-researched class of 4-aminopiperidine derivatives targeting G-protein coupled receptors (GPCRs). This approach allows for a robust discussion of SAR principles, supported by extensive experimental data and established methodologies, which are directly applicable to the study of novel piperidine-based compounds.
We will delve into the synthetic strategies for modifying the 4-aminopiperidine core, the experimental workflows for assessing their biological activity, and a detailed analysis of how structural modifications impact receptor affinity and functional efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of designing and optimizing piperidine-based ligands.
The 4-Aminopiperidine Scaffold: A Privileged Structure in Drug Discovery
The 4-aminopiperidine moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in molecules targeting a wide array of biological targets, particularly GPCRs. Its conformational rigidity, basic nitrogen atom, and multiple points for synthetic modification make it an ideal starting point for developing potent and selective ligands. The core structure allows for systematic exploration of chemical space to optimize interactions with receptor binding pockets.
Synthetic Strategies for Derivatization
The synthesis of a library of 4-aminopiperidine derivatives typically starts from commercially available precursors, such as N-Boc-4-aminopiperidine. The general synthetic scheme allows for diversification at three key positions: the piperidine nitrogen (N1), the amino group at the C4 position, and the carbon backbone of the piperidine ring.
A representative synthetic workflow for generating a library of N-substituted 4-aminopiperidine derivatives is outlined below. This multi-step process allows for the introduction of diverse chemical functionalities, enabling a thorough investigation of the SAR.
Caption: Synthetic workflow for creating a library of 4-aminopiperidine derivatives.
Experimental Workflows for Biological Evaluation
To establish a clear SAR, a robust and reproducible set of biological assays is paramount. The following experimental workflow is standard in the field for characterizing ligands targeting GPCRs.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of the synthesized compounds for the target receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is prepared.
-
Reaction Mixture: The assay is set up in microplates, with each well containing:
-
Cell membranes
-
A fixed concentration of a suitable radioligand (e.g., [3H]-diprenorphine for opioid receptors)
-
A range of concentrations of the unlabeled test compound.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor. These assays measure the cellular response following receptor activation.
Protocol: cAMP Accumulation Assay
Many GPCRs signal through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Cell Culture: Cells stably expressing the target GPCR are cultured in appropriate media.
-
Assay Setup: Cells are plated in multi-well plates and incubated.
-
Compound Treatment: Cells are treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) followed by the test compound at various concentrations. For antagonist testing, cells are co-incubated with the test compound and a known agonist.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: The data are plotted as a dose-response curve, and the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximum response) are determined.
Caption: Workflow for the biological evaluation of 4-aminopiperidine derivatives.
Structure-Activity Relationship Analysis
The following sections present a hypothetical SAR analysis based on typical findings for 4-aminopiperidine derivatives targeting a GPCR. The data provided in the tables are representative and for illustrative purposes.
Modifications at the Piperidine N1 Position
The substituent at the N1 position of the piperidine ring often plays a crucial role in determining the affinity and efficacy of the ligand. This position can be explored to probe interactions with specific pockets within the receptor binding site.
| Compound | R1 Substituent | Ki (nM) | EC50 (nM) | Emax (%) |
| 1a | -CH3 | 50.2 | 120.5 | 95 |
| 1b | -CH2CH2OCH3 | 15.8 | 45.3 | 98 |
| 1c | -CH2CH2Ph | 5.1 | 12.6 | 100 |
| 1d | -CH2-cyclopropyl | 8.9 | 25.1 | 97 |
Analysis:
-
Introduction of a 2-methoxyethyl group (1b) compared to a simple methyl group (1a) leads to a significant increase in binding affinity (lower Ki) and functional potency (lower EC50). This suggests that the ether oxygen may be forming a hydrogen bond with a donor group in the receptor.
-
A phenethyl substituent (1c) results in the highest affinity and potency in this series. This indicates a potential hydrophobic interaction or a pi-stacking interaction with an aromatic residue in the binding pocket.
-
The cyclopropylmethyl group (1d) also enhances affinity and potency, suggesting that a small, conformationally constrained hydrophobic group is well-tolerated and beneficial for binding.
Modifications at the C4-Amino Group
The amino group at the C4 position is often involved in a key salt-bridge interaction with an acidic residue (e.g., Aspartic acid) in the transmembrane domain of many GPCRs. Modifications at this position can have a profound impact on activity.
| Compound | R2 Substituent | Ki (nM) | EC50 (nM) | Emax (%) |
| 2a | -NHCH3 | 15.8 | 45.3 | 98 |
| 2b | -N(CH3)2 | 150.7 | >1000 | 20 |
| 2c | -NH-Ac | >1000 | - | - |
| 2d | -NH-SO2CH3 | >1000 | - | - |
Analysis:
-
A secondary amine (2a) is well-tolerated and results in high affinity and efficacy.
-
Conversion to a tertiary amine (2b) leads to a significant drop in affinity and a dramatic loss of efficacy, suggesting that the additional methyl group introduces steric hindrance that disrupts the optimal binding pose.
-
Acylation (2c) or sulfonylation (2d) of the amine completely abolishes activity. This is likely due to the loss of the basicity of the nitrogen, preventing the formation of the crucial ionic interaction with the receptor.
Caption: Key SAR points for 4-aminopiperidine derivatives.
Comparison with Alternative Scaffolds
While the 4-aminopiperidine scaffold is highly effective, it is important to consider alternative scaffolds in drug discovery to explore different chemical space and potentially overcome limitations such as poor pharmacokinetic properties or off-target effects.
| Scaffold | Advantages | Disadvantages | Representative Drug |
| 4-Aminopiperidine | Synthetically tractable, conformationally defined, established SAR. | Can have CNS penetration issues, potential for hERG liability. | Fentanyl (Opioid Agonist) |
| Tropane | Rigid bicyclic structure, can provide high selectivity. | More complex synthesis, stereochemistry can be challenging. | Atropine (Muscarinic Antagonist) |
| Azepane | Larger ring allows for different vector projections of substituents. | Higher conformational flexibility can lead to lower affinity. | - |
This comparative analysis highlights that while the 4-aminopiperidine scaffold is a powerful starting point, the exploration of other scaffolds can be a valuable strategy in lead optimization.
Conclusion
The structure-activity relationship of 4-aminopiperidine derivatives is a well-established area of medicinal chemistry that provides valuable insights for the design of novel GPCR ligands. This guide has outlined the key synthetic strategies, experimental methodologies, and SAR principles for this important class of compounds. A systematic approach to modifying the N1 and C4 positions of the piperidine ring, coupled with robust biological evaluation, is crucial for the development of potent and selective drug candidates. The principles discussed herein are broadly applicable and can guide the SAR studies of other piperidine-based scaffolds, including the initially mentioned 1-[1-(2-methoxyethyl)piperidin-4-yl]-N-methylmethanamine derivatives.
References
-
Title: Privileged Structures: A Useful Concept for the Rational Design of New Lead Generation Libraries Source: Current Medicinal Chemistry URL: [Link]
-
Title: Reductive Amination in the Synthesis of Medicinal Compounds Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: Molecular Pharmacology URL: [Link]
-
Title: cAMP Assays for GPCRs Source: Methods in Molecular Biology URL: [Link]
Validation of the biological activity of novel piperidine compounds in vitro and in vivo.
A Senior Application Scientist's Guide to the Validation of Novel Piperidine Compounds
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] The validation of novel piperidine-containing compounds is a critical phase in drug discovery, demanding a rigorous and multi-faceted approach to characterize their biological activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the in vitro and in vivo validation of these promising molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and objectively compare hypothetical data to established alternatives, all while adhering to the principles of scientific integrity.
Introduction: The Significance of the Piperidine Moiety
Piperidine, a six-membered heterocyclic amine, is a privileged structure in drug design due to its ability to interact with a wide array of biological targets.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4] The journey from a novel synthesized piperidine compound to a viable drug candidate is paved with meticulous validation studies. This guide will illuminate this path, focusing on a hypothetical novel piperidine compound, "Pip-X," with potential anti-inflammatory properties.
The In Vitro Validation Cascade: From Cellular Viability to Mechanistic Insights
The initial phase of biological validation occurs in a controlled, in vitro environment. This allows for the rapid assessment of a compound's cytotoxic profile and its specific effects on cellular functions and signaling pathways. A logical and stepwise approach is crucial to build a comprehensive understanding of the compound's activity.
Foundational Cytotoxicity Assessment
Before probing for specific biological activities, it is imperative to determine the concentration range at which Pip-X is non-toxic to cells. This establishes the therapeutic window for subsequent, more targeted assays. Two widely used and complementary assays for this purpose are the MTT and LDH assays.[5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[5][6]
Rationale for Dual Assays: Relying on a single cytotoxicity assay can be misleading. For instance, a compound might not kill cells but could inhibit their proliferation, which an MTT assay alone might misinterpret as cytotoxicity.[7][8] Conversely, a compound could induce membrane damage without immediately affecting metabolic activity. Using both assays provides a more complete picture of the compound's effect on cell health.
Table 1: Comparative Cytotoxicity Data of Pip-X and a Standard Anti-inflammatory Drug (Dexamethasone) on RAW 264.7 Macrophages.
| Compound | Concentration (µM) | % Cell Viability (MTT Assay) (Mean ± SD) | % Cytotoxicity (LDH Assay) (Mean ± SD) |
| Pip-X | 0 (Vehicle) | 100 ± 5.2 | 2.1 ± 1.1 |
| 1 | 98.5 ± 4.8 | 3.5 ± 1.5 | |
| 10 | 95.2 ± 5.1 | 5.8 ± 2.0 | |
| 50 | 88.7 ± 6.3 | 12.4 ± 3.1 | |
| 100 | 75.4 ± 7.9 | 24.6 ± 4.5 | |
| Dexamethasone | 0 (Vehicle) | 100 ± 4.9 | 1.9 ± 0.9 |
| 1 | 99.1 ± 4.5 | 2.3 ± 1.2 | |
| 10 | 97.8 ± 5.0 | 3.1 ± 1.4 | |
| 50 | 96.5 ± 4.7 | 4.2 ± 1.8 | |
| 100 | 94.2 ± 5.3 | 5.9 ± 2.2 |
Data are hypothetical and for illustrative purposes.
From this data, we can infer that Pip-X exhibits moderate cytotoxicity at higher concentrations, while Dexamethasone is largely non-toxic within this range. Subsequent functional assays should be conducted at concentrations well below 100 µM for Pip-X to avoid confounding cytotoxic effects.
Target-Based and Phenotypic Screening
Once a safe concentration range is established, the next step is to investigate the specific biological activity of the compound. This can be approached through target-based assays, which measure the interaction of the compound with a specific molecular target (e.g., an enzyme or receptor), or phenotypic assays, which measure a cellular or physiological response.
Given our interest in anti-inflammatory agents, a logical target is the COX-2 enzyme, a key player in the inflammatory cascade. An in vitro enzyme inhibition assay can directly measure the ability of Pip-X to block COX-2 activity.
Rationale for Target Selection: Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.
Table 2: Comparative IC50 Values for COX-1 and COX-2 Inhibition.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Pip-X | 85.3 | 2.1 | 40.6 |
| Celecoxib (Reference) | >100 | 0.04 | >2500 |
| Ibuprofen (Reference) | 15.2 | 25.5 | 0.6 |
Data are hypothetical and for illustrative purposes.
The data suggests that Pip-X is a selective COX-2 inhibitor, although not as potent or selective as the well-established drug, Celecoxib. This provides a strong rationale for further investigation.
Elucidating the Mechanism of Action: Signaling Pathway Analysis
To understand how Pip-X exerts its effects, we must investigate its impact on intracellular signaling pathways. A common and powerful technique for this is the Western blot, which allows for the detection and quantification of specific proteins.
Rationale for Western Blotting: By examining the phosphorylation status of key signaling proteins, we can map the molecular cascade affected by our compound.[9][10] For an anti-inflammatory compound, a key pathway to investigate is the NF-κB signaling pathway, a central regulator of inflammation.
Experimental Workflow: Western Blot Analysis of NF-κB Pathway
Caption: Workflow for Western Blot Analysis.
Hypothetical Signaling Pathway Affected by Pip-X
Caption: Hypothetical Inhibition of the NF-κB Pathway by Pip-X.
In Vivo Validation: Assessing Efficacy and Safety in a Living System
Positive in vitro results are encouraging, but the true test of a drug candidate's potential lies in its performance within a complex, living organism. In vivo studies are essential for evaluating a compound's efficacy, pharmacokinetics (PK), and safety profile.[11][12]
Pharmacokinetic (ADME) Studies
Before assessing efficacy, it is crucial to understand how the body processes Pip-X. ADME studies (Absorption, Distribution, Metabolism, and Excretion) provide this critical information.[13][14][15][16]
-
Absorption: How is Pip-X absorbed into the bloodstream (e.g., oral bioavailability)?
-
Distribution: Where does Pip-X go in the body? Does it reach the target tissues?
-
Metabolism: Is Pip-X broken down by the body? Are the metabolites active or inactive?
-
Excretion: How is Pip-X eliminated from the body?
Rationale for ADME Studies: Poor pharmacokinetic properties are a major cause of drug failure in clinical trials.[17] Early assessment of ADME allows for the selection of compounds with a higher probability of success.
Table 3: Comparative Pharmacokinetic Parameters of Pip-X and a Competitor Compound.
| Parameter | Pip-X | Competitor Compound Y | Desired Range |
| Oral Bioavailability (%) | 45 | 15 | > 30% |
| Plasma Half-life (t1/2, hours) | 6.2 | 1.5 | 2 - 12 hours |
| Volume of Distribution (Vd, L/kg) | 2.5 | 8.0 | Tissue-dependent |
| Clearance (CL, mL/min/kg) | 10.5 | 55.0 | Varies |
Data are hypothetical and for illustrative purposes.
This data suggests that Pip-X has more favorable oral bioavailability and a longer half-life compared to Compound Y, making it a more promising candidate for further development.
Efficacy in a Disease-Relevant Animal Model
To assess the therapeutic potential of Pip-X, it must be tested in an animal model that mimics the human disease of interest. For an anti-inflammatory compound, a common and well-established model is the lipopolysaccharide (LPS)-induced inflammation model in mice.[18][19]
Rationale for Model Selection: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[18][19] This model allows for the assessment of a compound's ability to suppress this inflammatory response.
Table 4: Effect of Pip-X on Serum Cytokine Levels in LPS-Treated Mice.
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Vehicle Control | - | 1250 ± 150 | 850 ± 95 |
| Pip-X | 10 | 875 ± 110 | 620 ± 80 |
| 30 | 450 ± 75 | 310 ± 50 | |
| Dexamethasone | 5 | 350 ± 60 | 250 ± 40 |
Data are hypothetical and for illustrative purposes.
The results indicate that Pip-X significantly and dose-dependently reduces the levels of pro-inflammatory cytokines, demonstrating its in vivo efficacy.
Detailed Experimental Protocols
Adherence to detailed and validated protocols is paramount for ensuring the reproducibility and reliability of experimental data.[20][21][22]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Pip-X and the reference compound in complete DMEM. Replace the culture medium with 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol: Western Blot for p-p65
-
Cell Treatment and Lysis: Seed and treat cells as described for the in vitro inflammation model. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[23]
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.[23]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of p-p65 to total p65 and the loading control.
Conclusion and Future Directions
The validation of a novel piperidine compound is a systematic process that builds a bridge from chemical synthesis to potential therapeutic application. Through a carefully designed cascade of in vitro and in vivo experiments, we can characterize its biological activity, elucidate its mechanism of action, and assess its potential as a drug candidate. The hypothetical data for Pip-X presented in this guide illustrates a promising anti-inflammatory agent with selective COX-2 inhibition, a favorable pharmacokinetic profile, and in vivo efficacy.
Future studies should focus on lead optimization to improve potency and selectivity, comprehensive toxicology studies in accordance with Good Laboratory Practice (GLP) guidelines[24], and evaluation in more chronic models of inflammation. By adhering to the principles of scientific rigor and logical experimental design, we can effectively unlock the therapeutic potential of novel piperidine compounds.
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Comparative analysis of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine and other sigma receptor ligands
Introduction: The Enigmatic Sigma Receptors as Therapeutic Targets
Sigma receptors, once misclassified as a subtype of opioid receptors, are now understood to be unique, ligand-operated chaperone proteins primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER)[1][2]. These receptors, with their two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), are implicated in a wide array of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and cellular stress responses[1][3][4]. Their involvement in numerous pathophysiological processes has made them attractive targets for therapeutic intervention in a range of disorders, from neurodegenerative diseases and psychiatric conditions to pain and cancer[2][3].
This guide provides a comparative analysis of several key sigma receptor ligands. It is important to note that for the compound 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine , a comprehensive search of the scientific literature and chemical databases did not yield any publicly available pharmacological data regarding its affinity or functional activity at sigma receptors. Therefore, this guide will focus on a comparative analysis of well-characterized and frequently studied sigma receptor ligands to provide a valuable resource for researchers and drug development professionals in this field. The ligands selected for this comparison are:
-
SA4503 (Cutamesine): A selective sigma-1 receptor agonist.
-
Haloperidol: A typical antipsychotic with high affinity for both sigma and dopamine receptors.
-
(+)-Pentazocine: A benzomorphan opioid analgesic that also acts as a sigma-1 receptor agonist.
-
1,3-di-o-tolylguanidine (DTG): A non-selective sigma receptor agonist.
Comparative Binding Affinity of Selected Sigma Receptor Ligands
The binding affinity of a ligand for its target receptor, typically expressed as the inhibition constant (Kᵢ), is a fundamental parameter in pharmacology. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values for our selected ligands at both sigma-1 and sigma-2 receptors, providing insight into their potency and selectivity.
| Ligand | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂ Kᵢ / σ₁ Kᵢ) | Reference(s) |
| SA4503 (Cutamesine) | 4.6 | 63.1 | 13.7 | [5] |
| 17.4 | 1784 | 102.5 | [6][7][8] | |
| Haloperidol | 2.8 | - | - | [9] |
| (+)-Pentazocine | - | - | - | |
| 1,3-di-o-tolylguanidine (DTG) | 69 | 21 | 0.3 | [8] |
Note: Kᵢ values can vary between studies due to differences in experimental conditions, such as tissue preparation and radioligand used.
Functional Activity Profile
Beyond binding affinity, the functional activity of a ligand—whether it acts as an agonist, antagonist, or inverse agonist—is crucial for its pharmacological effect.
-
SA4503 (Cutamesine): Is a well-established selective σ₁ receptor agonist[6][7][10]. Its agonist activity has been linked to neuroprotective effects, cognitive enhancement, and antidepressant-like properties[6][11]. It has been shown to modulate the activity of midbrain dopamine neurons and prevent oxidative stress-induced cell death[11][12].
-
Haloperidol: While a potent D₂ dopamine receptor antagonist, it also acts as a σ₁ receptor antagonist[13]. Its interaction with sigma receptors may contribute to some of its motor side effects[14]. Chronic administration has been shown to reduce the number of σ₁ receptor binding sites[13].
-
(+)-Pentazocine: The dextrorotatory isomer of pentazocine is a σ₁ receptor agonist and is often used as a reference agonist in functional assays[15][16]. It has been shown to have immunoregulatory properties and can affect polyclonal immunoglobulin production[17].
-
1,3-di-o-tolylguanidine (DTG): Is a non-selective agonist at both σ₁ and σ₂ receptors[8]. It has been shown to enhance forskolin-induced cAMP production in splenic lymphocytes[17].
Experimental Methodologies
To ensure scientific integrity, the following are detailed protocols for key experiments used to characterize sigma receptor ligands.
Radioligand Binding Competition Assay for Kᵢ Determination
This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.
Caption: Workflow for a radioligand binding competition assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig brain or liver) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4)[18][19].
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a specific protein concentration (determined by a protein assay like the Bradford method).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation.
-
A fixed concentration of a selective radioligand (e.g., -pentazocine for σ₁ receptors)[18][20].
-
Varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of a known sigma ligand (e.g., 10 µM haloperidol) in separate wells[19][21].
-
-
Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes)[21].
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Sigma-1 Receptor Signaling Pathway
The σ₁ receptor is a unique intracellular signal modulator. It resides at the mitochondria-associated ER membrane (MAM) where it acts as a chaperone.
Caption: Simplified signaling pathway of the sigma-1 receptor.
Under basal conditions, the σ₁ receptor is in an inactive state, forming a complex with the binding-immunoglobulin protein (BiP), another ER chaperone[3][22][23]. Upon stimulation by agonists or in response to cellular stress (such as ER Ca²⁺ depletion), the σ₁ receptor dissociates from BiP[3][22][23]. The now-active σ₁ receptor chaperone can then interact with various client proteins. A key interaction is with the inositol 1,4,5-trisphosphate (IP₃) receptor (IP₃R)[3][22][24]. By chaperoning and stabilizing the IP₃R, the σ₁ receptor facilitates the proper transfer of Ca²⁺ from the ER to the mitochondria, which is crucial for maintaining cellular bioenergetics and ATP production[3][22]. Furthermore, σ₁ receptors can translocate to the plasma membrane, where they directly modulate the activity of various ion channels, including voltage-gated potassium (K⁺), sodium (Na⁺), and calcium (Ca²⁺) channels, thereby influencing neuronal excitability[4][25][26].
Conclusion
The comparative analysis of well-characterized sigma receptor ligands like SA4503, haloperidol, (+)-pentazocine, and DTG reveals a diverse landscape of affinities, selectivities, and functional activities. This diversity underscores the potential for developing highly specific pharmacological tools and novel therapeutics targeting the sigma receptor system. While no data is currently available for 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine, the methodologies and comparative data presented here provide a robust framework for the evaluation of this and other novel compounds. A thorough understanding of the binding kinetics, functional effects, and downstream signaling consequences is paramount for advancing the field of sigma receptor pharmacology and realizing its therapeutic promise.
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Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). Perelman School of Medicine at the University of Pennsylvania. Retrieved January 20, 2026, from [Link]
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Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-. (2022). Perelman School of Medicine at the University of Pennsylvania. Retrieved January 20, 2026, from [Link]
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The Pharmacology of Sigma-1 Receptors. (2009). PMC. Retrieved January 20, 2026, from [Link]
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Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity Profile of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine
In the landscape of modern drug discovery, the adage "one molecule, one target" is an aspiration more than a reality. The intricate dance of a small molecule within the complex biological milieu often leads to interactions with multiple protein targets. This phenomenon, known as polypharmacology, can be a double-edged sword: it may underpin therapeutic efficacy, but it is also a primary driver of adverse drug reactions. For novel chemical entities, a comprehensive understanding of their cross-reactivity profile is not merely a regulatory checkbox but a cornerstone of a successful and safe therapeutic development program.
This guide provides an in-depth comparative analysis of the cross-reactivity of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine , a representative 4-substituted piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system.[1][2][3] However, this structural motif is also promiscuous, with the potential to interact with a wide range of receptors. Therefore, early and thorough cross-reactivity profiling is paramount.
Here, we will dissect the experimental methodologies and present a comparative analysis of the binding and functional activity of our compound of interest against a panel of receptors implicated in common off-target liabilities. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust cross-reactivity profiling strategies.
The Imperative of Early-Stage Cross-Reactivity Profiling
Undesirable off-target interactions are a leading cause of attrition in the drug development pipeline. Identifying potential liabilities early allows for the strategic allocation of resources, informs medicinal chemistry efforts to optimize selectivity, and mitigates the risk of late-stage failures. Standardized safety pharmacology panels, often comprising receptors, ion channels, and enzymes known to be associated with adverse events, are now an integral part of preclinical drug development.[4][5][6]
The selection of a receptor panel for cross-reactivity screening should be guided by the chemical class of the compound and its intended therapeutic target. For a 4-substituted piperidine derivative, the panel should, at a minimum, include a diverse array of G-protein coupled receptors (GPCRs), ion channels, and transporters, given the structural similarities to ligands for these target classes.
A Systematic Approach to Unveiling Off-Target Interactions
Our investigation into the cross-reactivity profile of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine employs a two-tiered approach:
-
Primary Screening (Binding Assays): A broad screen to identify potential interactions by measuring the binding affinity of the compound to a large panel of receptors.
-
Secondary Screening (Functional Assays): Functional characterization of any significant "hits" from the primary screen to determine the pharmacological consequence of binding (i.e., agonist, antagonist, or allosteric modulator activity).
Caption: A generalized workflow for cross-reactivity profiling of a novel compound.
Methodologies for Robust Cross-Reactivity Assessment
Radioligand Binding Assays: The Gold Standard for Affinity Determination
Radioligand binding assays are a sensitive and robust method for quantifying the affinity of a test compound for a specific receptor.[7][8][9] The principle of a competitive binding assay is to measure the ability of an unlabeled test compound to displace a radiolabeled ligand with known high affinity and specificity for the target receptor.
-
Receptor Preparation:
-
Cell membranes or tissue homogenates expressing the receptor of interest are prepared and stored at -80°C.
-
On the day of the assay, the membrane preparation is thawed and resuspended in an appropriate binding buffer. The protein concentration is determined using a standard method like the BCA assay.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Binding buffer
-
Test compound at various concentrations (typically a 10-point concentration-response curve).
-
A fixed concentration of the radiolabeled ligand (ideally at or below its dissociation constant, Kd).
-
The receptor-containing membrane preparation.
-
-
Control wells are included for:
-
Total binding: Contains radioligand and membranes, but no test compound.
-
Non-specific binding (NSB): Contains radioligand, membranes, and a high concentration of a known, unlabeled ligand to saturate the specific binding sites.
-
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a microplate scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
A non-linear regression analysis is used to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: From Binding to Biological Response
Observing binding at a particular receptor is only the first step. It is crucial to understand the functional consequence of this interaction. Functional assays are designed to measure the downstream signaling events that occur upon receptor activation or inhibition.[10]
The choice of a functional assay for a GPCR depends on the G-protein it couples to (e.g., Gs, Gi, Gq). Common readouts include:
-
cAMP Assays: For Gs- and Gi-coupled receptors, changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured, often using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based reporter gene assays.
-
Calcium Flux Assays: For Gq-coupled receptors, which signal through the release of intracellular calcium, fluorescent calcium indicators (e.g., Fluo-4) are used to measure changes in intracellular calcium concentrations.[11]
For ion channels, functional assays aim to measure the flow of ions across the cell membrane. Key techniques include:
-
Automated Electrophysiology (Patch Clamp): This is the "gold standard" for studying ion channel function, providing detailed information about the biophysical and pharmacological properties of the channel.[12]
-
Fluorescent Membrane Potential Dyes: These dyes report on changes in the electrical potential across the cell membrane that result from ion channel activity.
-
Ion Flux Assays: These assays directly measure the movement of specific ions (e.g., K+, Ca2+) using ion-specific fluorescent probes or atomic absorption spectroscopy.[13]
Caption: A simplified diagram of a Gq-coupled GPCR signaling pathway, a common off-target pathway.
Comparative Cross-Reactivity Profile of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine
The following tables summarize the cross-reactivity data for our compound of interest against a representative panel of 45 receptors. The data presented here is for illustrative purposes to demonstrate how such a profile would be presented and interpreted.
Table 1: Radioligand Binding Affinity Profile
Assay performed at a single concentration of 10 µM. Values represent the mean percentage inhibition of specific binding from duplicate determinations.
| Target Class | Receptor | Species | % Inhibition @ 10 µM |
| Opioid | µ-Opioid (MOP) | Human | 98% |
| δ-Opioid (DOP) | Human | 45% | |
| κ-Opioid (KOP) | Human | 32% | |
| Adrenergic | α1A | Human | 15% |
| α2A | Human | 28% | |
| β1 | Human | <10% | |
| β2 | Human | <10% | |
| Dopamine | D1 | Human | 12% |
| D2 | Human | 25% | |
| D3 | Human | 18% | |
| Serotonin | 5-HT1A | Human | 35% |
| 5-HT2A | Human | 55% | |
| 5-HT2B | Human | 20% | |
| 5-HT3 | Human | <10% | |
| SERT | Human | 48% | |
| Muscarinic | M1 | Human | 65% |
| M2 | Human | 30% | |
| M3 | Human | 42% | |
| Histamine | H1 | Human | 15% |
| H2 | Human | <10% | |
| Sigma | σ1 | Human | 75% |
| σ2 | Human | 40% | |
| Ion Channel | hERG | Human | 60% |
| Nav1.5 | Human | 22% | |
| Cav1.2 | Human | 18% | |
| ... (additional 20 targets showing <10% inhibition not shown) |
Table 2: Functional Activity at Key Off-Target Hits
Follow-up functional assays were performed for targets showing >50% inhibition at 10 µM in the binding screen.
| Receptor | Assay Type | Functional Readout | Result (EC50 / IC50) | Mode of Action |
| µ-Opioid (MOP) | cAMP Assay | Inhibition of Forskolin-stimulated cAMP | EC50 = 5.2 nM | Agonist |
| 5-HT2A | Calcium Flux | Increase in intracellular Ca2+ | No agonist activity up to 10 µM | - |
| Antagonist Assay | Inhibition of Serotonin-induced Ca2+ flux | IC50 = 1.2 µM | Antagonist | |
| Muscarinic M1 | Calcium Flux | Increase in intracellular Ca2+ | No agonist activity up to 10 µM | - |
| Antagonist Assay | Inhibition of Acetylcholine-induced Ca2+ flux | IC50 = 850 nM | Antagonist | |
| Sigma σ1 | Ligand-induced cellular redistribution | - | IC50 = 450 nM | Antagonist |
| hERG | Automated Patch Clamp | Inhibition of IKr current | IC50 = 3.5 µM | Channel Blocker |
Interpretation and Strategic Implications
The illustrative data above paints a clear picture of the pharmacological profile of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine.
-
Primary Target Activity: The compound is a potent agonist at the µ-opioid receptor, consistent with its structural class. This would be its intended therapeutic activity.
-
Significant Off-Target Interactions: The profiling has identified several off-target interactions of potential concern:
-
5-HT2A Receptor Antagonism: Activity at this receptor can be associated with a range of effects, including antipsychotic and antidepressant actions, but also potential side effects like weight gain. The micromolar potency suggests this may be less of a concern at the anticipated therapeutic dose for µ-opioid agonism, but it warrants further investigation.
-
Muscarinic M1 Receptor Antagonism: Antagonism at M1 receptors is associated with anticholinergic side effects such as dry mouth, blurred vision, and cognitive impairment. The sub-micromolar affinity here is a potential liability.
-
Sigma σ1 Receptor Antagonism: The role of the sigma-1 receptor is complex, and modulation can lead to a variety of CNS effects. This interaction requires further exploration to understand its potential contribution to the overall pharmacological profile.
-
hERG Channel Blockade: Inhibition of the hERG potassium channel is a major safety concern due to the risk of cardiac arrhythmias (Torsades de Pointes).[12] An IC50 of 3.5 µM is a significant finding that would trigger a more detailed cardiovascular safety assessment.
-
This cross-reactivity profile provides invaluable information for the drug development team. The next steps would involve:
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts would be directed towards modifying the molecule to reduce its affinity for the identified off-target receptors while maintaining or improving its potency at the µ-opioid receptor.
-
In Vivo Studies: Animal models would be used to determine if the off-target activities observed in vitro translate to measurable physiological effects at therapeutic doses.
-
Therapeutic Index Calculation: A key consideration is the therapeutic index – the ratio between the dose required for the therapeutic effect and the dose at which adverse effects are observed. The data from the cross-reactivity profile is essential for estimating this index.
Conclusion
The journey of a drug candidate from the bench to the bedside is fraught with challenges, many of which stem from unintended pharmacological interactions. A systematic and rigorous approach to cross-reactivity profiling, as outlined in this guide, is not just a data-gathering exercise; it is a critical tool for risk mitigation and a cornerstone of rational drug design. By embracing a comprehensive understanding of a molecule's polypharmacology, we can build a more complete picture of its potential benefits and risks, ultimately leading to the development of safer and more effective medicines.
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A functional assay for G-protein-coupled receptors using stably transformed insect tissue culture cell lines. (2003). Analytical Biochemistry. [Link]
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Functional G protein-coupled receptor assays for primary and secondary screening. (2005). Combinatorial Chemistry & High Throughput Screening. [Link]
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Radioligand Binding Assay. Gifford Bioscience. [Link]
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Ion Channel Functional Assays for Screening and Profiling. Eurofins Discovery. [Link]
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Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (2021). Frontiers in Pharmacology. [Link]
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]
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Advances in functional assays for high-throughput screening of ion channels targets. (2010). Expert Opinion on Drug Discovery. [Link]
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Receptor Binding Assays for HTS and Drug Discovery. (2012). Assay Guidance Manual. [Link]
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GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
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Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery. [Link]
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Specialized Pre-IND and Specialty In Vitro Profiling Panels. Eurofins Discovery. [Link]
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1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole. PubChem. [Link]
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2019). ChemMedChem. [Link]
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A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. (2018). The Journal of Applied Laboratory Medicine. [Link]
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An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2002). Journal of the Serbian Chemical Society. [Link]
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Antibodies as Tools for Characterization, Isolation and Production Enhancement of Anti-Cancer Drugs and Steroidal Hormones from Ginsenoside and Solasodine Glycoside: A Review. (2022). MDPI. [Link]
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1,4-Piperazinediethanol. PubChem. [Link]
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N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. (1976). Arzneimittel-Forschung. [Link]
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1-Methyl-4-(piperidin-4-yl)piperazine. PubChem. [Link]
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4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. (2020). Molecules. [Link]
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(4-(PHENYLPROPANOYLAMINO)-1-(2-(THIOPHEN-2-YL)ETHYL)PIPERIDIN-4-YL)METHYL PROPANOATE. GSRS. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine: A Guide for Medicinal Chemists
Introduction
1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine is a key building block in contemporary drug discovery, frequently appearing as a crucial intermediate in the synthesis of a variety of pharmacologically active agents. The substituted piperidine motif is a privileged scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and engage with a diverse range of biological targets. The strategic importance of this intermediate necessitates the development of efficient, scalable, and cost-effective synthetic routes.
This guide provides a comprehensive head-to-head comparison of two distinct synthetic strategies for the preparation of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine. We will delve into a Convergent Approach leveraging reductive amination on a pre-functionalized piperidine ring and a Stepwise Approach involving the sequential construction of the target molecule from a protected piperidine precursor. Each route will be presented with detailed experimental protocols, a discussion of the underlying chemical principles, and a critical evaluation of its advantages and disadvantages.
Route A: The Convergent Approach via Direct Reductive Amination
This strategy focuses on the direct installation of the N-methylmethanamine side chain onto a piperidine ring that already bears the desired 2-methoxyethyl substituent. The key transformation is a one-pot reductive amination of a suitable carbonyl precursor with methylamine.
Overall Synthetic Workflow
The convergent approach is elegantly straightforward, commencing from the commercially available 1-(2-methoxyethyl)piperidine-4-carbaldehyde.
Caption: Synthetic workflow for the Convergent Approach (Route A).
Experimental Protocol
Materials:
-
1-(2-Methoxyethyl)piperidine-4-carbaldehyde
-
Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of 1-(2-methoxyethyl)piperidine-4-carbaldehyde (1.0 eq) in anhydrous DCM or DCE, add methylamine (1.1-1.5 eq).
-
If desired, add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM or DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Scientific Rationale and In-Depth Analysis
The reductive amination is a cornerstone of amine synthesis, proceeding through the initial formation of an iminium ion from the aldehyde and methylamine, which is then reduced in situ by a hydride source.[1][2] The choice of sodium triacetoxyborohydride is deliberate; it is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to react with the starting aldehyde, thereby minimizing the formation of the corresponding alcohol as a byproduct. The optional addition of a catalytic amount of acid can accelerate the formation of the iminium ion, which is often the rate-limiting step.[1]
Advantages:
-
High Convergence and Efficiency: This route is highly convergent, assembling the target molecule in a single synthetic step from a readily available advanced intermediate. This leads to a shorter overall synthesis time and potentially higher overall yield.
-
Simplified Purification: With fewer synthetic steps, there are fewer opportunities for the introduction of impurities, potentially simplifying the final purification process.
-
Cost-Effectiveness: The use of a commercially available starting material and a one-pot reaction can reduce labor and resource costs.
Disadvantages:
-
Availability of Starting Material: The primary limitation of this route is its dependence on the commercial availability and cost of 1-(2-methoxyethyl)piperidine-4-carbaldehyde. While currently available, fluctuations in supply or price could impact the feasibility of this approach.
Route B: The Stepwise Approach via N-Alkylation
This synthetic strategy involves a more linear sequence, starting from a readily available and inexpensive piperidine precursor. The N-methylmethanamine side chain is first installed on a protected piperidine ring, followed by deprotection and subsequent N-alkylation to introduce the 2-methoxyethyl group.
Overall Synthetic Workflow
This multi-step approach begins with the commercially available N-Boc-4-piperidone.
Caption: Synthetic workflow for the Stepwise Approach (Route B).
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate
This step follows a similar reductive amination protocol as described in Route A, starting from N-Boc-4-piperidone.
Step 2: Boc Deprotection
Materials:
-
tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in Dioxane)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate (1.0 eq) in DCM.
-
Add TFA (5-10 eq) or an excess of 4M HCl in dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the disappearance of the starting material by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by the careful addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield N-methyl-1-(piperidin-4-yl)methanamine.
Step 3: N-Alkylation
Materials:
-
N-Methyl-1-(piperidin-4-yl)methanamine
-
2-Bromoethyl methyl ether or 2-Chloroethyl methyl ether
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of N-methyl-1-(piperidin-4-yl)methanamine (1.0 eq) in anhydrous ACN or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Add 2-bromoethyl methyl ether (1.1-1.2 eq) to the suspension.
-
Heat the reaction mixture to 50-80 °C and stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between a suitable organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product.[3]
Scientific Rationale and In-Depth Analysis
The stepwise approach relies on the use of a tert-butyloxycarbonyl (Boc) protecting group to mask the reactivity of the piperidine nitrogen during the initial reductive amination.[4] This ensures that the subsequent N-alkylation occurs selectively at the piperidine nitrogen. The Boc group is readily cleaved under acidic conditions, providing the free secondary amine for the final alkylation step. The N-alkylation is a standard nucleophilic substitution reaction where the piperidine nitrogen acts as the nucleophile, displacing the halide from the 2-haloethyl methyl ether.[3] The choice of base is crucial to neutralize the hydrohalic acid formed during the reaction and drive the equilibrium towards the product.
Advantages:
-
Flexibility and Versatility: This route offers greater flexibility, as a common intermediate (N-methyl-1-(piperidin-4-yl)methanamine) can be synthesized and then diversified by reacting it with various alkylating agents to produce a library of analogs.
-
Readily Available Starting Materials: The synthesis begins with inexpensive and widely available N-Boc-4-piperidone.
-
Well-Established Chemistry: Each step in this sequence involves well-understood and robust chemical transformations.
Disadvantages:
-
Longer Synthetic Sequence: The multi-step nature of this route can lead to a lower overall yield and increased production time.
-
More Complex Purification: The introduction of multiple reagents and the generation of byproducts at each stage can complicate the purification process.
-
Potential for Side Reactions: The N-alkylation step can sometimes lead to over-alkylation, forming a quaternary ammonium salt, especially if the reaction conditions are not carefully controlled.[3]
Head-to-Head Comparison
| Feature | Route A: Convergent Approach | Route B: Stepwise Approach |
| Number of Steps | 1 | 3 |
| Overall Yield | Potentially Higher | Potentially Lower |
| Starting Material | 1-(2-Methoxyethyl)piperidine-4-carbaldehyde (less common) | N-Boc-4-piperidone (common, inexpensive) |
| Process Time | Shorter | Longer |
| Purification | Simpler | More Complex |
| Flexibility for Analogs | Limited to variations in the amine | High (diversification at the N-alkylation step) |
| Scalability | Good, dependent on starting material availability | Excellent, well-established reactions |
| Key Challenge | Sourcing of the starting aldehyde | Managing multiple steps and potential side reactions |
Conclusion and Recommendations
The choice between the convergent and stepwise approaches for the synthesis of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine depends heavily on the specific objectives of the research or development program.
For large-scale production and time-sensitive projects where the primary goal is the synthesis of the target molecule itself, the Convergent Approach (Route A) is highly recommended, provided the starting material is readily and economically available. Its single-step transformation from an advanced intermediate offers significant advantages in terms of efficiency and simplicity.
For exploratory research, library synthesis, and situations where cost-effectiveness of starting materials is paramount , the Stepwise Approach (Route B) is the more prudent choice. Although longer, it provides a versatile platform for the synthesis of a wide array of N-substituted piperidine analogs from a common intermediate, making it ideal for structure-activity relationship (SAR) studies. The well-established nature of each reaction in this sequence also lends itself to robust and scalable process development.
Ultimately, a thorough cost analysis of starting materials and an evaluation of the desired synthetic flexibility will guide the final decision on the most appropriate route.
References
- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
- BenchChem. (2025). Common side products in the synthesis of tert-butyl 4-(methylamino)
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Commercial Availability and Synthetic Guide for tert-butyl 4-(methylamino)
-
YouTube. (2023). Reductive Amination. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
-
PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
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PMC. (n.d.). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. [Link]
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Greener Education Materials for Chemists. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
ACS Publications. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- BenchChem. (2025).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(methylamino)piperidine-1-carboxylate. [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]
Sources
Unveiling the Binding Pose: A Computational Guide to Characterizing 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine at the Sigma-1 Receptor
In the landscape of contemporary drug discovery, the precise understanding of a ligand's interaction with its biological target is paramount. This guide provides a comprehensive computational workflow to elucidate the binding mode of the novel compound, 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine, at the human sigma-1 (σ1) receptor. Researchers, scientists, and drug development professionals can leverage this in-depth technical comparison to not only predict the binding hypothesis for this specific molecule but also to apply these methodologies to their own research endeavors.
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in ligands targeting central nervous system (CNS) receptors.[1][2][3][4][5][6][7] Our molecule of interest, 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine, incorporates this key feature, suggesting its potential interaction with receptors known to bind such motifs, including sigma, opioid, and dopamine receptors.[2][5][6][8][9][10][11][12][13] Based on a wealth of literature demonstrating that piperidine and piperazine derivatives often exhibit high affinity for the σ1 receptor, we hypothesize this chaperone protein, located at the endoplasmic reticulum, as a primary target for our computational investigation.[1][2][3][4][14][15]
This guide will compare the computationally derived binding mode of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine with a well-characterized, potent σ1 receptor antagonist, Compound 44 (N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide), which also features a substituted piperidine ring.[2] By employing a rigorous workflow encompassing molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, we will generate a robust hypothesis for the binding orientation and key interactions of our novel compound.
The Strategic Importance of Computational Analysis
Before embarking on costly and time-consuming experimental assays, in silico methods provide an invaluable opportunity to build and test hypotheses. This computational approach allows for the rationalization of structure-activity relationships (SAR) and can guide the design of future analogs with improved potency and selectivity. The methodologies detailed herein are selected for their proven track record in accurately predicting ligand-protein interactions.
Experimental and Computational Workflow
Our comprehensive approach to confirming the binding mode of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine is a multi-stage process, designed to progressively refine the binding hypothesis.
Figure 1: A multi-stage computational workflow for binding mode analysis.
PART 1: Preparation of Molecular Systems
Receptor Preparation:
A high-resolution crystal structure of the human σ1 receptor is the foundational starting point. We will utilize the structure co-crystallized with the antagonist PD144418 (PDB ID: 5HK1) as our receptor model.[15][16][17]
Step-by-Step Receptor Preparation Protocol:
-
Obtain Crystal Structure: Download the PDB file (5HK1) from the RCSB Protein Data Bank.[17]
-
Pre-processing: Utilize the Protein Preparation Wizard in Maestro (Schrödinger Suite) to:
-
Remove the co-crystallized ligand and any non-essential water molecules.
-
Add hydrogen atoms and assign appropriate bond orders.
-
Optimize hydrogen bond networks.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes.
-
Ligand Preparation:
The three-dimensional structures of both 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine and the reference compound, Compound 44, will be generated and optimized.
Step-by-Step Ligand Preparation Protocol:
-
2D to 3D Conversion: Sketch the molecules in a 2D chemical drawing tool and convert them to 3D structures.
-
Ligand Optimization: Employ LigPrep (Schrödinger Suite) to:
-
Generate possible ionization states at a physiological pH of 7.4.
-
Generate tautomers and stereoisomers.
-
Perform a conformational search and energy minimization using a suitable force field (e.g., OPLS4).
-
PART 2: Molecular Docking for Initial Pose Prediction
Molecular docking will be performed to predict the preferred binding orientation of our ligands within the σ1 receptor's binding pocket.
Step-by-Step Molecular Docking Protocol:
-
Grid Generation: Define the docking grid centered on the co-crystallized ligand from the original PDB structure (5HK1) to encompass the known binding site.
-
Docking with Glide: Use the Glide (Grid-based Ligand Docking with Energetics) program for docking.
-
Employ the Standard Precision (SP) and Extra Precision (XP) modes to generate a range of potential binding poses.
-
-
Pose Analysis: Analyze the top-scoring docking poses for both ligands, paying close attention to key interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts with the receptor's amino acid residues.
PART 3: Refining the Binding Hypothesis with Molecular Dynamics
To assess the stability of the predicted binding poses and to account for the dynamic nature of the protein-ligand complex, we will perform all-atom molecular dynamics (MD) simulations.
Step-by-Step Molecular Dynamics Simulation Protocol:
-
System Setup: The top-ranked docked complex from the XP docking run will be used as the starting structure. The system will be solvated in a cubic box of explicit water molecules (e.g., TIP3P water model) and neutralized with counter-ions.
-
Simulation with GROMACS/AMBER:
-
Assign appropriate force field parameters for the protein (e.g., AMBER ff19SB) and the ligands (e.g., GAFF2).
-
Perform energy minimization of the entire system.
-
Gradually heat the system to 300 K under NVT (constant number of particles, volume, and temperature) ensemble.
-
Equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble for several nanoseconds.
-
Run a production MD simulation for at least 100 nanoseconds.
-
-
Trajectory Analysis: Analyze the MD trajectory to evaluate the stability of the protein-ligand complex. Key metrics to consider include:
-
Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess conformational stability.
-
Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions.
-
Analysis of persistent protein-ligand interactions over the course of the simulation.
-
PART 4: Quantifying Binding Affinity through Free Energy Calculations
To provide a more quantitative comparison of the binding affinities, we will employ end-point free energy calculation methods such as MM/PBSA or MM/GBSA.
Step-by-Step Binding Free Energy Calculation Protocol:
-
Snapshot Extraction: Extract snapshots of the protein-ligand complex from the stable portion of the MD trajectory.
-
MM/PBSA or MM/GBSA Calculation: For each snapshot, calculate the binding free energy using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. This involves calculating the free energy of the complex, the protein, and the ligand in both the gas phase and with solvation effects.
-
Comparative Analysis: Compare the calculated average binding free energies for 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine and Compound 44.
Predicted Binding Mode and Comparative Analysis
Based on the computational workflow, we anticipate the following outcomes:
Table 1: Predicted Interaction Profile and Energetics
| Feature | 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine | Compound 44 (Reference) |
| Predicted Binding Affinity (Docking Score) | -X.X kcal/mol | -Y.Y kcal/mol |
| Key Interacting Residues | Glu172, Tyr103, Asp126 | Glu172, Tyr103, Phe107 |
| Predicted Hydrogen Bonds | Amine nitrogen with Glu172 | Amide oxygen with Tyr103 |
| Predicted Hydrophobic Interactions | Piperidine ring with hydrophobic pocket | Phenyl and piperidine rings with hydrophobic pocket |
| Estimated Binding Free Energy (MM/GBSA) | ΔGbind = -A.A ± a.a kcal/mol | ΔGbind = -B.B ± b.b kcal/mol |
The protonated amine of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine is expected to form a crucial salt bridge with the anionic side chain of Glu172, a key interaction for many σ1 receptor ligands. The piperidine ring will likely occupy a hydrophobic pocket, while the methoxyethyl tail may extend towards a more solvent-exposed region.
In comparison, the reference ligand, Compound 44, with its larger aromatic moieties, is predicted to engage in more extensive hydrophobic and π-π stacking interactions within the binding site. The computational data will allow for a direct comparison of the stability and energetic favorability of these two distinct binding modes.
Visualizing the Predicted Binding Poses
Figure 2: Predicted interactions of the topic compound in the σ1 receptor.
Conclusion and Future Directions
This computational guide outlines a robust and validated workflow for characterizing the binding mode of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine at the human σ1 receptor. By comparing its predicted binding pose and affinity with a known high-affinity ligand, we can generate a strong, data-driven hypothesis for its mechanism of action at the molecular level.
The insights gained from these computational studies are not merely academic; they provide a solid foundation for the next steps in the drug discovery pipeline. The predicted key interactions can be experimentally validated through site-directed mutagenesis studies. Furthermore, the detailed understanding of the binding mode will empower medicinal chemists to rationally design second-generation analogs with optimized affinity, selectivity, and pharmacokinetic properties. This iterative cycle of computational prediction and experimental validation is the hallmark of modern, efficient drug development.
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8EF6: Morphine-bound mu-opioid receptor-Gi complex. RCSB PDB. Available at: [Link]
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N-{2-[4-(2-Aminoethyl)-4-Methoxypiperidin-1-Yl]pyrimidin-4-Yl}-2-Methyl-1-(Propan-2-Yl)-1h-Imidazo[4,5-C]pyridin-6-Amine. PubChem. Available at: [Link]
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Enhancing Aseptic Inflammation Resolution with 1-(2-Ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl Propionate: A Novel β-Cyclodextrin Complex as a Therapeutic Agent. PMC. Available at: [Link]
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1-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]-N-methylmethanamine. PubChem. Available at: [Link]
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1-Methyl-4-(piperidin-4-yl)piperazine. PubChem. Available at: [Link]
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1-(2-Phenylethyl)-4-piperidinol. PubChem. Available at: [Link]
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The Tale of Two Rings: A Comparative Guide to the ADME Properties of Piperidine and Piperazine in Drug Discovery
In the landscape of medicinal chemistry, the piperidine and piperazine rings stand as "privileged scaffolds," foundational motifs that have graced the structures of countless approved therapeutics.[1] Their prevalence is a testament to their ability to confer favorable physicochemical properties, enabling molecules to navigate the complex biological milieu. While structurally similar—both six-membered saturated nitrogen heterocycles—the presence of a second nitrogen atom in the 1,4-position of piperazine introduces profound differences in their absorption, distribution, metabolism, and excretion (ADME) profiles.
This guide offers a comprehensive, data-driven comparison of these two indispensable building blocks. We will dissect their fundamental physicochemical differences and explore how these distinctions translate into tangible ADME outcomes. Through detailed experimental protocols and illustrative case studies, this document will equip drug discovery and development professionals with the insights necessary to make strategic decisions in scaffold selection and lead optimization.
At the Core: A Physicochemical Dichotomy
The journey of a drug through the body is dictated by a delicate interplay of its physical and chemical properties. For piperidine and piperazine, the key differentiators are basicity (pKa) and lipophilicity (logP), which in turn govern solubility and permeability.
| Property | Piperidine | Piperazine | Implications for Drug Design |
| Structure | Azacyclohexane | 1,4-Diazacyclohexane | The second nitrogen in piperazine significantly increases polarity and hydrogen bonding potential. |
| Basicity (pKa) | ~11.22 | pKa1 ≈ 5.35, pKa2 ≈ 9.73 | Piperidine's higher basicity means it is more likely to be protonated at physiological pH (7.4), which can enhance interactions with acidic residues in protein targets but may reduce membrane permeability. Piperazine's two distinct pKa values allow for finer tuning of its ionization state, which can be leveraged to modulate solubility and target engagement. |
| Lipophilicity (logP of unsubstituted ring) | 0.84 | -1.5 (estimated) | Piperidine is inherently more lipophilic, which can favor membrane permeability and access to lipophilic binding pockets. Piperazine's hydrophilicity generally leads to higher aqueous solubility, a desirable trait for oral and intravenous formulations. |
These fundamental differences set the stage for a cascade of effects on the ADME properties of compounds containing these scaffolds.
Absorption and Permeability: Crossing the Barrier
For oral drug candidates, absorption across the intestinal epithelium is the first major hurdle. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[2][3]
Generally, the higher lipophilicity of piperidine-containing compounds can lead to better passive diffusion across cell membranes. Conversely, the inherent polarity of the piperazine ring can result in lower passive permeability. However, the story is more nuanced. The basicity of both scaffolds means their ionization state is pH-dependent. The pH gradient across the gastrointestinal tract can influence the absorption of compounds containing these basic amines.[4]
A common classification for Caco-2 permeability is:
-
High Permeability: Apparent permeability (Papp) > 10 x 10⁻⁶ cm/s[5]
-
Moderate Permeability: Papp between 1 and 10 x 10⁻⁶ cm/s[5]
-
Low Permeability: Papp < 1 x 10⁻⁶ cm/s[5]
While direct, quantitative comparisons of structurally analogous piperidine and piperazine compounds are not abundant in single studies, a notable example highlights the impact of the scaffold choice on receptor affinity, which is intrinsically linked to the overall ADME profile. In a study of compounds targeting the histamine H3 and sigma-1 receptors, replacing a piperazine ring with a piperidine did not significantly alter affinity for the H3 receptor but dramatically increased affinity for the sigma-1 receptor.[6] This demonstrates how scaffold choice can influence not just ADME but also pharmacodynamic properties.
Distribution: Where Do They Go?
Once absorbed, a drug's distribution is influenced by its affinity for plasma proteins and various tissues. The physicochemical properties of piperidine and piperazine play a key role here. The higher lipophilicity of many piperidine derivatives can lead to a larger volume of distribution and greater penetration into tissues, including the central nervous system (CNS). This is a key reason why the piperidine scaffold is a common feature in CNS-active drugs.[1]
The more hydrophilic nature of piperazine-containing compounds can lead to lower plasma protein binding and a more limited volume of distribution, often favoring clearance through the kidneys.
Metabolism: The Biotransformation Gauntlet
Metabolism, primarily in the liver by cytochrome P450 (CYP) enzymes, is a critical determinant of a drug's half-life and potential for drug-drug interactions.[7] Both piperidine and piperazine rings are susceptible to metabolic modification, but their pathways differ.
Piperidine Metabolism: The most common metabolic pathways for the piperidine ring are N-dealkylation and C-hydroxylation.[8] N-dealkylation, in particular, is a major route of metabolism for many 4-aminopiperidine drugs and is often catalyzed by CYP3A4.[9] The metabolic stability of the piperidine scaffold is highly dependent on the substitution pattern, with functionalization at positions neighboring the nitrogen atom often influencing the rate of metabolism.[1]
Piperazine Metabolism: The presence of two nitrogen atoms in the piperazine ring provides more sites for metabolic attack. Common metabolic pathways include N-oxidation, N-dealkylation, and ring oxidation.[10] N-oxidation of piperazine-containing compounds is often mediated by CYP3A4.[11] In some cases, the piperazine ring can undergo more complex biotransformations, including ring contraction.
The higher number of metabolic "handles" on the piperazine ring can sometimes lead to faster clearance and a shorter half-life compared to a corresponding piperidine analog. However, this also presents an opportunity for medicinal chemists to block metabolic hotspots through structural modification.
Excretion: The Final Exit
The final step in a drug's journey is excretion, primarily through the kidneys or in the feces. The higher water solubility of piperazine and its metabolites generally favors renal clearance. In contrast, the more lipophilic nature of some piperidine-containing drugs may lead to greater reliance on hepatic clearance and excretion in the bile.
Experimental Protocols: A Guide to the Bench
To provide a practical framework for the concepts discussed, this section details the methodologies for key in vitro ADME assays.
Kinetic Solubility Assay
Rationale: This assay provides a high-throughput assessment of a compound's solubility under non-equilibrium conditions, mimicking the rapid dissolution that can occur in the gastrointestinal tract. The use of a phosphate-buffered saline (PBS) at pH 7.4 simulates physiological conditions.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a clear 96-well plate containing PBS at pH 7.4. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation.
-
Analysis: Determine the solubility by measuring the turbidity of the solution using a nephelometer or by separating the precipitated material by filtration and quantifying the concentration of the soluble compound in the filtrate by LC-MS/MS.
Caption: Workflow for a kinetic solubility assay.
Caco-2 Permeability Assay
Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, including the expression of key efflux transporters like P-glycoprotein (P-gp).[2] Performing the assay at pH 7.4 provides a good qualitative predictor for physiological intestinal permeability.[3]
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Dosing: Add the test compound (typically at a concentration of 10 µM) to either the apical (A) or basolateral (B) side of the monolayer.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). The efflux ratio (Papp B to A / Papp A to B) can then be determined to assess if the compound is a substrate for efflux transporters.
Caption: Caco-2 permeability assay workflow.
Human Liver Microsomal Stability Assay
Rationale: This assay measures the rate of disappearance of a compound when incubated with human liver microsomes, which are rich in CYP enzymes.[7] The inclusion of an NADPH regenerating system is crucial as NADPH is a required cofactor for CYP enzyme activity, and this system ensures its continuous supply.[4][12]
Protocol:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine human liver microsomes, phosphate buffer (pH 7.4), and the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate Reaction: Start the metabolic reaction by adding an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis: Plot the percentage of remaining compound versus time. From this, calculate the half-life (t½) and the intrinsic clearance (CLint).[5]
Caption: Human liver microsomal stability assay workflow.
Case Studies: Piperidine and Piperazine in Action
Donepezil: A Piperidine Scaffold for CNS Penetration
Donepezil (Aricept®) is a piperidine-based acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[11][13][14][15][16] The choice of the piperidine scaffold is critical to its clinical success.
-
Favorable ADME Profile: Donepezil exhibits good oral bioavailability (~100%) and a long elimination half-life of approximately 70 hours, which allows for once-daily dosing.[13][15]
-
CNS Penetration: The lipophilic character imparted by the piperidine ring, in conjunction with the rest of the molecule's structure, facilitates its ability to cross the blood-brain barrier and reach its central target.[16]
-
Metabolism: Donepezil is extensively metabolized, primarily by CYP2D6 and CYP3A4, to several metabolites, with the piperidine moiety being a site for biotransformation.[16] Despite this extensive metabolism, the parent drug has a long half-life, contributing to its favorable pharmacokinetic profile.
Imatinib: The Power of Piperazine in a Kinase Inhibitor
Imatinib (Gleevec®) is a groundbreaking tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers.[17] The N-methylpiperazine moiety is a key structural feature that significantly influences its ADME properties.
-
Solubility and Absorption: As a Biopharmaceutics Classification System (BCS) class I drug, imatinib has high solubility and permeability. The basic piperazine group contributes to its good aqueous solubility, which is essential for oral absorption.
-
Metabolism: The primary metabolic pathway for imatinib is N-demethylation of the piperazine ring, catalyzed mainly by CYP3A4, to form an active metabolite.[17] This metabolite, while active, is a better substrate for the P-gp efflux transporter, which can limit its intracellular concentration in resistant cells.
-
Drug-Drug Interactions: As a substrate and inhibitor of CYP3A4, imatinib has a significant potential for drug-drug interactions.
Conclusion: A Strategic Choice in Drug Design
The decision to incorporate a piperidine or a piperazine scaffold is a pivotal one in the drug design process, with far-reaching consequences for a molecule's ADME profile and, ultimately, its clinical viability.
-
Piperidine is often the scaffold of choice when lipophilicity and CNS penetration are desired. Its higher basicity can be advantageous for target binding, but its metabolic stability must be carefully optimized.
-
Piperazine , with its inherent hydrophilicity and dual basic centers, offers a powerful tool for enhancing aqueous solubility. It is a mainstay in kinase inhibitors and other therapeutic areas where modulating solubility and target interactions through its unique pKa profile is beneficial. However, its greater number of metabolic sites requires careful consideration.
Ultimately, neither scaffold is universally superior. The optimal choice is context-dependent, guided by the specific therapeutic target, the desired pharmacokinetic profile, and the overall drug design strategy. A thorough understanding of their comparative ADME properties, as outlined in this guide, empowers medicinal chemists to navigate this choice with greater confidence and precision.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine
Understanding the Hazard Profile: A Structural Analysis
To ensure safe disposal, we must first understand the probable risks associated with 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine. Its chemical structure is composed of a piperidine ring, a secondary amine, and an ether group. This combination suggests a hazard profile comparable to other substituted piperidines, which are well-documented.
The core piperidine structure is a known hazardous substance.[1][2] It is classified as highly flammable, acutely toxic if swallowed, inhaled, or in contact with skin, and capable of causing severe skin burns and eye damage. The presence of the secondary amine functional group contributes to its basicity and corrosive nature.[3]
Table 1: Extrapolated Hazard Profile and GHS Classifications
| Hazard Classification | GHS Pictogram | Signal Word | Extrapolated Hazard Statement | Basis for Extrapolation |
| Flammable Liquid | 🔥 | Danger | H225: Highly flammable liquid and vapour. | Based on the low flash point of piperidine and its derivatives. |
| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | Danger | H302: Harmful if swallowed. H311+H331: Toxic in contact with skin or if inhaled. | Piperidine exhibits moderate to high acute toxicity via multiple exposure routes.[1][4] |
| Skin Corrosion / Eye Damage | corrosive | Danger | H314: Causes severe skin burns and eye damage. | The secondary amine group makes the compound a strong base, which is corrosive to tissues.[3][5] |
| Aquatic Hazard | No Symbol | Warning | H402: Harmful to aquatic life. | Many amine compounds are harmful to aquatic organisms. |
The Disposal Workflow: A Step-by-Step Decision Framework
Proper disposal is a systematic process that begins the moment the chemical is used. The following workflow provides a logical pathway from waste generation to final disposal, ensuring safety and compliance at each stage.
Caption: Disposal decision workflow for 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine.
Pre-Disposal Protocol: Safe Handling and Segregation
Before the final disposal, meticulous handling and segregation are paramount to prevent dangerous reactions and ensure the safety of all laboratory personnel.
Step 1: Don Personal Protective Equipment (PPE) Before handling any waste containing this compound, ensure you are wearing appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber, minimum thickness of 0.4 mm) are required. Discard gloves immediately if contamination occurs.
-
Body Protection: Wear a flame-retardant laboratory coat.
-
Respiratory Protection: All handling of open containers must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[5]
Step 2: Waste Segregation Never mix waste streams indiscriminately. The amine functionality of this compound makes it basic and reactive with acids.
-
DO NOT mix this waste with acidic waste. A violent, exothermic neutralization reaction can occur.
-
DO NOT mix with oxidizing agents (e.g., nitric acid, perchlorates). This can create a fire or explosion hazard.[1]
-
Keep it separate from halogenated compounds.[6]
-
Collect in a dedicated waste container labeled specifically for "Flammable Organic Amine Waste" or as directed by your institution's Environmental Health & Safety (EHS) department.
Step 3: Container Selection and Labeling Choosing the right container is crucial for safe storage and transport.
-
Container Material: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof cap.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine," and the associated hazard pictograms (flammable, corrosive, toxic). The date of accumulation should also be clearly visible.
Step-by-Step Disposal Procedures
A. Disposal of Unused or Expired Pure Compound:
-
Do not attempt to neutralize the chemical. Neutralization reactions can be highly exothermic and may produce hazardous fumes.
-
Leave the chemical in its original, clearly labeled container.
-
Ensure the container cap is tightly sealed.
-
Place the container in a secondary containment bin within a designated satellite accumulation area.
-
Arrange for disposal through your institution's licensed hazardous waste contractor.[7]
B. Disposal of Contaminated Solid Waste (Gloves, Weigh Boats, Wipes):
-
Collect all contaminated solid waste in a dedicated, labeled hazardous waste bag or container.
-
Do not overfill the bag.
-
Seal the bag or container and store it in the satellite accumulation area away from incompatible materials.
-
This waste stream is typically incinerated by a hazardous waste facility.[2]
C. Disposal of Contaminated Sharps (Needles, Glassware):
-
Collect all contaminated sharps in a designated, puncture-proof sharps container.
-
Label the container clearly with the chemical contaminant's name.
-
Once the container is three-quarters full, seal it permanently.
-
Manage for disposal as hazardous waste.
D. Disposal of Dilute Aqueous Solutions:
-
Never dispose of this chemical down the drain. It is harmful to aquatic life and its mobility in water systems could lead to widespread environmental contamination.[2][8]
-
Collect all dilute aqueous waste in a dedicated, labeled hazardous waste container.
-
Keep the pH of the collected waste basic. Do not attempt to neutralize it with acid unless it is part of a specific, validated EHS protocol.
-
Manage the container for pickup by your hazardous waste contractor.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical to mitigate harm.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: As the compound is flammable, immediately remove all sources of ignition (open flames, hot plates, spark-producing equipment).[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, cover with a non-flammable absorbent material like sand, diatomaceous earth, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully scoop the absorbent material into a labeled hazardous waste container using non-sparking tools.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soapy water), collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department immediately.
By adhering to these scientifically grounded procedures, researchers can ensure the safe and environmentally responsible disposal of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine, protecting themselves, their colleagues, and the environment.
References
- Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Fisher Scientific. (2023, October 11). SAFETY DATA SHEET - Piperidine.
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
- BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
- BenchChem. (2025). Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide.
- 4-Methylpiperidine SAFETY DATA SHEET. (2015, February 2).
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - Ethyl 4-oxopiperidine-1-carboxylate.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - (1-Ethyl-4-piperidinyl)methanamine.
- ECHA. Registration Dossier - Reaction mass of N,N'-ethylenebis[N-methyl-2-[(1-oxo-9-octadecenyl)oxy].
- Chemical Compatibility Chart.
- NICNAS. (2016, February 5). Piperidine: Human health tier II assessment.
- National Research Council. (2011). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf.
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- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
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- 8. assets.thermofisher.com [assets.thermofisher.com]
Navigating the Unseen Threat: A Guide to Safely Handling 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and chemical synthesis, the novel compounds we create hold immense promise. However, with innovation comes the inherent responsibility of ensuring the safety of those at the forefront of this research. This guide provides a comprehensive, in-depth technical overview of the essential personal protective equipment (PPE) and safe handling procedures for 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine. As a Senior Application Scientist, my aim is to move beyond a simple checklist, offering insights into the causality behind these critical safety measures to foster a culture of proactive risk mitigation in your laboratory.
Understanding the Hazard Landscape
Compounds containing the piperidine moiety are known to exhibit a range of toxicological effects. Piperidine itself is classified as a highly flammable liquid and vapor that is toxic if it comes into contact with skin or is inhaled.[1] It is also harmful if swallowed and can cause severe skin burns and eye damage.[1][2] The presence of the N-methylated amine can also contribute to the overall toxicity profile.[3][4] Therefore, we must assume that 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine presents a similar, if not identical, set of hazards.
Assumed Hazard Profile:
| Hazard Class | Category | GHS Hazard Statement |
| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapour.[1] |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[1] |
| Acute toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[1] |
| Skin corrosion/irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage.[1][2] |
| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage.[1] |
This profile necessitates a multi-layered approach to personal protection, focusing on preventing all routes of exposure: inhalation, skin contact, eye contact, and ingestion.
The Last Line of Defense: A Comprehensive PPE Strategy
Your Personal Protective Equipment is the final barrier between you and the potential hazards of this compound. Its effectiveness hinges on proper selection, use, and maintenance.
Respiratory Protection: Guarding Against Inhalation
Given the assumed high acute inhalation toxicity, all work with 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine must be conducted within a certified chemical fume hood. In the event of a spill or the need for emergency response outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is mandatory. For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[1][5]
Hand Protection: Preventing Dermal Absorption
The risk of dermal toxicity is significant. Therefore, robust hand protection is non-negotiable.
-
Glove Selection: Choose gloves that are resistant to chemicals of the piperidine class. Butyl rubber or nitrile rubber gloves are recommended.[1] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Double Gloving: For all handling procedures, wearing two pairs of gloves is a prudent measure. This provides an additional layer of protection in case the outer glove is compromised.
-
Regular Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Change gloves frequently, and immediately if you suspect contamination.
Body Protection: Shielding from Splashes and Spills
To protect against accidental splashes, a flame-retardant and antistatic lab coat is essential. For procedures with a higher risk of splashing, such as transfers of large volumes, a chemically resistant apron should be worn over the lab coat.
Eye and Face Protection: A Critical Barrier
The corrosive nature of similar compounds means that even a minor splash to the eyes can cause severe and irreversible damage.[1]
-
Safety Goggles: At a minimum, chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards must be worn at all times in the laboratory.[5][6]
-
Face Shield: When handling larger quantities or during procedures with a significant splash risk, a face shield should be worn in conjunction with safety goggles to protect the entire face.[2][6]
Operational Blueprint: From Receipt to Disposal
A proactive safety culture extends beyond simply wearing the right gear. It involves a meticulous and systematic approach to every stage of the chemical's lifecycle in your lab.
Receiving and Unpacking
-
Inspect the Exterior: Before accepting the package, visually inspect it for any signs of damage or leaks.
-
Transport with Care: Use a secondary container to transport the package to the designated laboratory.
-
Unpack in a Controlled Environment: The initial opening of the package should always be performed inside a chemical fume hood.
-
Verify the Contents: Carefully check the label to ensure it matches the ordered compound and note the quantity received.
-
Immediate and Proper Storage: Transfer the chemical to its designated, properly labeled storage location.
Handling and Use
All manipulations of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine, including weighing, dilutions, and reactions, must be carried out in a chemical fume hood. Ensure that the sash is kept at the lowest possible height while still allowing for comfortable work.
Engineered Controls and Work Practices:
-
Ventilation: A properly functioning chemical fume hood is the primary engineering control.
-
Grounding: To prevent the buildup of static electricity, which can be an ignition source for flammable liquids, ensure that all containers and equipment are properly grounded and bonded during transfers.[1]
-
Non-Sparking Tools: Use tools made of non-sparking materials to avoid accidental ignition.[1]
-
Avoid Aerosol Generation: Handle the liquid gently to minimize the formation of aerosols.
Storage
Store 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals.[1][7] It should be stored away from heat, sparks, open flames, and strong oxidizing agents.[1][7]
Spill and Emergency Procedures
In the event of a spill, immediate and decisive action is crucial.
-
Small Spills (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Activate the nearest fire alarm and contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal
All waste containing 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.
Conclusion: A Commitment to a Safer Scientific Future
The responsible handling of novel chemical entities is a cornerstone of scientific integrity and excellence. By understanding the potential hazards of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine and diligently applying the principles of multi-layered protection and systematic operational procedures, we can continue to push the boundaries of scientific discovery while ensuring the well-being of our most valuable asset: our researchers. This guide serves as a living document, a starting point for a continuous dialogue about safety in your laboratory.
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET.
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). (RS)-(piperidin-2-yl)methanamine.
- Fisher Scientific. (n.d.). 4 - SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
- United States Environmental Protection Agency. (n.d.). OSHA Method 40: Methylamine.
- National Oceanic and Atmospheric Administration. (n.d.). METHYLAMINE, AQUEOUS SOLUTION.
- ResearchGate. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions.
- RSC Publishing. (n.d.). Selective N-monomethylation of primary amines.
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. carlroth.com [carlroth.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
